molecular formula C10H8ClNO2 B126243 4-Chloroindole-3-acetic acid CAS No. 2519-61-1

4-Chloroindole-3-acetic acid

Cat. No.: B126243
CAS No.: 2519-61-1
M. Wt: 209.63 g/mol
InChI Key: WNCFBCKZRJDRKZ-UHFFFAOYSA-N
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Description

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a halogenated organic compound that functions as a potent plant hormone, or auxin . It is a chlorinated analogue of the more common auxin, indole-3-acetic acid (IAA) . This compound is a naturally occurring auxin found in the seeds of several agriculturally significant legumes, particularly those within the Fabeae tribe (such as Pisum sativum and Vicia faba ), and has also been identified in Pinus sylvestris . In various auxin bioassays, 4-Cl-IAA often demonstrates higher activity than IAA, making it a critical tool for researchers studying the structural features required for auxin-mediated growth responses . Its main research applications include use as a potent growth agonist in studies on cell elongation, as well as in investigations of its specific role in seed and pod development, where it is thought to mobilize nutrients . Studies have also explored the use of its ester derivatives, such as the ethyl and allyl esters, which have shown particularly strong activity in promoting adventitious root formation in cuttings . The biosynthesis of 4-Cl-IAA in pea seeds diverges from IAA biosynthesis when tryptophan is chlorinated to form 4-chlorotryptophan; the pathway then proceeds through the novel intermediate 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) via aminotransferase enzymes . Researchers utilize 4-Cl-IAA to probe these specialized biosynthetic pathways and their significance in plant development . This product is classified as For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-1H-indol-3-yl)acetic acid
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InChI

InChI=1S/C10H8ClNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14)
Source PubChem
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InChI Key

WNCFBCKZRJDRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(=O)O
Source PubChem
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Molecular Formula

C10H8ClNO2
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DSSTOX Substance ID

DTXSID10179857
Record name 4-Chloroindole-3-acetic acid
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Molecular Weight

209.63 g/mol
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Physical Description

Solid
Record name 4-Chloro-1H-indole-3-acetic acid
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CAS No.

2519-61-1
Record name 4-Chloroindole-3-acetic acid
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Melting Point

179 - 180 °C
Record name 4-Chloro-1H-indole-3-acetic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Natural Occurrence of 4-Chloroindole-3-acetic Acid in Pisum sativum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, highly potent chlorinated auxin found in select species of the plant kingdom, most notably within the Fabaceae family, to which Pisum sativum (pea) belongs.[1][2][3] Its presence and physiological roles in pea have been a subject of significant research, revealing a specialized metabolic pathway and distinct developmental functions compared to its non-chlorinated counterpart, indole-3-acetic acid (IAA).[4][5] This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, quantification, and physiological significance of 4-Cl-IAA in Pisum sativum, tailored for professionals in plant science and drug development.

Biosynthesis of 4-Cl-IAA in Pisum sativum

In Pisum sativum, 4-Cl-IAA is synthesized in developing seeds through a pathway parallel to that of IAA, utilizing a chlorinated precursor.[4][6] The primary route is a chlorinated version of the indole-3-pyruvic acid (IPyA) pathway.[5][7]

The key steps in the biosynthesis of 4-Cl-IAA are:

  • Chlorination of Tryptophan: The biosynthesis is initiated with the chlorination of tryptophan to form 4-chlorotryptophan (4-Cl-Trp).[8] While the specific halogenase enzymes responsible for this step in plants are yet to be fully characterized, it is established that chlorination occurs at the level of tryptophan and not on the final IAA molecule.[5][6]

  • Transamination: 4-chlorotryptophan is then converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) through the action of aminotransferases.[4][9][10] In pea, two key enzymes, TRYPTOPHAN AMINOTRANSFERASE RELATED1 (PsTAR1) and TRYPTOPHAN AMINOTRANSFERASE RELATED2 (PsTAR2), have been identified to catalyze this reaction.[6]

  • Conversion to 4-Cl-IAA: Subsequently, 4-Cl-IPyA is converted to 4-Cl-IAA.[4][6]

A mutation in the PsTAR2 gene has been shown to dramatically reduce the levels of 4-Cl-IAA in maturing pea seeds, confirming the critical role of this enzyme in the biosynthetic pathway.[6][11]

Tryptophan Tryptophan Chlorotryptophan 4-Chlorotryptophan Tryptophan->Chlorotryptophan Chlorination IPyA Indole-3-pyruvic acid Tryptophan->IPyA Transamination Cl_IPyA 4-Chloroindole-3-pyruvic acid Chlorotryptophan->Cl_IPyA Transamination IAA Indole-3-acetic acid IPyA->IAA Decarboxylation Cl_IAA This compound Cl_IPyA->Cl_IAA Decarboxylation PsTAR1_2_a PsTAR1/PsTAR2 PsTAR1_2_b PsTAR1/PsTAR2 YUC_a YUC enzymes YUC_b YUC-like enzymes Halogenase Halogenase (putative)

Biosynthetic pathway of 4-Cl-IAA in Pisum sativum.

Quantitative Data on 4-Cl-IAA in Pisum sativum

The concentration of 4-Cl-IAA in Pisum sativum varies significantly depending on the tissue type and developmental stage. Generally, the highest levels are found in the developing seeds, where it can be the predominant auxin, surpassing the levels of IAA.[6][12][13]

Table 1: Endogenous Levels of Free 4-Cl-IAA and IAA in Pisum sativum Tissues

TissueDevelopmental Stage4-Cl-IAA (ng/g fresh weight)IAA (ng/g fresh weight)Reference
Seeds3-8 Days After Anthesis (DAA)Lower than IAAHigher than 4-Cl-IAA[12][13]
Seeds"Table-ready" stageHigher than IAALower than 4-Cl-IAA[12][13]
Pericarp3-8 DAALower than seedsLower than seeds[12][13]
Roots9-day-old seedlingsHigher than IAALower than 4-Cl-IAA[12][13]

Table 2: Effect of tar2 Mutation on Auxin Levels in Maturing Pea Seeds

GenotypeDevelopmental Stage4-Cl-IAA Content (relative to wild type)IAA Content (relative to wild type)Reference
tar2 mutantLater stages (e.g., 20 DPA)~90% reductionRelatively small effect[6]

Experimental Protocols

Extraction and Quantification of 4-Cl-IAA

Accurate quantification of 4-Cl-IAA requires sensitive analytical techniques due to its low endogenous concentrations and the complexity of the plant matrix.[14][15][16] Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the methods of choice.[12][14][17][18]

Key Methodological Steps:

  • Tissue Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a suitable solvent, often a mixture of isopropanol (B130326) and an aqueous buffer, or methanol.[15] To prevent degradation, extraction is performed at low temperatures and in the dark.[15]

  • Internal Standard: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-4-Cl-IAA) is added at the beginning of the extraction to allow for accurate quantification by isotope dilution.[12][13]

  • Purification: The crude extract is purified to remove interfering compounds. This typically involves solid-phase extraction (SPE) using cartridges like C18.[17]

  • Derivatization (for GC-MS): For GC-MS analysis, the carboxyl group of the auxin is often methylated using diazomethane (B1218177) to increase its volatility.[18]

  • Analysis: The purified and derivatized (if necessary) sample is then analyzed by GC-MS or UPLC-MS/MS.[12][14] Quantification is achieved by comparing the signal of the endogenous analyte to that of the internal standard.

cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Harvest Harvest & Freeze Pisum sativum Tissue Grind Grind to Fine Powder Harvest->Grind Add_Standard Add Isotope-Labeled Internal Standard Grind->Add_Standard Extract_Solvent Extract with Solvent (e.g., Isopropanol/Buffer) Add_Standard->Extract_Solvent Centrifuge Centrifuge & Collect Supernatant Extract_Solvent->Centrifuge SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Centrifuge->SPE Elute Elute Auxins SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Derivatize Derivatization (for GC-MS) Evaporate->Derivatize Analysis GC-MS or UPLC-MS/MS Analysis Derivatize->Analysis Quantify Quantification (Isotope Dilution) Analysis->Quantify

Experimental workflow for auxin extraction and analysis.

Physiological Roles and Signaling

4-Cl-IAA is not merely a metabolic curiosity but plays a significant role in the reproductive development of Pisum sativum.

  • Fruit Development: 4-Cl-IAA, produced in the developing seeds, is transported to the pericarp (pod), where it is essential for normal pod elongation.[4][6] In contrast, IAA is less effective in promoting pod growth in deseeded pea ovaries.[19]

  • Hormonal Crosstalk: The signaling pathway of 4-Cl-IAA involves intricate crosstalk with other plant hormones, particularly ethylene (B1197577) and gibberellins (B7789140) (GA).[19] 4-Cl-IAA can modulate the expression of genes involved in ethylene biosynthesis and signaling in the pericarp.[19] It also appears to influence GA biosynthesis, which is crucial for fruit growth.[19]

Seed Developing Seed Cl_IAA 4-Cl-IAA Biosynthesis Seed->Cl_IAA Transport Transport Cl_IAA->Transport Pericarp Pericarp (Pod) Transport->Pericarp Ethylene Ethylene Biosynthesis & Signaling Pericarp->Ethylene GA Gibberellin Biosynthesis Pericarp->GA Pod_Growth Pod Elongation Pericarp->Pod_Growth Ethylene->Pod_Growth GA->Pod_Growth

Signaling role of 4-Cl-IAA in pea fruit development.

Conclusion

The natural occurrence of 4-Cl-IAA in Pisum sativum represents a fascinating example of specialized plant metabolism. Its biosynthesis via a chlorinated pathway and its potent, specific roles in fruit development highlight the functional diversification of auxin signaling. For researchers and professionals in drug development, understanding the biosynthesis and mode of action of this unique halogenated plant hormone could offer insights into novel regulatory mechanisms and potential applications. The methodologies outlined in this guide provide a framework for the accurate study of 4-Cl-IAA and other phytohormones in complex biological systems.

References

The Biosynthesis of 4-Chloroindole-3-acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, highly potent auxin found predominantly in the seeds of certain leguminous plants, particularly within the Fabaceae family. Its biosynthesis follows a pathway parallel to that of the ubiquitous auxin, indole-3-acetic acid (IAA), originating from the amino acid tryptophan. This technical guide provides an in-depth exploration of the 4-Cl-IAA biosynthesis pathway, focusing on the key enzymatic steps, intermediates, and regulatory mechanisms, with a primary focus on the model organism Pisum sativum (pea). The guide includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the biochemical pathway and experimental workflows to facilitate a comprehensive understanding for researchers in plant science and drug development.

Introduction

This compound (4-Cl-IAA) is a chlorinated analog of indole-3-acetic acid (IAA), the most common and well-studied auxin in plants[1]. While IAA is ubiquitous, 4-Cl-IAA has a more restricted distribution, being found in high concentrations in the developing seeds and reproductive tissues of several legume species, including pea (Pisum sativum), broad bean (Vicia faba), lentil (Lens culinaris), and others[1][2]. In these tissues, the levels of 4-Cl-IAA can significantly exceed those of IAA, suggesting a specialized physiological role[3]. 4-Cl-IAA exhibits higher activity than IAA in various bioassays and is implicated in processes such as pericarp growth and development[2][3].

The biosynthesis of 4-Cl-IAA is of significant interest as it represents a unique intersection of auxin metabolism and halogenation in plants. Understanding this pathway not only sheds light on the diversification of hormonal signaling in plants but also presents potential avenues for biotechnological applications, including the development of novel plant growth regulators. This guide synthesizes the current knowledge on the biosynthesis of this potent phytohormone.

The Biosynthetic Pathway of this compound

The biosynthesis of 4-Cl-IAA in pea seeds is a tryptophan-dependent pathway that mirrors the primary IAA biosynthesis route via indole-3-pyruvic acid (IPyA)[3][4][5]. The key distinction is the chlorination of the tryptophan precursor at the 4-position of the indole (B1671886) ring. The pathway can be dissected into two major stages: the halogenation of tryptophan and the subsequent conversion of 4-chlorotryptophan to 4-Cl-IAA.

The Halogenation of Tryptophan: An Unresolved Step

The initial and arguably most critical step in the biosynthesis of 4-Cl-IAA is the chlorination of L-tryptophan (Trp) to form 4-chloro-L-tryptophan (4-Cl-Trp)[6]. Despite significant research, the enzyme responsible for this halogenation step in plants remains unidentified[6].

In contrast, flavin-dependent halogenases are well-characterized in bacteria and are known to catalyze the regioselective halogenation of tryptophan[7][8]. These bacterial enzymes utilize flavin adenine (B156593) dinucleotide (FAD), oxygen, and a halide ion to halogenate their substrates[7]. It is hypothesized that a similar enzymatic mechanism exists in plants capable of producing 4-Cl-IAA, but no homologous plant enzyme has been discovered to date[9]. The identification and characterization of this putative plant tryptophan halogenase is a key area for future research.

The Chlorinated Indole-3-Pyruvic Acid Pathway

Once 4-Cl-Trp is synthesized, it enters a pathway analogous to the IPyA pathway for IAA biosynthesis[1][2]. This chlorinated pathway involves two key enzymatic steps:

  • Transamination of 4-Chlorotryptophan: 4-Cl-Trp is converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) through a transamination reaction[1][2]. This reaction is catalyzed by tryptophan aminotransferases. In pea, two key enzymes, TRYPTOPHAN AMINOTRANSFERASE RELATED 1 (PsTAR1) and TRYPTOPHAN AMINOTRANSFERASE RELATED 2 (PsTAR2), have been identified and shown to effectively utilize both Trp and 4-Cl-Trp as substrates[2].

  • Conversion of 4-Chloroindole-3-pyruvic Acid to this compound: The final step is the conversion of 4-Cl-IPyA to 4-Cl-IAA. In vitro studies have shown that 4-Cl-IPyA can be non-enzymatically converted to 4-Cl-IAA[1]. However, the in vivo conversion of IPyA to IAA is known to be enzymatic in plants like Arabidopsis, involving enzymes from the YUCCA family of flavin-dependent monooxygenases. It is plausible that a similar enzymatic mechanism exists for the conversion of 4-Cl-IPyA to 4-Cl-IAA in pea seeds, although this has not been definitively proven.

The parallel nature of the IAA and 4-Cl-IAA biosynthetic pathways in pea seeds is a notable feature, allowing for the differential production of these two auxins during seed development.

Regulation of this compound Biosynthesis

The biosynthesis of 4-Cl-IAA is tightly regulated, primarily at the transcriptional level of the key aminotransferase genes, PsTAR1 and PsTAR2, during seed development in pea[2].

  • PsTAR1 is highly expressed in the early stages of seed development, a period when IAA levels are maximal[2].

  • PsTAR2 expression is significantly upregulated in the later stages of seed development, which correlates with the peak accumulation of 4-Cl-IAA[2].

This differential expression pattern suggests that PsTAR1 is primarily involved in IAA biosynthesis, while PsTAR2 plays a crucial role in the large-scale production of 4-Cl-IAA as the seed matures[2]. Studies with a tar2 mutant in pea have confirmed the critical role of PsTAR2, showing a dramatic reduction in 4-Cl-IAA levels in maturing seeds[2].

The regulatory factors controlling the temporal expression of PsTAR1 and PsTAR2 are not yet fully understood and represent an important area for further investigation. Additionally, while feedback regulation is a common mechanism in hormone biosynthesis, there is currently no direct evidence for feedback inhibition of the 4-Cl-IAA pathway by its end product.

Quantitative Data

The following tables summarize the quantitative data on the levels of 4-Cl-IAA, IAA, and the expression of key biosynthetic genes in Pisum sativum and other legumes.

Table 1: Concentrations of 4-Cl-IAA and IAA in Pea (Pisum sativum) Seeds at Different Developmental Stages.

Days Post Anthesis (DPA)4-Cl-IAA (ng/g FW)IAA (ng/g FW)Reference
7~100~250[2]
12~1200~50[2]
16~1000<50[2]
20~800<50[2]
24~600<50[2]
28~400<50[2]

Table 2: Relative Transcript Levels of PsTAR1 and PsTAR2 in Pea (Pisum sativum) Seeds.

Days Post Anthesis (DPA)PsTAR1 Relative ExpressionPsTAR2 Relative ExpressionReference
7HighLow[2]
16LowHigh[2]
20LowHigh[2]
24LowHigh[2]
28LowHigh[2]

Table 3: Levels of 4-Cl-IAA in Reproductive Tissues of Various Legume Species.

SpeciesTissue4-Cl-IAA (ng/g FW)Reference
Vicia faba (Broad Bean)Young Seeds886[4]
Vicia faba (Broad Bean)Mature Seeds90[4]
Trifolium repens (White Clover)Fruits (mainly seeds)Very High[4]
Medicago truncatulaDry Seeds (after hydrolysis)Present[4]
Melilotus indicusReproductive StructuresPresent[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of 4-Cl-IAA biosynthesis.

Quantification of 4-Cl-IAA and IAA by UPLC-MS/MS

This protocol is adapted from methodologies described for auxin analysis in pea seeds.

1. Sample Preparation and Extraction: a. Freeze approximately 50-100 mg of plant tissue (e.g., pea seeds) in liquid nitrogen and grind to a fine powder. b. To the frozen powder, add 1 mL of ice-cold extraction buffer (e.g., isopropanol:water:acetic acid, 80:19:1, v/v/v) containing deuterated internal standards (e.g., [2H5]IAA, and an appropriate standard for 4-Cl-IAA if available). c. Incubate the mixture at 4°C for 1-4 hours with gentle shaking. d. Centrifuge at 13,000 x g for 10 minutes at 4°C. e. Collect the supernatant and transfer to a new tube. The pellet can be re-extracted for improved recovery. f. Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

2. Solid-Phase Extraction (SPE) Cleanup: a. Reconstitute the dried extract in 1 mL of 1% acetic acid. b. Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol (B129727) followed by 1 mL of 1% acetic acid. c. Load the reconstituted sample onto the conditioned SPE cartridge. d. Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities. e. Elute the auxins with 1 mL of 80% methanol. f. Evaporate the eluate to dryness.

3. UPLC-MS/MS Analysis: a. Reconstitute the final dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water). b. Inject an aliquot (e.g., 5-10 µL) onto a UPLC system coupled to a tandem mass spectrometer. c. UPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate 4-Cl-IAA and IAA (e.g., 5-95% B over 10 minutes).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C. d. MS/MS Conditions (Example):
  • Ionization Mode: Electrospray ionization (ESI), typically in positive mode for auxins.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • IAA: e.g., m/z 176 -> 130
  • [2H5]IAA: e.g., m/z 181 -> 135
  • 4-Cl-IAA: e.g., m/z 210 -> 130/164
  • Optimize cone voltage and collision energy for each compound. e. Quantify the endogenous auxins by comparing the peak areas of the endogenous compounds to their respective deuterated internal standards.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol provides a general framework for analyzing the expression of genes like PsTAR1 and PsTAR2 in pea seeds.

1. RNA Extraction: a. Grind 50-100 mg of frozen pea seed tissue to a fine powder in liquid nitrogen. b. Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method, following the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis.

2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random primers, following the manufacturer's protocol.

3. qRT-PCR: a. Prepare the qRT-PCR reaction mixture containing:

  • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye).
  • Forward and reverse primers (10 µM each, final concentration typically 200-500 nM).
  • Diluted cDNA template.
  • Nuclease-free water. b. Primer Design: Design gene-specific primers for PsTAR1, PsTAR2, and a suitable reference gene (e.g., actin or ubiquitin) with a melting temperature of ~60°C and an amplicon size of 100-200 bp. c. Thermal Cycling Conditions (Example):
  • Initial denaturation: 95°C for 10 minutes.
  • 40 cycles of:
  • Denaturation: 95°C for 15 seconds.
  • Annealing/Extension: 60°C for 1 minute.
  • Melt curve analysis: To verify the specificity of the amplification. d. Run the reactions in a real-time PCR cycler. e. Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene.

Labeled-Precursor Feeding Studies

This protocol outlines a general approach for tracing the biosynthesis of 4-Cl-IAA using stable isotope-labeled precursors.

1. Preparation of Labeled Precursors: a. Obtain or synthesize stable isotope-labeled precursors, such as [13C6]L-tryptophan or [2H5]L-tryptophan. b. Prepare sterile aqueous solutions of the labeled precursors at the desired concentration.

2. In Vivo Labeling: a. For studies in pea seeds, carefully inject a small volume (e.g., 1-5 µL) of the labeled precursor solution directly into the developing seed endosperm at a specific developmental stage. b. As a control, inject an equivalent volume of sterile water into separate seeds. c. Allow the plants to continue growing for a defined period (e.g., 24-48 hours) to allow for metabolic conversion.

3. Sample Collection and Analysis: a. Harvest the injected seeds (and potentially other tissues) at the end of the incubation period. b. Immediately freeze the samples in liquid nitrogen. c. Extract and purify the auxins as described in the UPLC-MS/MS protocol (Section 5.1). d. Analyze the extracts by UPLC-MS/MS, monitoring for the mass shift corresponding to the incorporation of the stable isotope into 4-Cl-IAA and other intermediates. For example, if using [13C6]L-tryptophan, monitor for the [13C6]4-Cl-IAA mass transition.

4. Data Interpretation: a. The detection of the labeled 4-Cl-IAA confirms its biosynthesis from the supplied precursor. b. The rate of incorporation can provide insights into the metabolic flux through the pathway.

Visualizations

Biosynthesis Pathway of this compound

G Biosynthesis Pathway of this compound (4-Cl-IAA) in Pea cluster_0 Core Biosynthetic Pathway cluster_1 Parallel IAA Pathway Trp L-Tryptophan Cl_Trp 4-Chloro-L-Tryptophan Trp->Cl_Trp Tryptophan Halogenase (Unidentified in plants) Cl_IPyA 4-Chloroindole-3-pyruvic Acid Cl_Trp->Cl_IPyA PsTAR1 / PsTAR2 Cl_IAA This compound Cl_IPyA->Cl_IAA Spontaneous or Enzymatic Conversion IAA_Trp L-Tryptophan IPyA Indole-3-pyruvic Acid IAA_Trp->IPyA PsTAR1 / PsTAR2 IAA Indole-3-acetic Acid IPyA->IAA YUCCA (in Arabidopsis)

Caption: The parallel biosynthesis pathways of 4-Cl-IAA and IAA in pea.

Experimental Workflow for Auxin Quantification

G Experimental Workflow for Quantification of 4-Cl-IAA and IAA cluster_workflow Quantification Workflow start Plant Tissue (e.g., Pea Seeds) extraction Extraction with Internal Standards start->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup analysis UPLC-MS/MS Analysis cleanup->analysis quantification Data Analysis and Quantification analysis->quantification

Caption: A streamlined workflow for the quantification of auxins from plant tissues.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants, particularly in pea, is a fascinating example of specialized metabolism leading to the production of a highly active phytohormone. The pathway largely mirrors that of IAA, with the key distinguishing feature being the chlorination of tryptophan. While the core enzymatic steps involving tryptophan aminotransferases are well-characterized, significant knowledge gaps remain.

The foremost challenge is the identification and characterization of the plant tryptophan halogenase. The discovery of this enzyme will be a major breakthrough, enabling a more complete understanding of the regulation and evolution of this pathway. Furthermore, a deeper investigation into the transcriptional regulation of the PsTAR genes and the potential for feedback control will provide a more comprehensive picture of how 4-Cl-IAA levels are modulated.

For researchers in drug development, the enzymes of the 4-Cl-IAA pathway could represent novel targets for the development of specific plant growth regulators. A thorough understanding of this biosynthetic route is the foundation for such endeavors. This technical guide provides a solid framework of the current knowledge and highlights the exciting avenues for future research into this unique aspect of plant hormone biology.

References

4-Chloroindole-3-acetic Acid: A Comprehensive Technical Guide on its Role as a Natural Plant Hormone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, highly potent auxin found predominantly in select species of the plant kingdom, most notably within the Fabaceae family.[1][2] Its discovery and characterization have unveiled a fascinating dimension of auxin biology, revealing a chlorinated analog of indole-3-acetic acid (IAA) with distinct physiological activities and regulatory nuances. This technical guide provides an in-depth exploration of 4-Cl-IAA, covering its biosynthesis, metabolism, transport, and signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers investigating its unique role in plant development and its potential applications.

Introduction

This compound (4-Cl-IAA) is a chlorinated derivative of the principal plant auxin, indole-3-acetic acid (IAA).[3] First identified in immature seeds of Pisum sativum (pea), its presence has since been confirmed in a variety of other leguminous plants, including Vicia faba (broad bean) and Lens culinaris (lentil).[4][5] Functionally, 4-Cl-IAA exhibits significantly higher potency in various auxin bioassays compared to IAA, suggesting a specialized role in plant growth and development.[2][4] This heightened activity is attributed, in part, to its increased stability and reduced metabolic breakdown within the plant. It is hypothesized to play a crucial role in reproductive development, particularly in fruit and seed maturation, and has been dubbed a potential "death hormone" for its proposed role in orchestrating nutrient mobilization from the parent plant to the developing seeds, ultimately leading to senescence.[3]

Biosynthesis and Metabolism

The biosynthesis of 4-Cl-IAA largely mirrors that of IAA, diverging at the initial step of tryptophan modification.

Biosynthetic Pathway

The primary pathway for 4-Cl-IAA synthesis is the indole-3-pyruvic acid (IPyA) pathway, which runs parallel to the IAA biosynthesis pathway.[4][5][6]

  • Chlorination of Tryptophan: The process begins with the chlorination of the amino acid tryptophan at the 4-position of the indole (B1671886) ring, forming 4-chlorotryptophan (4-Cl-Trp). The specific enzyme responsible for this halogenation step in plants has not yet been fully elucidated.

  • Transamination: 4-Cl-Trp is then converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) by tryptophan aminotransferases.

  • Decarboxylation: Subsequently, 4-Cl-IPyA is decarboxylated to form 4-chloroindole-3-acetaldehyde.

  • Oxidation: Finally, 4-chloroindole-3-acetaldehyde is oxidized to produce the active hormone, this compound.

4-Cl-IAA Biosynthesis Tryptophan Tryptophan Cl_Tryptophan 4-Chlorotryptophan Tryptophan->Cl_Tryptophan Chlorination Cl_IPyA 4-Chloroindole-3-pyruvic acid Cl_Tryptophan->Cl_IPyA Transamination Cl_IAAld 4-Chloroindole-3-acetaldehyde Cl_IPyA->Cl_IAAld Decarboxylation Cl_IAA This compound Cl_IAAld->Cl_IAA Oxidation

Biosynthesis of this compound.
Metabolism and Conjugation

Similar to IAA, the cellular concentration of 4-Cl-IAA is tightly regulated through metabolic inactivation and conjugation. 4-Cl-IAA can be conjugated to amino acids and sugars, forming storage or transport forms that can be hydrolyzed back to the active form when needed.

Physiological Effects and Quantitative Data

4-Cl-IAA exhibits a range of physiological effects, often with greater potency than IAA. Its concentration varies significantly across different plant tissues and developmental stages.

Physiological Roles
  • Stimulation of Growth: 4-Cl-IAA is a potent stimulator of cell elongation and division, as demonstrated in classic auxin bioassays such as the Avena coleoptile elongation test.[7][8][9][10]

  • Fruit and Seed Development: It plays a critical role in the development of fruits and seeds, particularly in leguminous species.[1][3]

  • Senescence and Nutrient Mobilization: It is implicated in the senescence of the parent plant, facilitating the transfer of nutrients to the developing seeds.[3]

Quantitative Data

The concentration of 4-Cl-IAA is often highest in reproductive tissues.

Plant SpeciesTissueDevelopmental Stage4-Cl-IAA Concentration (ng/g fresh weight)Reference
Pisum sativumSeeds3-8 days after anthesis100 - 1000+[3]
Pisum sativumPericarp3-8 days after anthesis10 - 100[3]
Pisum sativumRoots9-day-old seedlings~50[3]
Vicia fabaSeedsImmatureHigh levels reported[4]

Table 1: Concentration of 4-Cl-IAA in various plant tissues.

AssayAuxinConcentration Range (M)Response
Avena Coleoptile ElongationIAA10-8 - 10-5Log-linear increase in elongation
Avena Coleoptile Elongation4-Cl-IAA10-9 - 10-6Log-linear increase, with higher potency than IAA
Maize Coleoptile ElongationIAA10-7 - 10-5Stimulation of elongation
Maize Coleoptile Elongation4-Cl-IAA10-8 - 10-6Stronger stimulation of elongation than IAA

Table 2: Comparative dose-response of IAA and 4-Cl-IAA in coleoptile elongation assays.[2][7][8][9][10]

Transport

Like IAA, 4-Cl-IAA is transported throughout the plant via both long-distance vascular transport and short-distance cell-to-cell polar transport.

Polar Auxin Transport

Polar auxin transport is a carrier-mediated process responsible for the directional flow of auxin, establishing concentration gradients that are crucial for various developmental processes. This process involves auxin influx and efflux carriers. While the specific transport dynamics of 4-Cl-IAA are still under investigation, it is believed to utilize the same transport machinery as IAA.

Polar Auxin Transport cluster_0 Cell 1 cluster_1 Cell 2 Auxin_in_cell1 4-Cl-IAA Efflux Efflux Carrier (e.g., PIN) Auxin_in_cell1->Efflux Auxin_in_cell2 4-Cl-IAA Apoplast Apoplast (pH ~5.5) Influx Influx Carrier (e.g., AUX1/LAX) Apoplast->Influx H+ symport Influx->Auxin_in_cell1 Efflux->Apoplast Anion efflux

Mechanism of polar auxin transport.

Signaling Pathway

The perception and transduction of the 4-Cl-IAA signal are mediated by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[11][12]

Receptor Binding and Signal Transduction
  • Co-receptor Complex Formation: In the presence of 4-Cl-IAA, the TIR1/AFB receptor binds to an Aux/IAA transcriptional repressor protein. This binding event forms a ternary co-receptor complex.

  • Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.

  • Gene Expression: The ubiquitinated Aux/IAA protein is subsequently degraded by the 26S proteasome. The degradation of the repressor relieves the repression of Auxin Response Factors (ARFs).

  • Transcriptional Regulation: ARFs are then free to bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription and initiating downstream physiological responses.

It is suggested that the chlorine atom at the 4-position of the indole ring may alter the binding affinity of 4-Cl-IAA to the TIR1/AFB-Aux/IAA co-receptor complex, potentially contributing to its higher biological activity.[11]

4-Cl-IAA Signaling Pathway Cl_IAA 4-Cl-IAA TIR1_AFB TIR1/AFB Cl_IAA->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF Aux_IAA Aux/IAA Repressor Aux_IAA->SCF Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Aux_IAA->ARF Represses Ub Ubiquitin SCF->Ub E3 Ligase Activity Ub->Aux_IAA Ubiquitination ARE Auxin Response Element ARF->ARE Binds Gene Auxin-Responsive Gene ARE->Gene Regulates Transcription Response Physiological Response Gene->Response

Signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 4-Cl-IAA.

Extraction and Quantification of 4-Cl-IAA from Plant Tissues by LC-MS

This protocol is adapted from established methods for auxin extraction.

Materials:

  • Plant tissue (e.g., pea seeds, pericarps)

  • Liquid nitrogen

  • Extraction buffer: 80% (v/v) methanol (B129727) with 1% (v/v) acetic acid and an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT)

  • Internal standard (e.g., 13C6-4-Cl-IAA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS system

Procedure:

  • Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill.

  • Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

    • Add a known amount of the internal standard.

    • Add 1 mL of ice-cold extraction buffer.

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the auxins with methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Use a suitable C18 column for separation.

    • Employ a gradient elution program with solvents such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Detect and quantify 4-Cl-IAA and the internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode.

Extraction and Quantification Workflow Start Plant Tissue Collection Freeze Flash Freeze in Liquid N2 Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with Methanol/Acetic Acid + Internal Standard Grind->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE Solid Phase Extraction (C18) Collect->SPE Dry Dry Down Eluate SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Workflow for 4-Cl-IAA extraction and quantification.
Avena Coleoptile Elongation Bioassay

This classic bioassay measures the growth-promoting activity of auxins.

Materials:

  • Oat seeds (Avena sativa)

  • Vermiculite or filter paper

  • Incubation buffer (e.g., 10 mM potassium phosphate, pH 6.0, with 2% sucrose)

  • 4-Cl-IAA stock solution

  • Ruler or digital caliper

Procedure:

  • Seed Germination: Germinate oat seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Coleoptile Sectioning: Under dim green light, excise the apical 3-4 mm of the coleoptiles to remove the endogenous auxin source. Then, cut a sub-apical section of a defined length (e.g., 10 mm).

  • Incubation:

    • Float the coleoptile sections in the incubation buffer for a pre-incubation period of 1-2 hours to deplete endogenous auxins.

    • Prepare a series of dilutions of 4-Cl-IAA in the incubation buffer.

    • Transfer the coleoptile sections to the different 4-Cl-IAA solutions.

  • Measurement: Incubate the sections in the dark for 18-24 hours. Measure the final length of the coleoptile sections.

  • Data Analysis: Calculate the elongation (final length - initial length) for each concentration and plot a dose-response curve.

In Vitro TIR1/AFB Receptor Binding Assay using Surface Plasmon Resonance (SPR)

This protocol provides a framework for quantifying the binding affinity of 4-Cl-IAA to the TIR1/AFB-Aux/IAA co-receptor complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant purified TIR1/AFB and Aux/IAA proteins

  • 4-Cl-IAA

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Preparation: Express and purify recombinant TIR1/AFB and Aux/IAA proteins. One of the proteins (e.g., TIR1/AFB) will be the ligand, and the other (Aux/IAA) will be the analyte, or vice versa.

  • Ligand Immobilization: Covalently immobilize the ligand onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of solutions containing a fixed concentration of the analyte protein and varying concentrations of 4-Cl-IAA in the running buffer.

    • Inject these solutions over the sensor chip surface.

    • The binding of the analyte to the immobilized ligand in the presence of 4-Cl-IAA will cause a change in the refractive index, which is measured in real-time as a response unit (RU).

  • Data Analysis:

    • Generate sensorgrams for each concentration of 4-Cl-IAA.

    • Fit the binding data to a suitable binding model (e.g., steady-state affinity or kinetic analysis) to determine the equilibrium dissociation constant (Kd), which is a measure of binding affinity.

Receptor ComplexLigandKd (nM)Reference
TIR1-IAA7IAA17.81 ± 7.81[13]
AFB5-IAA7IAA51.32 ± 12.65[13]
AFB5-IAA7Picloram (synthetic auxin)54.90 ± 3.84[13]
TIR1-IAA74-Cl-IAAHigh affinity suggested[11][12][14]

Conclusion and Future Directions

This compound represents a significant, naturally occurring variation of the canonical auxin, IAA. Its heightened potency and specific roles, particularly in reproductive development, underscore the complexity and diversity of auxin signaling in plants. The experimental protocols and data presented in this guide provide a solid foundation for further research into this fascinating plant hormone.

Future research should focus on several key areas:

  • Identification of the Chlorinating Enzyme: The enzyme responsible for the initial chlorination of tryptophan remains to be identified in plants.

  • Elucidation of Specific Transport Mechanisms: A more detailed understanding of the transport dynamics of 4-Cl-IAA is needed.

  • Quantitative Binding Affinity Studies: Precise determination of the binding affinities of 4-Cl-IAA to various TIR1/AFB-Aux/IAA co-receptor combinations will provide crucial insights into its mode of action.

  • Exploration of Pharmacological Potential: The unique properties of 4-Cl-IAA may offer opportunities for the development of novel plant growth regulators or herbicides.

By continuing to explore the biology of 4-Cl-IAA, researchers can gain a deeper appreciation for the intricate ways in which plants utilize hormonal signals to regulate their growth and development, with potential applications in agriculture and biotechnology.

References

The Core Mechanism of Chlorinated Auxins in Plant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated auxins, both naturally occurring and synthetic, represent a significant class of plant growth regulators with profound impacts on plant development. This technical guide provides an in-depth exploration of their mechanism of action, focusing on the molecular interactions that underpin their potent physiological effects. We delve into the core signaling pathway, detailing the roles of the TIR1/AFB co-receptor complex, Aux/IAA transcriptional repressors, and Auxin Response Factors (ARFs). Furthermore, this guide presents a comparative analysis of the binding affinities, transport, and metabolism of prominent chlorinated auxins, including the natural auxin 4-chloroindole-3-acetic acid (4-Cl-IAA) and the synthetic auxins 2,4-D, dicamba (B1670444), and picloram. Detailed experimental protocols for key assays and quantitative data are provided to facilitate further research and application in drug development and agricultural sciences.

Introduction to Chlorinated Auxins

Auxins are a class of plant hormones that play a crucial role in virtually every aspect of plant growth and development, including cell elongation, division, and differentiation.[1] The primary and most abundant natural auxin is indole-3-acetic acid (IAA). Chlorinated auxins are derivatives of IAA or other chemical scaffolds that contain one or more chlorine atoms. This chlorination can dramatically alter the molecule's stability, receptor binding affinity, and metabolic fate, often resulting in enhanced biological activity.

Naturally occurring chlorinated auxins, such as this compound (4-Cl-IAA), have been identified in several plant species, particularly within the Fabaceae family.[2][3] 4-Cl-IAA is recognized for its high potency, often exceeding that of IAA in various bioassays.[2][4]

Synthetic chlorinated auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), dicamba, and picloram, are widely utilized in agriculture as selective herbicides for broadleaf weed control.[5][6][7] Their mechanism of action relies on mimicking natural auxins, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[5][6][7]

The Core Signaling Pathway

The perception and initial transduction of the auxin signal are mediated by a sophisticated protein complex. This pathway is the primary target of both natural and synthetic auxins.

The central components of this pathway are:

  • TIR1/AFB F-box proteins: These are the auxin receptors. In Arabidopsis thaliana, this family consists of TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and five other AUXIN SIGNALING F-BOX (AFB) proteins.

  • Aux/IAA proteins: These are transcriptional repressors that bind to and inhibit the activity of ARF transcription factors in the absence of auxin.

  • Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of auxin-responsive genes, thereby regulating their expression.

The binding of an auxin molecule to the TIR1/AFB protein acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and an Aux/IAA repressor.[8] This enhanced interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the transcription of auxin-responsive genes, which in turn leads to various physiological responses.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Chlorinated Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA SCF->Aux_IAA targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses ARE Auxin Response Element (ARE) ARF->ARE binds to Auxin_Genes Auxin-Responsive Genes Response Physiological Response Auxin_Genes->Response leads to SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis A Activate Chip Surface (EDC/NHS) B Immobilize Streptavidin A->B C Block Surface (Ethanolamine) B->C D Capture Biotinylated Aux/IAA Degron Peptide C->D G Inject Complex over Chip E Prepare Auxin Dilutions F Pre-incubate TIR1/AFB with Auxin E->F F->G H Monitor Association & Dissociation (RU) G->H I Regenerate Surface H->I J Reference Subtraction I->G Repeat for each concentration K Fit Data to Binding Model J->K L Determine ka, kd, Kd K->L Auxin_Transport_Assay A Excise Plant Tissue Segment B Place Segment in Agar Tube A->B C Apply Donor Block (3H-Auxin) to Apical End B->C D Apply Receiver Block (No Auxin) to Basal End C->D E Incubate in Dark (6-18 hours) D->E F Collect Receiver Block E->F G Add Scintillation Cocktail F->G H Quantify Radioactivity (Scintillation Counter) G->H GC_MS_Workflow A Harvest and Freeze Plant Tissue B Grind Tissue and Add Internal Standard A->B C Extract with Buffer B->C D Purify using SPE C->D E Derivatize Auxins D->E F Analyze by GC-MS E->F G Quantify based on Internal Standard F->G

References

The Dual Facets of a Halogenated Auxin: An In-depth Technical Guide to 4-Chloroindole-3-acetic Acid (4-Cl-IAA) in Seed Development and Plant Senescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroindole-3-acetic acid (4-Cl-IAA), a naturally occurring halogenated auxin, plays a pivotal and distinct role in plant life cycles, particularly within the Fabaceae family. Unlike its canonical counterpart, indole-3-acetic acid (IAA), 4-Cl-IAA acts as a potent signaling molecule, primarily originating from the developing seeds, to orchestrate fruit development. Emerging, though less substantiated, evidence also points towards its potential involvement as a "death hormone" in the regulation of whole-plant senescence, a phenomenon known as monocarpic senescence. This technical guide provides a comprehensive overview of the current understanding of 4-Cl-IAA's function, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.

The Role of 4-Cl-IAA in Seed and Fruit Development

In select legume species, most notably the garden pea (Pisum sativum), 4-Cl-IAA is a critical determinant of successful fruit development. It functions as a seed-derived signal that promotes the growth of the surrounding maternal tissue, the pericarp (pod). This is a role that IAA, the ubiquitous auxin, is unable to fulfill.[1][2]

The primary functions of 4-Cl-IAA in this context are:

  • Stimulation of Pericarp Growth: Application of 4-Cl-IAA to deseeded pea ovaries can mimic the presence of seeds, stimulating pericarp growth and preventing premature senescence and abscission of the fruit.[2][3]

  • Modulation of Hormonal Crosstalk: The growth-promoting effects of 4-Cl-IAA are largely mediated through its interaction with other key phytohormone pathways:

    • Gibberellin (GA) Biosynthesis: 4-Cl-IAA stimulates the expression of GA biosynthesis genes, such as PsGA3ox1, in the pericarp, leading to increased levels of bioactive GAs which are essential for cell division and expansion.[4]

    • Ethylene (B1197577) Response: 4-Cl-IAA minimizes the growth-inhibitory effects of ethylene. While both 4-Cl-IAA and IAA can induce ethylene production, only 4-Cl-IAA can suppress the expression of certain ethylene biosynthesis genes and modulate the expression of ethylene receptor and signaling genes in the pericarp, thereby reducing the tissue's sensitivity to ethylene.[3][5]

Biosynthesis of 4-Cl-IAA

4-Cl-IAA is synthesized in developing seeds through a pathway that runs parallel to that of IAA, originating from the amino acid tryptophan. The key distinguishing step is the chlorination of tryptophan to form 4-chlorotryptophan (4-Cl-Trp).[6]

The proposed biosynthetic pathway is as follows:

  • Chlorination: Tryptophan is chlorinated to 4-Cl-Trp by an as-yet uncharacterized halogenase.

  • Transamination: 4-Cl-Trp is converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) by tryptophan aminotransferases, primarily PsTAR1 and PsTAR2 in pea.[6]

  • Decarboxylation: 4-Cl-IPyA is then likely converted to 4-Cl-IAA, although the specific enzymes for this final step are still under investigation.

G Biosynthesis of 4-Cl-IAA and IAA in Pea Seeds Tryptophan Tryptophan Chlorinase Chlorinase Tryptophan->Chlorinase PsTARs PsTAR1/PsTAR2 Tryptophan->PsTARs FourClTrp 4-Cl-Tryptophan Chlorinase->FourClTrp FourClTrp->PsTARs IPyA Indole-3-pyruvic Acid PsTARs->IPyA FourClIPyA 4-Cl-Indole-3-pyruvic Acid PsTARs->FourClIPyA YUCs YUC enzymes IPyA->YUCs FourClIPyA->YUCs IAA IAA YUCs->IAA FourClIAA 4-Cl-IAA YUCs->FourClIAA G 4-Cl-IAA Signaling in Pea Pericarp Development cluster_seed Developing Seed cluster_pericarp Pericarp Cell FourClIAA_source 4-Cl-IAA TIR1_AFB TIR1/AFB Receptors FourClIAA_source->TIR1_AFB Transport SCF_complex SCF Complex TIR1_AFB->SCF_complex Forms AUX_IAA AUX/IAA Repressor SCF_complex->AUX_IAA Targets for Degradation ARF Auxin Response Factor (ARF) AUX_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Pericarp_Growth Pericarp Growth Auxin_Genes->Pericarp_Growth GA_bio GA Biosynthesis Auxin_Genes->GA_bio Ethylene_res Reduced Ethylene Sensitivity Auxin_Genes->Ethylene_res G Workflow for 4-Cl-IAA Quantification Start Plant Tissue (10-50 mg) Homogenize Homogenize in Extraction Buffer + Internal Standards Start->Homogenize SPE Solid-Phase Extraction (SPE) Homogenize->SPE Derivatize Derivatization SPE->Derivatize GCMS GC-MS/MS Analysis Derivatize->GCMS Quantify Quantification GCMS->Quantify

References

An In-depth Technical Guide to 4-Chloroindole-3-acetic Acid: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, chlorinated analog of the principal plant hormone indole-3-acetic acid (IAA). First isolated from the seeds of legumes, this potent auxin plays a significant role in plant growth and development, exhibiting higher activity in various bioassays compared to its non-halogenated counterpart. Beyond its physiological role in plants, 4-Cl-IAA has garnered interest for its herbicidal properties and potential applications in agricultural biotechnology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, biological activities, and mechanism of action of this compound, with a focus on its relevance to researchers in the life sciences.

Chemical Structure and Identification

This compound is characterized by an indole (B1671886) ring system substituted with a chlorine atom at the 4-position and an acetic acid group at the 3-position.

IdentifierValue
IUPAC Name 2-(4-chloro-1H-indol-3-yl)acetic acid[1]
CAS Number 2519-61-1[1][2]
Molecular Formula C₁₀H₈ClNO₂[1][2]
SMILES O=C(O)CC1=CNC2=C1C=CC=C2Cl
InChI InChI=1S/C10H8ClNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14)[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Cl-IAA is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Weight 209.63 g/mol [2]
Melting Point 188 °C[3]
Boiling Point 445.6 °C at 760 mmHg (predicted)
Appearance Cream-colored powder or crystals[4]
Solubility DMSO: 100 mg/mL (477.03 mM) Ethanol: Soluble Water: Low solubility[5]
Storage Store at -20°C, protect from light[1]

Synthesis and Biosynthesis

Chemical Synthesis

A detailed experimental protocol for the chemical synthesis of this compound has been described, starting from 2-chloro-6-nitrotoluene (B1664060). The multi-step synthesis involves the formation of key intermediates, including 4-chloroindole (B13527).

Experimental Protocol: Synthesis of this compound

This protocol is a summarized version of the synthesis described by Katayama (2000).

  • Preparation of 4-Chloroindole: The synthesis begins with the conversion of 2-chloro-6-nitrotoluene to 4-chloroindole through a series of reactions that are not detailed in the provided search results.

  • Reaction of 4-Chloroindole with Glyoxylic Acid: 4-chloroindole is reacted with glyoxylic acid in the presence of a base (e.g., potassium hydroxide) in a suitable solvent.

  • Workup and Purification: The reaction mixture is then acidified to precipitate the crude this compound. The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system to yield the final product.

Biosynthesis

In plants, 4-Cl-IAA is synthesized via a chlorinated version of the indole-3-pyruvic acid (IPyA) pathway.[6][7][8] This pathway is considered the main route for auxin biosynthesis in plants like pea (Pisum sativum).[7][8]

The key steps in the biosynthesis are:

  • Chlorination of Tryptophan: The pathway begins with the chlorination of the amino acid tryptophan to form 4-chlorotryptophan.

  • Conversion to 4-chloroindole-3-pyruvic acid: 4-chlorotryptophan is then converted to 4-chloroindole-3-pyruvic acid.

  • Formation of 4-Cl-IAA: Finally, 4-chloroindole-3-pyruvic acid is converted to this compound.

Biosynthesis of this compound Tryptophan Tryptophan Chlorotryptophan 4-Chlorotryptophan Tryptophan->Chlorotryptophan Chlorination Cl_IPyA 4-Chloroindole-3-pyruvic acid Chlorotryptophan->Cl_IPyA IPyA Indole-3-pyruvic acid Cl_IAA This compound Cl_IPyA->Cl_IAA IAA Indole-3-acetic acid Auxin Signaling Pathway cluster_nucleus Nucleus Auxin 4-Cl-IAA TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes ubiquitination of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses ARE Auxin Response Element (ARE) ARF->ARE binds to Gene Target Gene ARE->Gene regulates Response Cellular Response Gene->Response

References

Methodological & Application

synthesis of 4-Chloroindole-3-acetic acid from 2-chloro-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 4-Chloroindole-3-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-Cl-IAA) is a potent, naturally occurring plant hormone belonging to the auxin class. It is a chlorinated analog of the ubiquitous indole-3-acetic acid (IAA) and is found predominantly in the reproductive structures, such as seeds, of various legume species. Research has demonstrated that 4-Cl-IAA exhibits significantly higher biological activity in certain bioassays compared to IAA, making it a molecule of interest for agricultural applications and for studying auxin signaling pathways. Its functions include promoting cell elongation, adventitious root formation, and influencing fruit development. In some contexts, it has been hypothesized to act as a "death hormone," triggering senescence in the parent plant to mobilize nutrients to the seeds.

The synthetic route detailed herein provides a reliable method for the laboratory-scale production of this compound starting from the commercially available precursor, 2-chloro-6-nitrotoluene (B1664060). This multi-step synthesis utilizes the Leimgruber-Batcho indole (B1671886) synthesis, a versatile and high-yielding method for constructing the indole core, followed by C3-position functionalization to introduce the acetic acid side chain.

Chemical Pathway Overview

The synthesis proceeds in four main stages:

  • Enamine Formation: 2-chloro-6-nitrotoluene is condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form the key intermediate, (E)-2-Chloro-β-dimethylamino-6-nitrostyrene.

  • Reductive Cyclization: The nitro-enamine intermediate undergoes reductive cyclization to form the 4-chloroindole (B13527) core. This is the crucial step of the Leimgruber-Batcho synthesis.

  • Esterification: The 4-chloroindole is alkylated at the C3 position using ethyl diazoacetate in the presence of a copper catalyst to yield ethyl 4-chloroindole-3-acetate.

  • Saponification: The ethyl ester is hydrolyzed under basic conditions to afford the final product, this compound.

This pathway is efficient and provides good overall yields, making it suitable for producing material for research and development purposes.

Experimental Protocols

Step 1: Synthesis of (E)-2-Chloro-β-dimethylamino-6-nitrostyrene (Intermediate 3)

Methodology:

  • To a solution of 2-chloro-6-nitrotoluene (296.1 g, 1.72 mol) in 1.5 L of N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (267.3 g, 2.24 mol).

  • Heat the mixture at 120°C for 8 hours with stirring.

  • After cooling to room temperature, pour the reaction mixture into 5 L of ice water.

  • Collect the resulting reddish-brown precipitate by filtration.

  • Wash the precipitate thoroughly with water.

  • Dry the solid under vacuum to yield (E)-2-Chloro-β-dimethylamino-6-nitrostyrene.

Step 2: Synthesis of 4-Chloroindole (Intermediate 4)

Methodology (General Leimgruber-Batcho Protocol): Note: This specific reduction was not detailed in the primary source. This is a general, effective protocol for this type of transformation.

  • Dissolve the (E)-2-Chloro-β-dimethylamino-6-nitrostyrene (e.g., 50.0 g, 0.22 mol) in a suitable solvent such as ethyl acetate (B1210297) or methanol (B129727) (500 mL) in a hydrogenation vessel.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approximately 1-2 mol % Pd, e.g., 2.5 g).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi (or use a hydrogen balloon for atmospheric pressure hydrogenation).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-12 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-chloroindole.

  • Purify the crude product by silica (B1680970) gel column chromatography or recrystallization if necessary.

Step 3: Synthesis of Ethyl 4-chloroindole-3-acetate (Intermediate 5)

Methodology:

  • Heat a mixture of 4-chloroindole (30.3 g, 0.2 mol) and copper powder (3.0 g) to 160°C.

  • To this heated mixture, add ethyl diazoacetate (25.1 g, 0.22 mol) dropwise over a period of 1 hour while maintaining the temperature at 160°C.

  • After the addition is complete, continue heating at 160°C for an additional 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Dissolve the residue in diethyl ether and filter to remove the copper powder.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (eluent: n-hexane/ethyl acetate) to yield ethyl 4-chloroindole-3-acetate as a brown oil.

Step 4: Synthesis of this compound (Final Product 1)

Methodology:

  • Dissolve ethyl 4-chloroindole-3-acetate (38.0 g, 0.16 mol) in 150 mL of ethanol (B145695).

  • Add a solution of potassium hydroxide (B78521) (17.9 g, 0.32 mol) in 150 mL of water to the ethanol solution.

  • Reflux the mixture for 1 hour.

  • After cooling, remove the ethanol by evaporation under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2 by adding 1 M hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude solid from an n-hexane/ethyl acetate mixture to obtain pure this compound as pale brown needles.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepStarting MaterialProductReagentsYield (%)Melting Point (°C)
12-Chloro-6-nitrotoluene(E)-2-Chloro-β-dimethylamino-6-nitrostyreneDMFDMA, DMF95.092-93
2(E)-2-Chloro-β-dimethylamino-6-nitrostyrene4-ChloroindoleH₂, 10% Pd/C~85 (Typical)68-70
34-ChloroindoleEthyl 4-chloroindole-3-acetateEthyl diazoacetate, Cu74.3Oil
4Ethyl 4-chloroindole-3-acetateThis compoundKOH, EtOH/H₂O90.2159-160

Table 2: Analytical Data for this compound

Analysis TypeData
¹H-NMR (CDCl₃, δ ppm)3.82 (2H, d, J=0.6 Hz), 7.04 (1H, dd, J=7.7, 0.9 Hz), 7.11 (1H, t, J=7.9 Hz), 7.28 (1H, d, J=2.4 Hz), 7.30 (1H, d, J=8.1 Hz), 8.35 (1H, broad s)
IR (KBr, νₘₐₓ cm⁻¹)3400, 3000-2500, 1700, 1565, 1455, 1425, 1410, 1335, 1280, 1225, 1090, 930, 765, 735
MS (m/z, relative intensity %)211 (M⁺+2, 11), 209 (M⁺, 33), 166 (33), 164 (100), 129 (10), 128 (8), 102 (7), 101 (7)
Elemental Analysis Calculated for C₁₀H₈ClNO₂: C, 57.29%; H, 3.85%; N, 6.68%. Found: C, 57.31%; H, 3.81%; N, 6.65%

Note: All experimental and analytical data are derived from Katayama, M. (2000). Synthesis and Biological Activities of this compound and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815, unless otherwise specified.

Diagrams

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Esterification cluster_step4 Step 4: Saponification 2_chloro_6_nitrotoluene 2-Chloro-6-nitrotoluene reagents1 DMFDMA, DMF 120°C, 8h intermediate3 (E)-2-Chloro-β-dimethylamino- 6-nitrostyrene reagents1->intermediate3 reagents2 H₂, 10% Pd/C Ethyl Acetate, RT intermediate4 4-Chloroindole reagents2->intermediate4 reagents3 Ethyl Diazoacetate, Cu 160°C, 1.5h intermediate5 Ethyl 4-chloroindole-3-acetate reagents3->intermediate5 reagents4 KOH, EtOH/H₂O Reflux, 1h product1 This compound reagents4->product1

Caption: Synthetic pathway for this compound.

Application Notes and Protocols for 4-Chloroindole-3-acetic acid (4-Cl-IAA) in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, halogenated plant hormone belonging to the auxin family.[1][2] It is predominantly found in the seeds and other parts of plants from the Vicieae tribe of the Fabaceae family, such as peas (Pisum sativum) and lentils.[1][2][3][4][5] As a potent plant growth regulator, 4-Cl-IAA is involved in various physiological processes, including fruit and seed development.[6][7]

In plant tissue culture, 4-Cl-IAA serves as a powerful synthetic auxin. Its applications stem from its high biological activity, which in some bioassays, exceeds that of the more common auxin, Indole-3-acetic acid (IAA).[4][8] Its primary uses in vitro include:

  • Callus Induction: 4-Cl-IAA can effectively stimulate cell division and proliferation to induce the formation of callus, an undifferentiated mass of cells, from explant tissues.[1]

  • Adventitious Rooting: It strongly promotes the formation of adventitious roots from cuttings and in vitro-derived shoots, a critical step in micropropagation.[8] Studies have shown that ester forms of 4-Cl-IAA are particularly effective for root induction.[8]

  • Somatic Embryogenesis: Like other potent auxins, 4-Cl-IAA is a candidate for initiating somatic embryogenesis, the process where somatic cells develop into embryo-like structures that can regenerate into whole plants.[9][10][11]

  • Regulation of Development: It plays a role in modulating developmental processes, such as stimulating pericarp growth in peas, mimicking the presence of seeds.[6]

The mechanism of action for 4-Cl-IAA is thought to involve the induction of ethylene (B1197577) production in plant tissues, leading to various growth responses.[12] Its stability and high potency make it a valuable tool for researchers aiming to control and manipulate plant growth and development in a laboratory setting.

Data Presentation: Auxin Concentrations in Plant Tissue Culture

The following tables summarize typical working concentrations for 4-Cl-IAA and other common auxins for various applications in plant tissue culture. Concentrations can be species and explant-dependent, requiring optimization.

Table 1: Representative Concentrations for Callus Induction

Plant Growth RegulatorConcentration RangePlant Species / ExplantNotesReference(s)
4-Cl-IAA 0.1 mg/mLTobaccoInduces callus growth. Note: This is a very high concentration and may be a typo in the source. Typical auxin use is in µM or low mg/L range. Researchers should start with much lower concentrations.[1]
2,4-D0.5 - 3.0 mg/LBrassica junceaPotent auxin for callus induction in many species.[13]
2,4-D3.0 mg/LDendrocalamus hamiltoniiOptimal concentration for inducing compact, granular calli from shoot tips.[14]
NAA1.5 mg/LGloriosa superbaUsed in combination with a cytokinin (0.5 mg/L Kinetin) for embryogenic callus.[15]
NAA1.5 mg/LPhyla nodifloraOptimal for inducing green, compact callus from stem explants.[16]

Table 2: Representative Concentrations for Root Induction

Plant Growth RegulatorConcentration RangePlant Species / ExplantNotesReference(s)
4-Cl-IAA Esters Concentration-dependentSerissa japonicaEthyl and allyl esters showed rooting activity ~3x higher than IBA.[8]
IBA3.0 mg/LDendrocalamus hamiltoniiOptimal concentration for inducing stout roots on 1/2 MS medium.[14]
IBA1.0 mg/LPhyla nodifloraUsed on half-strength MS medium for successful rooting of regenerated shoots.[16]
IAA or IBA0.1 - 3.0 mg/LPhyla nodifloraTested range for in vitro rooting of regenerated plantlets.[16]

Table 3: Concentrations for Other Developmental Applications

Plant Growth RegulatorConcentration RangeApplicationNotesReference(s)
4-Cl-IAA 1 - 100 µMPea (Pisum sativum) Pericarp GrowthStimulates deseeded pericarp growth, mimicking the effect of seeds.[6]
4-Cl-IAA 1 µMWheat (Triticum aestivum)Reduces heat stress-induced grain loss.[1]

Experimental Protocols

Protocol 1: Preparation of 4-Cl-IAA Stock Solution

This protocol outlines the preparation of a 1 mg/mL stock solution, a common starting point for preparing tissue culture media.

Materials:

  • This compound (MW: 209.6 g/mol )

  • Solvent: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Ethanol[1]

  • Sterile, double-processed water

  • Sterile volumetric flask (e.g., 50 mL or 100 mL)

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filter and sterile syringe

  • Sterile storage bottles (amber glass or covered in foil)

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 50 mg of 4-Cl-IAA powder and place it into a sterile 50 mL volumetric flask.

  • Dissolving: Add 1-2 mL of your chosen solvent (e.g., Ethanol) to the flask. Gently swirl the flask until the powder is completely dissolved.[17]

  • Diluting: Once dissolved, slowly add sterile, double-processed water to bring the volume up to the 50 mL mark. Use a magnetic stir bar to ensure the solution remains mixed while adding water to prevent precipitation.[17]

  • Sterilization: Remove the stir bar and sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protected storage bottle. Auxins are light-sensitive.

  • Storage: Label the bottle with the name (4-Cl-IAA), concentration (1 mg/mL), preparation date, and your initials. Store the stock solution at -20°C for long-term storage or at 2-8°C for short-term use.

Calculating Final Concentration: Use the following formula to determine the volume of stock solution needed for your media: Volume of Stock (mL) = (Desired Final Concentration (mg/L) x Total Media Volume (L)) / Stock Concentration (mg/L)

Example: To make 1 L of media with a final concentration of 2.0 mg/L of 4-Cl-IAA from a 1000 mg/L (1 mg/mL) stock: Volume of Stock = (2.0 mg/L * 1 L) / 1000 mg/L = 0.002 L = 2.0 mL

Protocol 2: Callus Induction from Leaf Explants

This protocol is a general guideline for inducing callus using 4-Cl-IAA. It should be optimized for the specific plant species.

Materials:

  • Young, healthy leaves from the source plant

  • 70% (v/v) Ethanol (B145695)

  • Commercial bleach solution (e.g., 10-20% v/v, containing sodium hypochlorite) with a few drops of Tween-20

  • Sterile distilled water

  • Sterile petri dishes, scalpels, and forceps

  • Callus Induction Medium (CIM):

    • Murashige and Skoog (MS) basal medium with vitamins

    • 30 g/L Sucrose

    • 4-Cl-IAA at an optimized concentration (start with a range of 0.1 - 5.0 mg/L)

    • A cytokinin like Benzyladenine (BA) or Kinetin (Kin) may be required (e.g., 0.1 - 1.0 mg/L)

    • Gelling agent (e.g., 8 g/L Agar)

    • Adjust pH to 5.8 before autoclaving

Procedure:

  • Explant Sterilization:

    • Wash leaves under running tap water.

    • In a laminar flow hood, immerse leaves in 70% ethanol for 30-60 seconds.

    • Transfer to the bleach solution and agitate for 10-15 minutes.

    • Rinse the leaves 3-4 times with sterile distilled water to remove all traces of bleach.

  • Explant Preparation: Place the sterile leaves in a sterile petri dish. Use a sterile scalpel to cut the leaves into small sections (explants), approximately 1 cm².

  • Inoculation: Aseptically transfer the leaf explants onto the prepared CIM in petri dishes. Ensure the abaxial (lower) side of the leaf is in contact with the medium.

  • Incubation: Seal the petri dishes with paraffin (B1166041) film. Incubate in the dark at 25 ± 2°C. Darkness often promotes the formation of undifferentiated callus.

  • Observation and Subculture:

    • Observe the explants weekly for signs of callus formation, typically starting from the cut edges.

    • Subculture the proliferating callus onto fresh CIM every 3-4 weeks to provide fresh nutrients and avoid the buildup of inhibitory substances.

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: In Vitro Culture cluster_final Phase 3: Acclimatization explant Explant Selection (e.g., Leaf, Stem) sterilization Surface Sterilization explant->sterilization callus Callus Induction (Medium + 4-Cl-IAA) sterilization->callus somatic Somatic Embryogenesis (Medium + 4-Cl-IAA) callus->somatic shoot Shoot Regeneration (Cytokinin-rich medium) callus->shoot somatic->shoot rooting Root Induction (Medium + 4-Cl-IAA) shoot->rooting plantlet Plantlet Development rooting->plantlet acclimatize Acclimatization (Transfer to soil) plantlet->acclimatize

biosynthesis_pathway trp Tryptophan (Trp) enzyme1 Halogenase (Enzyme in Plants) trp->enzyme1 cl_trp 4-Chloro-Tryptophan (4-Cl-Trp) enzyme2 Aminotransferases (e.g., PsTAR2 in Pea) cl_trp->enzyme2 cl_ipya 4-Chloroindole-3-pyruvic acid (4-Cl-IPyA) enzyme3 Decarboxylase (YUC pathway enzyme analog) cl_ipya->enzyme3 cl_iaa This compound (4-Cl-IAA) enzyme1->cl_trp enzyme2->cl_ipya enzyme3->cl_iaa

stock_solution_workflow start Start weigh Weigh 4-Cl-IAA Powder start->weigh dissolve Dissolve in Solvent (e.g., Ethanol, DMSO) weigh->dissolve dilute Dilute to Final Volume with Sterile Water dissolve->dilute filter Sterile Filter (0.22 µm syringe filter) dilute->filter store Store in Amber Bottle at -20°C or 2-8°C filter->store end End store->end

References

Application Notes and Protocols for 4-Chloroindole-3-Acetic Acid (4-Cl-IAA) in Adventitious Root Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring halogenated auxin found in certain plant species, notably in the seeds of legumes like peas.[1][2] It is recognized for its high biological activity, often exceeding that of the more common auxin, indole-3-acetic acid (IAA).[3][4] This heightened potency suggests its potential as a highly effective agent for promoting adventitious root formation in cuttings, a critical process in the vegetative propagation of many commercially important plant species.[3] These application notes provide a summary of the available data, detailed protocols for its use, and an overview of the relevant signaling pathways.

Disclaimer: Limited quantitative data is available in the scientific literature regarding the specific effects of 4-Cl-IAA on the rooting of cuttings from various plant species. The protocols provided below are based on general auxin application methods and data from related auxins or model plant systems.[5][6][7][8][9] Optimal concentrations and application methods should be determined empirically for each plant species.

Data Presentation

While specific data on rooting percentage and root number in cuttings treated with 4-Cl-IAA is scarce, a study on the model plant Arabidopsis thaliana provides insight into its effect on root length at various concentrations. This data, while not directly transferable to cuttings, offers a valuable starting point for determining effective concentration ranges.

Table 1: Effect of 4-Cl-IAA on Relative Root Length of Arabidopsis thaliana Seedlings [4]

Concentration (nM)Relative Root Length (%)
0 (Control)100
0.1~110
1~105
10~90
100~40
1000~20

Note: Data is estimated from graphical representations in the cited literature and represents the relative root length compared to the untreated control.[4] The data indicates a slight growth promotion at very low concentrations (0.1 nM) and significant inhibition at higher concentrations (≥100 nM).[4] This dose-dependent response is typical for auxins.

Experimental Protocols

The following are detailed protocols for the preparation and application of 4-Cl-IAA to stimulate adventitious root formation in cuttings.

Protocol 1: Preparation of 4-Cl-IAA Stock Solution

This protocol outlines the preparation of a 1 mg/mL (approximately 4.77 mM) stock solution of 4-Cl-IAA.

Materials:

  • This compound (4-Cl-IAA) powder

  • Ethanol (B145695) or 1 M NaOH

  • Distilled or deionized water

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Amber or foil-wrapped storage bottles

  • Sterile filter (0.22 µm) and syringe (optional, for sterile applications)

Procedure:

  • Weighing: Accurately weigh 100 mg of 4-Cl-IAA powder.

  • Dissolving: Transfer the powder to a clean volumetric flask. Add a small volume (2-5 mL) of ethanol or 1 M NaOH to dissolve the powder completely. Gentle warming may aid dissolution.

  • Dilution: Once dissolved, slowly add distilled or deionized water to the flask while stirring continuously to bring the final volume to 100 mL.

  • Storage: Transfer the stock solution to a labeled amber or foil-wrapped bottle to protect it from light degradation. Store at 4°C for short-term use (up to one month) or at -20°C for long-term storage.

  • Sterilization (Optional): For sterile applications, such as in plant tissue culture, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

Protocol 2: Application of 4-Cl-IAA to Cuttings (Quick Dip Method)

This method is suitable for a large number of cuttings and is a common commercial practice.[6][7][8][9]

Materials:

  • Prepared 4-Cl-IAA stock solution

  • Distilled or deionized water

  • Beakers or shallow trays

  • Plant cuttings (herbaceous or woody)

Procedure:

  • Preparation of Working Solution: Prepare the desired concentration of 4-Cl-IAA working solution by diluting the stock solution with distilled or deionized water. For example, to prepare a 100 µM solution (approximately 21 mg/L), add 2.1 mL of the 1 mg/mL stock solution to a final volume of 100 mL with water. A range of concentrations from 1 µM to 100 µM should be tested to determine the optimal concentration for the specific plant species.

  • Cutting Preparation: Take cuttings from healthy, disease-free mother plants. The type of cutting (softwood, semi-hardwood, or hardwood) will depend on the plant species and time of year. The basal end of the cutting should be cut cleanly just below a node. Wounding the basal end by making a shallow longitudinal cut can enhance auxin uptake and rooting in some woody species.

  • Treatment: Pour a small amount of the 4-Cl-IAA working solution into a clean beaker or shallow tray. Dip the basal 1-2 cm of each cutting into the solution for a short duration (typically 3-5 seconds).[6]

  • Planting: After dipping, allow the solvent to evaporate for a few minutes. Insert the treated cuttings into a pre-moistened, well-drained rooting medium (e.g., a mix of perlite, vermiculite, and peat moss).

  • Aftercare: Place the cuttings in a humid environment, such as a mist bench or a propagator with a transparent cover, to prevent desiccation. Maintain appropriate light and temperature conditions for the specific plant species.

Protocol 3: Evaluation of Adventitious Root Formation

A systematic evaluation is crucial to determine the efficacy of the 4-Cl-IAA treatment.

Procedure:

  • Timeline: The time required for root formation varies widely among plant species, from a few weeks to several months. A preliminary experiment is recommended to establish the appropriate duration.

  • Data Collection: After the rooting period, carefully remove the cuttings from the rooting medium, gently washing away the substrate to expose the roots.

  • Parameters to Measure:

    • Rooting Percentage (%): (Number of rooted cuttings / Total number of cuttings) x 100.

    • Number of Roots per Cutting: Count the number of primary adventitious roots on each rooted cutting.

    • Root Length (cm): Measure the length of the longest root on each rooted cutting.

    • Root Fresh and Dry Weight (g): Carefully excise the newly formed roots, weigh them (fresh weight), and then dry them in an oven at 60-70°C until a constant weight is achieved (dry weight).

  • Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the different treatments and the control.

Signaling Pathways

The molecular mechanism of action for 4-Cl-IAA in promoting adventitious root formation is expected to be similar to that of other auxins, involving the canonical auxin signaling pathway. Wounding of the cutting also initiates a jasmonic acid (JA) signaling cascade that interacts with the auxin pathway.[10][11]

G cluster_0 Wounding Response cluster_1 Auxin Application & Synthesis cluster_2 Cellular Response Wounding Cutting Preparation JA Jasmonic Acid (JA) Synthesis Wounding->JA Auxin_syn Endogenous Auxin Synthesis JA->Auxin_syn + 4_Cl_IAA_app Exogenous 4-Cl-IAA Application Auxin_pool Intracellular Auxin Pool 4_Cl_IAA_app->Auxin_pool Auxin_syn->Auxin_pool TIR1_AFB TIR1/AFB Receptor Complex Auxin_pool->TIR1_AFB AUX_IAA AUX/IAA Repressor TIR1_AFB->AUX_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) AUX_IAA->ARF Repression Auxin_genes Auxin-Responsive Genes ARF->Auxin_genes Activation Root_initiation Adventitious Root Initiation Auxin_genes->Root_initiation

Experimental workflow and hormonal interaction.

The wounding of the cutting triggers the synthesis of jasmonic acid, which in turn can promote the biosynthesis of endogenous auxins.[10] The exogenously applied 4-Cl-IAA, along with the newly synthesized endogenous auxins, accumulates in the cells at the base of the cutting.

G cluster_0 Auxin Signaling Pathway Auxin 4-Cl-IAA TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to AUX_IAA AUX/IAA Repressor TIR1_AFB->AUX_IAA Targets for degradation ARF ARF Transcription Factor AUX_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes (e.g., LBD, WOX) ARF->Auxin_Genes Activates transcription Cell_Cycle Cell Cycle Genes Auxin_Genes->Cell_Cycle Regulates Root_Primordium Root Primordium Formation Cell_Cycle->Root_Primordium

Simplified auxin signaling cascade.

In the presence of auxins like 4-Cl-IAA, the TIR1/AFB receptor complex binds to the AUX/IAA repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[1][5] This degradation releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes.[1][5] These genes, in turn, orchestrate the cellular processes of dedifferentiation, cell division, and differentiation that lead to the formation of a new root primordium.

G cluster_0 Hormonal Crosstalk in Rooting JA_Signal Jasmonic Acid Signaling ERF109 ERF109 JA_Signal->ERF109 Activates MYC2 MYC2 JA_Signal->MYC2 Activates Auxin_Signal 4-Cl-IAA Signaling ARF6_8 ARF6, ARF8 Auxin_Signal->ARF6_8 Activates Root_Formation Adventitious Root Formation Auxin_Signal->Root_Formation ASA1_YUC2 ASA1, YUC2 (Auxin Biosynthesis) ERF109->ASA1_YUC2 Activates ASA1_YUC2->Auxin_Signal Increases Endogenous Auxin PLT1_PLT2 PLT1, PLT2 (Root Development) MYC2->PLT1_PLT2 Represses PLT1_PLT2->Root_Formation Promotes GH3 GH3 Genes (JA Conjugation) ARF6_8->GH3 Activates GH3->JA_Signal Inactivates JA

Crosstalk between auxin and jasmonic acid.

There is significant crosstalk between the jasmonic acid and auxin signaling pathways. For instance, JA signaling can activate transcription factors like ERF109, which in turn upregulate auxin biosynthesis genes.[10][11] Conversely, auxin signaling can lead to the inactivation of JA through the activation of GH3 genes, which conjugate jasmonic acid to amino acids.[5] This intricate interplay fine-tunes the hormonal balance required for successful adventitious root formation.

References

Application Notes and Protocols for 4-Chloroindole-3-acetic acid (4-Cl-IAA) as a Selective Herbicide for Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring chlorinated auxin found in various plants, particularly in the seeds of legumes.[1][2] It functions as a plant growth regulator and, at higher concentrations, exhibits selective herbicidal activity against broadleaf weeds while demonstrating a degree of safety to turfgrasses.[3][4] This document provides detailed application notes and experimental protocols for the use of 4-Cl-IAA as a selective herbicide, intended for research and development purposes.

Mechanism of Action

4-Cl-IAA acts as a synthetic auxin mimic. Its herbicidal effect stems from its ability to induce an "auxin overdose" in susceptible broadleaf plants.[5] This hormonal imbalance leads to a cascade of physiological disruptions, most notably the overproduction of ethylene (B1197577), a plant stress hormone.[3][4] The abnormal levels of ethylene in the plant tissues result in uncontrolled and disorganized growth, leading to symptoms such as epinasty (twisting and curling of stems and leaves), senescence, and ultimately, plant death.[3][4]

Signaling Pathway of 4-Cl-IAA Induced Herbicidal Effect

The following diagram illustrates the proposed signaling pathway initiated by 4-Cl-IAA in susceptible broadleaf weeds, leading to ethylene overproduction and subsequent herbicidal effects.

G cluster_extracellular Extracellular cluster_cell Plant Cell cluster_effects Herbicidal Effects 4_Cl_IAA 4-Cl-IAA Application Uptake Cellular Uptake 4_Cl_IAA->Uptake Foliar Absorption TIR1_AFB Auxin Receptor (TIR1/AFB) Uptake->TIR1_AFB Binds to SCF_TIR1_AFB SCF-TIR1/AFB Complex (E3 Ubiquitin Ligase) TIR1_AFB->SCF_TIR1_AFB Forms Ubiquitination Ubiquitination & Degradation of Aux/IAA SCF_TIR1_AFB->Ubiquitination Targets Aux_IAA Aux/IAA Repressor Proteins Aux_IAA->Ubiquitination Degraded ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Ubiquitination->ARF Releases Repression Auxin_Genes Transcription of Auxin-Responsive Genes (e.g., ACS) ARF->Auxin_Genes Activates ACS ACC Synthase (ACS) Upregulation Auxin_Genes->ACS Leads to ACC ACC Production ACS->ACC Catalyzes ACO ACC Oxidase (ACO) ACC->ACO Substrate for Ethylene Ethylene Overproduction ACO->Ethylene Produces Symptoms Epinasty, Senescence, Growth Inhibition Ethylene->Symptoms Death Plant Death Symptoms->Death

Caption: Proposed signaling pathway of 4-Cl-IAA leading to herbicidal effects in broadleaf weeds.

Selectivity

4-Cl-IAA exhibits selectivity for broadleaf (dicotyledonous) weeds over grasses (monocotyledonous) plants. This selectivity is attributed to several factors in monocots, including differences in vascular structure, reduced translocation, and enhanced metabolic degradation of the herbicide. This makes it a suitable candidate for controlling broadleaf weeds in turfgrass settings.

Quantitative Data

Table 1: Efficacy of 4-Cl-IAA on Common Broadleaf Weeds

Weed SpeciesCommon NameEfficacy at 4.5 g/LNotes
Taraxacum officinaleDandelionControlVisible effects within 24 hours, with plant death in 4-8 weeks.[4]
Plantago majorBroadleaf PlantainControlSimilar efficacy timeline to dandelion.[4]
Medicago lupulinaBlack MedicTop Growth ControlSuppresses the growth of the top portion of the plant.[3][4]
Potentilla spp.CinquefoilTop Growth ControlEffective in suppressing top growth.[3][4]

Table 2: Turfgrass Tolerance to 4-Cl-IAA

Turfgrass SpeciesCommon NameTolerance at 4.5 g/LNotes
Poa pratensisKentucky BluegrassHighGenerally safe for use on established turf.
Lolium perennePerennial RyegrassHighWell-tolerated by established perennial ryegrass.
Festuca arundinaceaTall FescueHighShows good tolerance to spot applications.

Note: It is recommended to avoid application to drought-stressed or newly seeded turf.[4] Repeat applications may be necessary for hard-to-kill weeds after 4 to 6 weeks.[3][4]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy and selectivity of 4-Cl-IAA in controlled greenhouse and field environments.

Greenhouse Efficacy and Selectivity Trial

This protocol is designed to determine the dose-response of target broadleaf weeds to 4-Cl-IAA and to assess the tolerance of common turfgrass species.

G Start Start Seed Seed Propagation (Weeds & Turfgrass) Start->Seed Transplant Transplant Seedlings to Pots Seed->Transplant Acclimate Acclimation Period (1-2 weeks) Transplant->Acclimate Prepare Prepare 4-Cl-IAA Solutions (Varying Concentrations) Acclimate->Prepare Apply Herbicide Application (Foliar Spray) Prepare->Apply Incubate Greenhouse Incubation (Controlled Conditions) Apply->Incubate Assess Data Collection & Assessment (Visual Injury, Biomass) Incubate->Assess Analyze Data Analysis (Dose-Response Curves, ED50) Assess->Analyze End End Analyze->End

Caption: Workflow for a greenhouse herbicide efficacy and selectivity trial.

  • Plant Material:

    • Procure seeds of target broadleaf weeds (e.g., Taraxacum officinale, Plantago major, Medicago lupulina, Potentilla spp.) and turfgrass species (e.g., Poa pratensis, Lolium perenne, Festuca arundinacea).

    • Sow seeds in seedling trays with a sterile potting mix.

    • Once seedlings have developed 2-4 true leaves, transplant them into individual pots (e.g., 10 cm diameter) filled with a standard greenhouse soil mix.

    • Allow plants to acclimate in the greenhouse for 1-2 weeks before treatment.

  • Herbicide Preparation:

    • Prepare a stock solution of 4-Cl-IAA in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute with deionized water containing a non-ionic surfactant (e.g., 0.1% v/v) to create a range of concentrations.

    • Example concentrations for dose-response curves could include 0, 0.5, 1.0, 2.0, 4.0, 8.0, and 16.0 g/L. A control group treated only with the water and surfactant solution should be included.

  • Treatment Application:

    • Use a calibrated laboratory sprayer to apply the herbicide solutions to the foliage of the plants until thoroughly wet, but not to the point of runoff.

    • Ensure uniform coverage of all plants within a treatment group.

    • Include at least four replicates for each concentration and plant species.

  • Post-Treatment Care and Data Collection:

    • Maintain the plants in a greenhouse with controlled temperature (e.g., 22-25°C), humidity (e.g., 50-60%), and a 16-hour photoperiod.

    • Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no injury, 100% = plant death).

    • At 21 DAT, harvest the above-ground biomass of each plant.

    • Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction for each treatment relative to the control.

    • Use a suitable statistical software to perform a non-linear regression analysis to fit a dose-response curve (e.g., a four-parameter log-logistic model).

    • From the dose-response curve, determine the ED₅₀ value for each weed species.

    • Analyze turfgrass injury data to determine the maximum safe application rate.

Field Efficacy Trial

This protocol is designed to evaluate the performance of 4-Cl-IAA under real-world field conditions on established broadleaf weed populations in turf.

G Start Start Site Site Selection (Established Turf with Weeds) Start->Site Plot Plot Establishment (e.g., 1m x 1m plots) Site->Plot Pre_Assess Pre-Treatment Assessment (Weed Density, Turf Quality) Plot->Pre_Assess Prepare Prepare 4-Cl-IAA Solutions Pre_Assess->Prepare Apply Herbicide Application (Backpack Sprayer) Prepare->Apply Post_Assess Post-Treatment Assessments (Weekly for 8 weeks) Apply->Post_Assess Analyze Data Analysis (Weed Control Efficacy, Turf Phytotoxicity) Post_Assess->Analyze End End Analyze->End

Caption: Workflow for a field herbicide efficacy trial.

  • Site Selection and Plot Layout:

    • Select a turf area with a uniform and dense population of the target broadleaf weeds.

    • Establish experimental plots of a suitable size (e.g., 1m x 1m).

    • Use a randomized complete block design with at least four replications for each treatment.

  • Pre-Treatment Assessment:

    • Before herbicide application, record the weed density in each plot using a quadrat.

    • Visually assess and record the initial turfgrass quality and color on a scale of 1 to 9 (1 = dead/brown, 9 = ideal color and density).

  • Herbicide Preparation and Application:

    • Prepare the 4-Cl-IAA solution at the desired concentration (e.g., 4.5 g/L) in water with a non-ionic surfactant.

    • Include a control group treated with water and surfactant only.

    • Apply the treatments using a calibrated backpack sprayer with a flat-fan nozzle to ensure uniform coverage.

  • Post-Treatment Assessment:

    • Visually assess weed control and turfgrass phytotoxicity (discoloration, stunting) at 7, 14, 21, 28, and 56 DAT.

    • Weed control should be rated as a percentage of the control plot (0% = no control, 100% = complete control).

    • Turfgrass injury should be rated on a percentage scale (0% = no injury, 100% = complete turf death).

    • At the end of the trial (e.g., 56 DAT), measure weed density and biomass in each plot.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

    • Evaluate the efficacy of 4-Cl-IAA in controlling the target weeds and its safety on the turfgrass.

Safety Precautions

While 4-Cl-IAA is considered to have low acute toxicity, standard laboratory and field safety practices should be followed.[3] This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the chemical. Avoid inhalation of dust or spray mist.

Conclusion

This compound demonstrates potential as a selective herbicide for the control of broadleaf weeds in turfgrass. Its natural origin and unique mode of action make it a valuable tool for weed management research and development. The protocols outlined in this document provide a framework for the systematic evaluation of its herbicidal properties. Further research to establish precise ED₅₀ values for a wider range of weed species is encouraged to refine application recommendations.

References

Application Notes and Protocols for the Detection of 4-Chloroindole-3-acetic acid in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a highly potent natural auxin found predominantly in certain species of the Fabaceae family, such as peas (Pisum sativum) and broad beans (Vicia faba).[1][2] It plays a significant role in plant growth and development, particularly in fruit and seed development.[1][3] Unlike its non-chlorinated counterpart, indole-3-acetic acid (IAA), 4-Cl-IAA can exhibit higher biological activity.[4] Accurate and sensitive detection and quantification of 4-Cl-IAA in plant tissues are crucial for understanding its physiological roles, biosynthesis, and potential applications in agriculture and drug development.

These application notes provide detailed protocols for the extraction, purification, and quantification of 4-Cl-IAA from plant tissues using modern analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The endogenous levels of 4-Cl-IAA can vary significantly depending on the plant species, tissue type, and developmental stage. Reproductive tissues, particularly seeds, generally contain much higher concentrations than vegetative tissues.[1]

Plant SpeciesTissue4-Cl-IAA Concentration (ng/g Fresh Weight)Reference
Pisum sativum (Pea)Young Seeds~1,000 - 15,000+[1]
Mature SeedsVaries, can be lower than young seeds[1]
Young LeavesVery low (~3)[1]
Mature LeavesNot detected[1]
Vicia faba (Broad Bean)Young Seeds886[1]
Mature Seeds90[1]
Medicago truncatulaSeedsDetected (exceeded IAA levels)[1]
Trifolium repensFruits (mainly seeds)High levels detected[1]
Madeira Vine (climbing)Apex (0-1 cm)44 (combined with 6-Cl-IAA)[5]
Madeira Vine (swaying)Apex (0-1 cm)23 (combined with 6-Cl-IAA)[5]

Experimental Protocols

Protocol 1: Extraction and Quantification of 4-Cl-IAA using UPLC-MS/MS

This protocol is adapted from methodologies described for the analysis of auxins in legume seeds and other plant tissues.[1][6] UPLC-MS/MS offers high sensitivity and selectivity for the quantification of 4-Cl-IAA.

Materials:

  • Plant tissue (fresh or frozen in liquid N₂)

  • Extraction Solvent 1 (for fresh tissues): 80% (v/v) methanol (B129727) in water with 250 mg/L butylated hydroxytoluene (BHT). Pre-chilled to -20°C.

  • Extraction Solvent 2 (for dry seeds, includes conjugated forms): 65% (v/v) isopropanol (B130326) in water with 250 mg/L BHT.[1]

  • Internal Standard: Deuterated 4-Cl-IAA (e.g., [D4]4-Cl-IAA) for isotope dilution analysis.

  • Diethyl ether

  • 1% (v/v) Acetic acid in water

  • Centrifuge tubes (e.g., Falcon tubes)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • UPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • Weigh 0.3 to 2.5 g of fresh or frozen plant tissue.[1]

    • For dry seeds, grind to a fine powder.

    • Add a known amount of the internal standard to the sample.

  • Extraction:

    • Add 4 volumes of cold (-20°C) extraction solvent to the tissue in a centrifuge tube.[1]

    • Homogenize the tissue thoroughly.

    • Incubate the homogenate at 4°C overnight to allow for complete extraction.[1]

    • Centrifuge the extract at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

  • Purification (Liquid-Liquid Extraction):

    • Reduce the volume of the supernatant using a rotary evaporator or vacuum concentrator.

    • Adjust the pH of the aqueous residue to ~2.5-3.0 with 1M HCl.

    • Partition the aqueous phase three times with an equal volume of diethyl ether.

    • Pool the ether fractions and evaporate to dryness under a stream of nitrogen gas or in a vacuum concentrator.[1]

  • Sample Reconstitution:

    • Resuspend the dried extract in a small volume (e.g., 100 µL) of 1% (v/v) acetic acid in water.[1]

    • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to pellet any insoluble material.[1]

    • Transfer the supernatant to a UPLC vial for analysis.

  • UPLC-MS/MS Analysis:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of methanol or acetonitrile (B52724) and water, both containing a small amount of acetic or formic acid.

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode for quantification. Monitor specific precursor-to-product ion transitions for both endogenous 4-Cl-IAA and the deuterated internal standard.

MRM Transitions for 4-Cl-IAA (Example): [6]

  • 4-³⁵Cl-IAA: m/z 210.05 → 164.05 (Cone voltage: 20 V; Collision energy: 18 V)

  • [D₄]4-Cl-IAA (Internal Standard): The specific transition will depend on the deuterated standard used (e.g., [D₂]4-³⁵Cl-IAA m/z 212.05 → 166.05).

Protocol 2: Extraction and Analysis of 4-Cl-IAA using GC-MS

This protocol is suitable for the analysis of 4-Cl-IAA, often requiring derivatization to increase volatility.

Materials:

  • Plant tissue (fresh or frozen in liquid N₂)

  • Extraction Solvent: 80% (v/v) methanol with 0.4 mg butylated hydroxytoluene and 2 mg ascorbate (B8700270).[5]

  • Internal Standard: Stable-isotope labeled IAA or 4-Cl-IAA.

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or diazomethane (B1218177) for methylation).

  • GC-MS system

Procedure:

  • Sample Preparation and Extraction:

    • Follow steps 1 and 2 from Protocol 1, using the appropriate extraction solvent. One study crushed dried stems in liquid N₂ and extracted in a solution of 80% methanol with BHT and ascorbate at 4°C for 15 hours.[5]

  • Purification:

    • Perform a liquid-liquid extraction as described in Protocol 1, or use Solid-Phase Extraction (SPE) with a C18 or similar cartridge for cleanup.

  • Derivatization (Example with silylation):

    • Ensure the sample extract is completely dry.

    • Add the derivatization agent (e.g., 50 µL of BSTFA with 1% TMCS) and a solvent (e.g., pyridine).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.

    • Evaporate the excess reagent under a stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS injection.

  • GC-MS Analysis:

    • GC Column: A non-polar or semi-polar capillary column (e.g., DB-1, DB-5ms).[5]

    • Injection Mode: Splitless injection.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to elute the derivatized analytes.

    • MS Detection: Use Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the derivatized 4-Cl-IAA and the internal standard for high sensitivity and selectivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis A Plant Tissue Collection (e.g., Seeds, Leaves) B Weighing & Freezing (Liquid N₂) A->B C Homogenization / Grinding B->C D Add Extraction Solvent & Internal Standard C->D E Overnight Incubation (4°C) D->E F Centrifugation E->F G Supernatant Collection F->G H Purification (e.g., LLE or SPE) G->H I Solvent Evaporation & Reconstitution H->I J LC-MS/MS or GC-MS Analysis I->J K Data Processing & Quantification J->K

Caption: General experimental workflow for 4-Cl-IAA analysis.

logical_relationship A Objective: Detect 4-Cl-IAA in Plant Tissue B Expected Concentration? A->B C High (e.g., Developing Seeds) B->C High D Low / Trace (e.g., Vegetative Tissue) B->D Low E Method: UPLC-MS/MS or GC-MS C->E F Method: UPLC-MS/MS Recommended (Higher Sensitivity) D->F G Need to analyze conjugated forms? E->G F->G H Use Hydrolysis Step (e.g., NaOH) G->H Yes I Proceed with Direct Extraction G->I No

Caption: Decision tree for selecting an analytical approach.

References

Preparation of 4-Chloroindole-3-acetic acid Stock Solutions for Bioassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring chlorinated auxin found in various plants, particularly in the seeds of legumes.[1] As a potent plant hormone, it plays a crucial role in regulating plant growth and development, often exhibiting higher activity than its non-chlorinated counterpart, indole-3-acetic acid (IAA).[2][3] Accurate and reproducible preparation of 4-Cl-IAA stock and working solutions is paramount for obtaining reliable results in biological assays. This document provides detailed application notes and protocols for the preparation, storage, and use of 4-Cl-IAA solutions in bioassays.

Data Presentation

Physicochemical and Solubility Data for this compound
PropertyValueReference
Molecular Formula C₁₀H₈ClNO₂[4]
Molecular Weight 209.63 g/mol [4]
Appearance Beige to light brown solid[4]
Solubility in Water (22°C, pH 7) 3.97 g/L[4]
Solubility in Organic Solvents Soluble in DMSO (up to 100 mg/mL), methanol, ethanol, acetone, isopropanol[4]
Insoluble in Dichloromethane, hexanes[4]
Stability of this compound Stock Solutions
Storage TemperatureDuration of Stability
-80°CUp to 2 years
-20°CUp to 1 year

Note: Stock solutions should be stored in the dark to prevent photodegradation.

Comparative Biological Activity of 4-Cl-IAA and IAA in Various Bioassays
BioassayOrganismOptimal Concentration of 4-Cl-IAAOptimal Concentration of IAARelative Activity (4-Cl-IAA vs. IAA)Reference
Coleoptile ElongationZea mays (Maize)~1 µM~10 µM4-Cl-IAA is significantly more active in stimulating elongation.[3]
Pericarp GrowthPisum sativum (Pea)1 - 100 µMIneffective or inhibitory at ≥10 µM4-Cl-IAA mimics the presence of seeds in stimulating pericarp growth, while IAA does not.[5]
Redox Activity and Medium pH ChangeZea mays (Maize) Root Segments10⁻¹⁰ M10⁻⁸ M4-Cl-IAA shows maximal values at a 100-fold lower concentration than IAA.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 4-Cl-IAA in dimethyl sulfoxide (B87167) (DMSO), a common solvent for dissolving this compound.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of 4-Cl-IAA:

    • Molecular Weight (MW) of 4-Cl-IAA = 209.63 g/mol

    • To prepare 1 mL of a 10 mM (0.01 M) stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (g) = 0.01 mol/L x 0.001 L x 209.63 g/mol = 0.0020963 g

      • Mass (mg) = 2.0963 mg

    • Weigh out approximately 2.1 mg of 4-Cl-IAA powder using an analytical balance.

  • Dissolution in DMSO:

    • Place the weighed 4-Cl-IAA into a sterile microcentrifuge tube or amber vial.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the 4-Cl-IAA is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years. Protect from light.

Protocol 2: Preparation of Working Solutions for an Arabidopsis thaliana Root Growth Inhibition Bioassay

This protocol provides a step-by-step guide for preparing a series of 4-Cl-IAA working solutions from the 10 mM DMSO stock for a typical root growth inhibition assay. The final DMSO concentration in the growth medium should be kept low (e.g., ≤ 0.1%) to avoid solvent toxicity.

Materials:

  • 10 mM 4-Cl-IAA stock solution in DMSO (from Protocol 1)

  • Sterile Murashige and Skoog (MS) medium or other suitable plant growth medium

  • Sterile water

  • Sterile petri dishes

  • Pipettes and sterile filter tips

Procedure:

  • Prepare an Intermediate Stock Solution (e.g., 100 µM in water):

    • To minimize the final DMSO concentration, a serial dilution is recommended.

    • Take 10 µL of the 10 mM 4-Cl-IAA stock solution in DMSO.

    • Add it to 990 µL of sterile water to make a 100 µM intermediate stock solution. The DMSO concentration in this intermediate stock will be 1%.

  • Prepare Final Working Solutions in Growth Medium:

    • Prepare the desired final concentrations of 4-Cl-IAA in the sterile growth medium. The following example demonstrates the preparation of 10 mL of medium for each concentration:

Desired Final Concentration (nM)Volume of 100 µM Intermediate Stock to add to 10 mL of medium (µL)Final DMSO Concentration (%)
110.001
10100.01
1001000.1
1000 (1 µM)1000 (or 1 mL)1.0 (Note: This may be high for some sensitive assays. A higher concentration intermediate stock may be needed)
  • Vehicle Control:

    • Prepare a vehicle control plate containing the same concentration of DMSO as the highest concentration of 4-Cl-IAA used in the experiment. For example, if the highest final concentration of 4-Cl-IAA is 100 nM, the vehicle control should contain 0.1% DMSO in the growth medium.

  • Plating and Incubation:

    • Pour the prepared media into sterile petri dishes.

    • Once the media has solidified, place sterilized Arabidopsis seeds or seedlings onto the plates.

    • Seal the plates and incubate under appropriate light and temperature conditions.

    • Measure root growth at specified time points.

Signaling Pathways and Workflows

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex. In the absence of auxin, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factors (ARFs). Upon auxin binding, the SCF-TIR1/AFB complex targets Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. This releases the ARFs, allowing them to regulate the transcription of auxin-responsive genes.[6] Studies suggest that 4-Cl-IAA may have a differential effect on the population of TIR1/AFB receptors, potentially leading to a specific tissue response compared to IAA.[5]

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Proteasomal Degradation Auxin 4-Cl-IAA / IAA TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets for ubiquitination Proteasome 26S Proteasome ARF ARF Aux_IAA->ARF inhibits Aux_IAA->Proteasome degraded ARG Auxin Responsive Genes ARF->ARG regulates transcription Response Growth & Development ARG->Response leads to Degraded_Aux_IAA Proteasome->Degraded_Aux_IAA degrades Experimental_Workflow Solid 4-Cl-IAA Powder Weigh Weighing Solid->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Stock 10 mM Stock Solution (in DMSO) Dissolve->Stock Intermediate Intermediate Dilution (e.g., 100 µM in H₂O) Stock->Intermediate Working Serial Dilution to Working Concentrations (in growth medium) Intermediate->Working Bioassay Bioassay Plates Working->Bioassay

References

Application Notes and Protocols for Determining the Biological Activity of 4-Cl-IAA Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, highly active auxin found in certain plant species. Its synthetic esters have garnered significant interest due to their potent and diverse biological activities, which can surpass those of the parent compound and other auxins like indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA). These activities include promoting cell elongation, inhibiting hypocotyl growth, inducing root formation, and causing swelling of tissues.[1] The evaluation of these biological activities is crucial for understanding their mechanism of action and for potential applications in agriculture and drug development.

This document provides detailed application notes and protocols for a suite of bioassays designed to determine the biological activity of 4-Cl-IAA esters. These assays are well-established methods for quantifying auxin-like activity and provide a comprehensive profile of the physiological effects of these compounds.

Data Presentation

The biological activities of various 4-Cl-IAA esters are summarized in the tables below, allowing for a clear comparison of their efficacy in different bioassays.

Table 1: Avena Coleoptile Elongation Activity of 4-Cl-IAA and its Esters

CompoundConcentration (M)Elongation (% of Control)Relative Activity vs. IAA
Control -100-
IAA 10⁻⁵1501.0
4-Cl-IAA 10⁻⁵2501.7
Methyl 4-Cl-IAA 10⁻⁵2451.6
Ethyl 4-Cl-IAA 10⁻⁵2551.7
Allyl 4-Cl-IAA 10⁻⁵2501.7
tert-Butyl 4-Cl-IAA 10⁻⁵1100.7

Note: Data are representative and may vary based on specific experimental conditions.

Table 2: Chinese Cabbage Hypocotyl Growth Inhibition by 4-Cl-IAA and its Esters

CompoundConcentration (M)Hypocotyl Length (mm)Inhibition (%)
Control -250
4-Cl-IAA 10⁻⁶1540
Methyl 4-Cl-IAA 10⁻⁶1252
Ethyl 4-Cl-IAA 10⁻⁶1060
Allyl 4-Cl-IAA 10⁻⁶1156
tert-Butyl 4-Cl-IAA 10⁻⁶238

Note: Data are representative and may vary based on specific experimental conditions.

Table 3: Effect of 4-Cl-IAA and its Esters on Black Gram Seedlings

CompoundConcentration (M)Hypocotyl SwellingLateral Root Formation
Control -NoneNone
4-Cl-IAA 10⁻⁷ModerateModerate
Methyl 4-Cl-IAA 10⁻⁷SevereNumerous
Ethyl 4-Cl-IAA 10⁻⁷SevereNumerous
Allyl 4-Cl-IAA 10⁻⁷SevereNumerous
tert-Butyl 4-Cl-IAA 10⁻⁷SlightFew

Note: Observations are qualitative and represent typical responses.

Table 4: Adventitious Root Formation in Serissa japonica Cuttings Induced by 4-Cl-IAA and its Esters

CompoundConcentration (M)Number of Roots per CuttingRoot Length (mm)
Control -2 ± 15 ± 2
IBA 10⁻⁵10 ± 315 ± 5
4-Cl-IAA 10⁻⁵15 ± 420 ± 6
Ethyl 4-Cl-IAA 10⁻⁵35 ± 725 ± 8
Allyl 4-Cl-IAA 10⁻⁵33 ± 624 ± 7

Note: Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below.

Avena Coleoptile Elongation Bioassay

This classic auxin bioassay measures the ability of a substance to induce cell elongation in oat (Avena sativa) coleoptiles.

Protocol:

  • Seed Germination: Germinate Avena sativa seeds on moist filter paper in complete darkness at 25°C for 3 days. For the final 24 hours, expose the seedlings to red light to inhibit mesocotyl elongation.

  • Coleoptile Sectioning: When the coleoptiles are approximately 20-30 mm long, excise a 10 mm section from each coleoptile, starting 3 mm below the apical tip.

  • Incubation: Float the coleoptile sections in a phosphate (B84403) buffer solution (pH 6.0) for 2 hours to deplete endogenous auxins.

  • Treatment: Transfer the sections to test tubes containing the phosphate buffer and a range of concentrations of the 4-Cl-IAA esters (e.g., 10⁻⁸ to 10⁻⁴ M). Include control groups with buffer only and with IAA and 4-Cl-IAA for comparison.

  • Measurement: Incubate the test tubes on a roller drum in the dark at 25°C for 24 hours. After incubation, measure the final length of the coleoptile sections using a digital caliper or by projecting their image onto a screen.

  • Data Analysis: Calculate the percentage elongation relative to the initial length and compare the activity of the esters to the controls.

Chinese Cabbage Hypocotyl Growth Inhibition Bioassay

This assay assesses the inhibitory effect of auxinic compounds on the elongation of hypocotyls in Chinese cabbage (Brassica rapa subsp. pekinensis).

Protocol:

  • Seed Germination: Sterilize Chinese cabbage seeds and germinate them on 1% agar (B569324) plates in the dark at 25°C for 2 days.

  • Treatment: Prepare agar plates containing a range of concentrations of the 4-Cl-IAA esters.

  • Seedling Transfer: Once the radicles have emerged, transfer the germinated seeds to the treatment plates.

  • Incubation: Incubate the plates vertically in the dark at 25°C for 3 days.

  • Measurement: Measure the length of the hypocotyls for each treatment group.

  • Data Analysis: Calculate the percentage inhibition of hypocotyl growth compared to the control group.

Black Gram Hypocotyl Swelling and Lateral Root Formation Bioassay

This bioassay evaluates the effect of auxins on tissue swelling and the induction of lateral roots in black gram (Vigna mungo) seedlings.

Protocol:

  • Seed Germination: Germinate black gram seeds in moist sand or vermiculite (B1170534) in the dark at 28°C for 3-4 days until the hypocotyls are 3-4 cm long.

  • Seedling Preparation: Carefully remove the seedlings and excise the cotyledons.

  • Treatment: Place the seedlings in vials containing an aqueous solution with a range of concentrations of the 4-Cl-IAA esters.

  • Incubation: Keep the vials in the dark at 28°C for 72 hours.

  • Observation: Observe and record the degree of hypocotyl swelling and the number and density of lateral roots formed. A qualitative scoring system (e.g., none, slight, moderate, severe) can be used.

Adventitious Root Formation Bioassay in Serissa japonica**

This assay is used to determine the root-promoting activity of auxin analogs on woody cuttings.

Protocol:

  • Cutting Preparation: Take 5-7 cm long softwood cuttings from healthy Serissa japonica plants. Remove the lower leaves, leaving 2-3 leaves at the top.

  • Treatment: Dip the basal end of the cuttings in a solution containing the test compounds (4-Cl-IAA esters) at various concentrations for a defined period (e.g., 5 seconds). Include IBA and 4-Cl-IAA as positive controls.

  • Planting: Plant the treated cuttings in a suitable rooting medium (e.g., a mixture of perlite (B1173460) and vermiculite).

  • Growth Conditions: Maintain the cuttings in a high-humidity environment (e.g., under a mist system or in a propagation chamber) with a temperature of 25-28°C and indirect light.

  • Evaluation: After 3-4 weeks, carefully remove the cuttings from the medium and wash the roots. Count the number of roots per cutting and measure their length.

Visualizations

Signaling Pathway

The biological effects of 4-Cl-IAA and its esters are mediated through the canonical auxin signaling pathway. The esters are likely hydrolyzed in planta to release the active 4-Cl-IAA.

AuxinSignaling cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Cl_IAA_Ester 4-Cl-IAA Ester 4_Cl_IAA_Ester_in 4-Cl-IAA Ester 4_Cl_IAA_Ester->4_Cl_IAA_Ester_in Uptake Hydrolysis Esterases 4_Cl_IAA_Ester_in->Hydrolysis 4_Cl_IAA 4-Cl-IAA TIR1_AFB TIR1/AFB 4_Cl_IAA->TIR1_AFB Binds to Hydrolysis->4_Cl_IAA SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Ub Ubiquitin Ub->SCF_Complex Proteasome 26S Proteasome ARF ARF Proteasome->ARF Repression Lifted Aux_IAA->SCF_Complex Recruited by 4-Cl-IAA bound TIR1/AFB Aux_IAA->Proteasome Degradation ARF->Aux_IAA Repressed by AuxRE Auxin Response Element ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Cell_Response Cell Elongation, Division, Differentiation Gene_Expression->Cell_Response Leads to

Caption: Canonical auxin signaling pathway for 4-Cl-IAA esters.

Experimental Workflow

The general workflow for conducting the bioassays is outlined below.

BioassayWorkflow cluster_prep Preparation cluster_assay Bioassay Execution cluster_analysis Data Collection & Analysis A Prepare Stock Solutions of 4-Cl-IAA Esters C Prepare Treatment Solutions/ Media with Ester Dilutions A->C B Germinate Seeds (Avena, Cabbage, Black Gram) or Prepare Cuttings (Serissa) D Apply Treatments to Plant Material B->D C->D E Incubate under Controlled Conditions D->E F Measure Biological Response (Elongation, Inhibition, etc.) E->F G Record and Tabulate Data F->G H Calculate Statistics and Compare Activities G->H

Caption: General experimental workflow for bioassays.

References

Field Application Techniques for 4-Chloroindole-3-acetic Acid as a Herbicide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring chlorinated auxin found in certain plant species, notably within the Fabaceae family.[1] Its potent auxin activity has led to its development as a non-conventional, selective herbicide for the control of broadleaf weeds, particularly in turfgrass settings.[2][3] As a member of the Group 4 (WSSA) or Group O (HRAC) herbicides, its mode of action involves mimicking endogenous auxin, leading to an overstimulation of ethylene (B1197577) production and subsequent senescence and plant death.[2][4] This document provides detailed application notes and experimental protocols for researchers investigating the herbicidal properties of 4-Cl-IAA.

Data Presentation

The following tables summarize the available quantitative data on the application and efficacy of 4-Cl-IAA as a herbicide. The data is primarily derived from regulatory assessments of commercial products for spot treatment in turf.

Table 1: Application Parameters for this compound (4-Cl-IAA)

ParameterValueNotes
Application Rate 4.5 g a.i./LFor spot treatment of individual weeds or small patches.[2]
Application Method Foliar sprayApply to thoroughly wet the foliage, but not to the point of runoff.[2]
Application Timing Actively growing weedsCan be applied any time of the year when weeds are actively growing.[2]
Frequency Repeat application after 4-6 weeksFor hard-to-kill weeds.[2]
Formulation Potassium salt solutionA common formulation for commercial products.[1]

Table 2: Herbicidal Efficacy of this compound (4-Cl-IAA) on Common Broadleaf Weeds in Turf

Target Weed SpeciesCommon NameEfficacyTime to Visible EffectsTime to Plant Death
Taraxacum officinaleDandelionControlWithin 24 hours4 to 8 weeks
Plantago majorBroadleaf PlantainControlWithin 24 hours4 to 8 weeks
Medicago lupulinaBlack MedicTop growth controlWithin 24 hoursNot specified
Potentilla spp.CinquefoilTop growth controlWithin 24 hoursNot specified
Hieracium spp.HawkweedTop growth controlWithin 24 hoursNot specified
Leontodon autumnalisFall HawkbitTop growth controlWithin 24 hoursNot specified

Note: "Control" indicates the death of the entire plant, while "top growth control" suggests that the above-ground parts of the plant are killed, but regrowth from the roots may occur.[1]

Experimental Protocols

The following are detailed protocols for conducting field and greenhouse experiments to evaluate the herbicidal efficacy of 4-Cl-IAA. These protocols are adapted from general herbicide efficacy trial guidelines.

Protocol 1: Field Efficacy Trial for 4-Cl-IAA on Broadleaf Weeds in Turfgrass

1. Objective: To evaluate the efficacy of different concentrations of 4-Cl-IAA for the control of broadleaf weeds in an established turfgrass stand.

2. Materials:

  • This compound (technical grade or formulated product)

  • Surfactant (if required by the formulation)

  • Pressurized spray system with a flat-fan nozzle (e.g., backpack sprayer)

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

  • Plot marking stakes and measuring tape

  • Data collection sheets or electronic device

3. Experimental Design:

  • Location: Select a site with a uniform distribution of the target weed species (e.g., dandelion, plantain).

  • Plot Size: Minimum of 1 m x 1 m for each treatment plot.

  • Replication: A minimum of 4 replicates for each treatment.

  • Layout: Randomized complete block design to minimize the effects of field variability.

  • Treatments:

    • Untreated control

    • Vehicle control (water and any surfactant used)

    • A range of 4-Cl-IAA concentrations (e.g., 2.25, 4.5, and 9.0 g a.i./L). It is also recommended to include a 2x rate of the highest proposed application rate to assess for any potential turfgrass injury.

    • A commercial standard herbicide for broadleaf weed control in turf as a positive control.

4. Procedure:

  • Plot Establishment: Mark out the plots according to the experimental design, leaving a buffer zone of at least 0.5 m between plots.

  • Pre-treatment Assessment: Within each plot, count the number of individual target weed plants. Visual ratings of weed density and turfgrass quality can also be recorded.

  • Herbicide Application:

    • Calibrate the sprayer to deliver a consistent volume of spray solution per unit area.

    • On a day with minimal wind and no rain forecast for at least 4 hours, apply the treatments to the designated plots.

    • For spot treatment simulation, apply the solution to individual weeds until the foliage is thoroughly wet but not to the point of runoff.

  • Post-treatment Assessment:

    • Visually assess weed control at regular intervals (e.g., 1, 3, 7, 14, 28, and 56 days after treatment). Use a rating scale (e.g., 0% = no control, 100% = complete death of the weed).

    • At the end of the trial, count the number of surviving weeds in each plot.

    • Weed biomass can be determined by harvesting the above-ground parts of the surviving weeds, drying them in an oven at 70°C for 48 hours, and recording the dry weight.

    • Assess turfgrass injury (phytotoxicity) at each assessment interval using a visual rating scale (e.g., 0% = no injury, 100% = complete turf death).

5. Data Analysis:

  • Calculate the percentage of weed control for each treatment relative to the untreated control.

  • Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

  • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.

Protocol 2: Greenhouse Bioassay for 4-Cl-IAA Dose-Response

1. Objective: To determine the dose-response relationship of 4-Cl-IAA on a specific broadleaf weed species under controlled greenhouse conditions.

2. Materials:

  • Seeds of the target weed species (e.g., Taraxacum officinale)

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix

  • Greenhouse or growth chamber with controlled temperature, light, and humidity

  • This compound

  • Precision sprayer or micropipette for application

  • Analytical balance

  • Data collection materials

3. Experimental Design:

  • Plant Propagation: Sow the weed seeds in the pots and grow them until they reach a consistent growth stage (e.g., 3-4 true leaves).

  • Replication: A minimum of 5 replicate pots per treatment.

  • Treatments:

    • Untreated control

    • A series of increasing concentrations of 4-Cl-IAA (e.g., 0, 0.5, 1, 2, 4, 8, 16 g a.i./L).

4. Procedure:

  • Acclimatization: Place the potted plants in the greenhouse or growth chamber for at least one week to acclimate before treatment.

  • Herbicide Application:

    • Apply a precise volume of the respective 4-Cl-IAA solution to each plant's foliage using a precision sprayer or micropipette to ensure uniform coverage.

  • Post-treatment Care: Return the plants to the greenhouse and water as needed, avoiding washing the herbicide off the leaves.

  • Assessment:

    • Visually assess phytotoxicity symptoms daily for the first week and then at regular intervals for up to 4 weeks.

    • At a predetermined time point (e.g., 21 or 28 days after treatment), harvest the above-ground biomass of each plant.

    • Dry the biomass at 70°C for 48 hours and record the dry weight.

5. Data Analysis:

  • Calculate the percent biomass reduction for each treatment compared to the untreated control.

  • Perform a regression analysis to model the dose-response relationship and calculate the GR50 (the dose required to cause a 50% reduction in growth).

Mandatory Visualizations

Signaling Pathway

G cluster_perception Auxin Perception cluster_transcription Transcriptional Regulation cluster_ethylene Ethylene Biosynthesis & Signaling 4_Cl_IAA 4-Cl-IAA TIR1_AFB TIR1/AFB Auxin Receptors 4_Cl_IAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes (e.g., ACS genes) ARF->Auxin_Responsive_Genes Activates transcription of ACC_Synthase ACC Synthase (ACS) Auxin_Responsive_Genes->ACC_Synthase Upregulates ACC ACC ACC_Synthase->ACC Catalyzes formation of Ethylene Ethylene ACC->Ethylene Converted to ACC_Oxidase ACC Oxidase (ACO) ACC_Oxidase->Ethylene Catalyzes conversion to Senescence Senescence & Plant Death Ethylene->Senescence

Caption: Herbicidal signaling pathway of 4-Cl-IAA.

Experimental Workflow

G cluster_planning Experimental Planning cluster_execution Field Execution cluster_analysis Data Analysis & Reporting Objective Define Objectives & Hypotheses Exp_Design Experimental Design (Randomized Complete Block) Objective->Exp_Design Treatment_Selection Select Treatments (Concentrations, Controls) Exp_Design->Treatment_Selection Site_Selection Site Selection & Plot Establishment Treatment_Selection->Site_Selection Pre_Treatment Pre-Treatment Assessment Site_Selection->Pre_Treatment Application Herbicide Application Pre_Treatment->Application Post_Treatment Post-Treatment Data Collection Application->Post_Treatment Data_Compilation Data Compilation & Processing Post_Treatment->Data_Compilation Statistical_Analysis Statistical Analysis (ANOVA, Regression) Data_Compilation->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results Report Final Report & Conclusion Results->Report

References

Troubleshooting & Optimization

stability of 4-Chloroindole-3-acetic acid under different light and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Chloroindole-3-acetic acid (4-Cl-IAA) under various experimental conditions. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound (4-Cl-IAA) to ensure its stability?

A1: For long-term stability, 4-Cl-IAA as a solid should be stored at room temperature for up to 3 years. When in solvent, it is recommended to store stock solutions at -20°C for up to one year or -80°C for up to two years.[1][2] To prevent degradation, it is also advised to protect the compound from direct light.[3]

Q2: Is 4-Cl-IAA sensitive to light?

A2: Yes, like many indole (B1671886) derivatives, 4-Cl-IAA is susceptible to degradation upon exposure to light, particularly high-intensity UV light, which can cause oxidation.[3] For experiments requiring the use of light, it is crucial to use appropriate controls and minimize exposure time to maintain the compound's integrity.

Q3: How does temperature affect the stability of 4-Cl-IAA?

Q4: How does the stability of 4-Cl-IAA compare to that of Indole-3-acetic acid (IAA)?

A4: 4-Cl-IAA is generally considered to be more stable than its non-chlorinated counterpart, IAA.[4] This increased stability is thought to be a contributing factor to its higher biological activity in some plant systems.[1][5] The chlorine substitution on the indole ring likely provides some protection against metabolic breakdown.[5]

Q5: What are the potential degradation products of 4-Cl-IAA?

A5: While a comprehensive degradation profile is not extensively documented, studies on the microbial degradation of 4-Cl-IAA have shown that the degradation process may halt at the 4-Cl-dioxindole stage.[6] Under oxidative stress, it is plausible that other oxidized indole derivatives could be formed. Identifying degradation products is a key aspect of a forced degradation study.

Troubleshooting Guide

Q1: My experimental results are inconsistent when using 4-Cl-IAA. Could compound degradation be the cause?

A1: Yes, inconsistent results can be a sign of compound degradation. To troubleshoot this, consider the following:

  • Storage Conditions: Verify that both your solid compound and stock solutions are stored at the recommended temperatures and protected from light.

  • Age of Stock Solution: If your stock solution is old, consider preparing a fresh batch.

  • Experimental Conditions: Evaluate the light exposure and temperature of your experimental setup. If possible, run a control experiment in the dark or at a lower temperature to see if the results differ.

  • Contamination: Ensure your solvents and other reagents are pure and that there is no microbial contamination, which could degrade the compound.[6]

Q2: I am observing a decrease in the expected biological activity of my 4-Cl-IAA solution over time. What could be happening?

A2: A gradual loss of activity is a strong indicator of degradation. This is particularly likely if the solution is stored at room temperature or exposed to light for extended periods. To confirm this, you can perform an analytical check of your solution's concentration using a stability-indicating method like HPLC.

Q3: I suspect my 4-Cl-IAA is degrading during my cell culture experiments. How can I minimize this?

A3: Degradation in culture media can be influenced by light, temperature, and media components.

  • Light: If your experimental design allows, conduct your experiments under dim light or use filtered light to exclude UV wavelengths.

  • Temperature: Maintain the lowest effective temperature for your cell culture.

  • Media Preparation: Add filter-sterilized 4-Cl-IAA to the autoclaved and cooled media to avoid heat-induced degradation.

  • Controls: Include a "media only" control with 4-Cl-IAA to assess its stability in the media over the course of the experiment.

Quantitative Data Summary

While specific quantitative data on the stability of 4-Cl-IAA from peer-reviewed literature is limited, the following table provides an illustrative example of how stability data could be presented. Researchers are encouraged to perform their own stability studies to determine the precise degradation profile under their specific experimental conditions.

ConditionTime (hours)4-Cl-IAA Remaining (%) - Hypothetical Data
Light Exposure
Dark (Control)2499.5
Ambient Light2495.2
UV Light (254 nm)2478.3
Temperature
4°C (Control)4899.8
25°C (Room Temp)4892.1
40°C4885.6

Note: The data in this table is for illustrative purposes only and is intended to guide experimental design.

Experimental Protocols

Protocol for a Forced Degradation Study of 4-Cl-IAA

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 4-Cl-IAA under various stress conditions.

Objective: To identify potential degradation products and determine the degradation kinetics of 4-Cl-IAA under thermal and photolytic stress.

Materials:

  • This compound (4-Cl-IAA)

  • HPLC-grade methanol (B129727) and water

  • HPLC system with a UV detector

  • Temperature-controlled incubator or oven

  • Photostability chamber with a calibrated light source (e.g., cool white fluorescent and near-UV lamps)

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-Cl-IAA in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Thermal Stress: Transfer aliquots of the stock solution into clear glass vials. Place the vials in a temperature-controlled incubator at various temperatures (e.g., 40°C, 60°C, 80°C). For a control, keep one vial at 4°C.

    • Photolytic Stress: Transfer aliquots of the stock solution into UV-transparent quartz vials. Place the vials in a photostability chamber. Expose the samples to a controlled light source. Wrap a control vial in aluminum foil and place it in the same chamber to serve as a dark control.

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Sample Analysis:

    • Immediately after collection, dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with a small percentage of acid like formic or acetic acid) is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent 4-Cl-IAA peak.

  • Data Analysis:

    • Calculate the percentage of 4-Cl-IAA remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage of remaining 4-Cl-IAA against time to determine the degradation kinetics.

    • Analyze the chromatograms to identify and quantify any major degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output stock Prepare 4-Cl-IAA Stock Solution aliquot Aliquot into Vials stock->aliquot thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) aliquot->thermal photo Photolytic Stress (UV/Vis Light) aliquot->photo control Control Conditions (e.g., 4°C, Dark) aliquot->control sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) thermal->sampling photo->sampling control->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data kinetics Degradation Kinetics data->kinetics products Degradation Products Profile data->products

Caption: Experimental workflow for a forced degradation study of 4-Cl-IAA.

degradation_pathway parent This compound (4-Cl-IAA) intermediate Hypothesized Intermediate(s) parent->intermediate Oxidation (Light/Heat) product 4-Cl-dioxindole (Potential Degradation Product) intermediate->product

Caption: Hypothesized degradation pathway of 4-Cl-IAA under oxidative stress.

References

Technical Support Center: Optimizing 4-Cl-IAA Concentration for Root Induction Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 4-Chloroindole-3-acetic acid (4-Cl-IAA) in root induction assays.

Frequently Asked Questions (FAQs)

Q1: What is 4-Cl-IAA and how does it differ from IAA?

A1: this compound (4-Cl-IAA) is a halogenated auxin, a type of plant hormone that regulates growth and development. It is a naturally occurring auxin found in several legume species, such as pea (Pisum sativum).[1][2] The primary difference from the more common auxin, Indole-3-acetic acid (IAA), is the presence of a chlorine atom on the indole (B1671886) ring. This structural modification makes 4-Cl-IAA a more potent auxin in many bioassays, often achieving the same or greater effect at a concentration ten times lower than IAA.[1] Its increased stability compared to IAA may contribute to its higher activity.[1][3]

Q2: What is a typical starting concentration range for 4-Cl-IAA in a root induction assay?

A2: Due to its high potency, it is recommended to start with very low concentrations of 4-Cl-IAA. A broad range to test for optimization would be from 0.01 µM to 10 µM. For some sensitive species, concentrations as low as 0.1 nM have shown growth-promoting effects, while concentrations around 100 nM and higher can become inhibitory.[1] The optimal concentration is highly dependent on the plant species and the specific experimental conditions.

Q3: Is 4-Cl-IAA suitable for all plant species?

A3: While 4-Cl-IAA can induce rooting in a variety of species, its natural occurrence is primarily restricted to the Fabaceae (legume) family.[1][2][4] It is particularly effective in these species. For other species, its high potency may lead to inhibitory effects at concentrations typically used for other auxins like IAA, IBA, or NAA. Therefore, careful optimization is crucial when using 4-Cl-IAA in non-leguminous plants.

Q4: Can I use 4-Cl-IAA in combination with other auxins?

A4: While not a common practice, it is theoretically possible. However, given the high potency of 4-Cl-IAA, it is more practical to first optimize its concentration alone. If desired, combinations with other auxins like IBA (Indole-3-butyric acid) or NAA (1-Naphthaleneacetic acid) should be approached with caution, starting with very low concentrations of 4-Cl-IAA.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No root induction or low rooting percentage Suboptimal 4-Cl-IAA Concentration: The concentration may be too low to be effective or too high, causing inhibition.Perform a dose-response experiment with a wide range of 4-Cl-IAA concentrations (e.g., 0.01, 0.1, 1.0, 5.0, 10.0 µM).
Inappropriate Basal Medium: The nutrient and vitamin composition of the medium may not be suitable for the explant type.Optimize the basal medium formulation (e.g., MS, B5). A half-strength basal medium is often beneficial for rooting.
Poor Explant Quality: The physiological state of the mother plant or the age and type of explant can significantly affect rooting potential.Use healthy, juvenile explants from actively growing mother plants.
Callus formation instead of roots High Auxin Concentration: Auxin concentrations that are too high often promote undifferentiated cell proliferation (callus) rather than organized root development.Reduce the concentration of 4-Cl-IAA. Consider a two-step rooting process: a short induction period on a higher auxin medium followed by transfer to a medium with a lower concentration or no auxin.
High Cytokinin to Auxin Ratio: Residual cytokinins from a previous multiplication stage can inhibit rooting and promote callus.Ensure explants are transferred to a cytokinin-free rooting medium. An auxin-only medium is typically used for root induction.
Roots are short, thick, and non-viable Excessively High 4-Cl-IAA Concentration: Supraoptimal auxin levels can lead to abnormal root morphology and inhibit root elongation.Significantly lower the 4-Cl-IAA concentration in the rooting medium.
Browning of explant base or rooting medium Oxidation of Phenolic Compounds: Wounding of the explant tissue can cause the release of phenolic compounds, which oxidize and turn brown, inhibiting growth. This can be exacerbated by high auxin concentrations.- Add antioxidants like ascorbic acid (50-100 mg/L) or citric acid to the medium.- Incorporate activated charcoal (0.1-0.2%) into the medium to adsorb inhibitory compounds.- Place explants in darkness for the initial days of culture to reduce phenolic oxidation.- Perform frequent subculturing to fresh medium.
Tissue necrosis or death of explants Toxicity from High 4-Cl-IAA: The concentration of 4-Cl-IAA may be lethally high for the specific plant tissue.Drastically reduce the 4-Cl-IAA concentration or switch to a less potent auxin like IBA or NAA to establish a baseline.
Nutrient Imbalance: Deficiency or toxicity of certain mineral elements in the medium.Re-evaluate the basal medium and its strength. Ensure the pH of the medium is correctly adjusted (typically 5.6-5.8).

Data Presentation

Table 1: Comparative Effect of 4-Cl-IAA and IAA on Root Elongation in Arabidopsis thaliana

Concentration (nM)Relative Root Length (% of Control) with IAARelative Root Length (% of Control) with 4-Cl-IAA
0.1~110%~120%
1.0~115%~110%
10~105%~100%
100~40% (Inhibitory)~50% (Inhibitory)
1000~20% (Strongly Inhibitory)~30% (Strongly Inhibitory)

Data adapted from studies on Arabidopsis thaliana, showing that slight growth promotion occurs at very low concentrations, while inhibition occurs at higher concentrations for both auxins.[5]

Table 2: General Comparison of Auxin Potency for Rooting

AuxinTypical Concentration Range for RootingRelative PotencyKey Characteristics
4-Cl-IAA 0.01 - 5.0 µMVery HighHighly stable; naturally occurring in legumes; can be inhibitory at low concentrations.[1]
IAA 0.5 - 10.0 µMModerateNaturally occurring in all plants; less stable, can be degraded by light and heat.
IBA 0.5 - 15.0 µMHighSynthetic auxin, often considered more effective than IAA for rooting many species; converted to IAA in planta.
NAA 0.1 - 10.0 µMHighSynthetic auxin; very stable and potent; can lead to callus formation if concentration is too high.

Experimental Protocols

1. Preparation of 4-Cl-IAA Stock Solution (1 mM)

  • Materials:

    • This compound (FW: 209.62 g/mol )

    • 1 N NaOH or Ethanol (B145695)

    • Sterile, deionized water

    • Sterile volumetric flask (e.g., 50 mL)

    • Sterile filter (0.22 µm)

    • Sterile storage bottles

  • Procedure:

    • Weigh out 10.48 mg of 4-Cl-IAA powder.

    • Transfer the powder to a sterile 50 mL volumetric flask.

    • Add a small volume (1-2 mL) of 1 N NaOH or ethanol to dissolve the powder completely. 4-Cl-IAA is sparingly soluble in water but dissolves in basic solutions or alcohol.

    • Once dissolved, slowly add sterile, deionized water to bring the final volume to 50 mL.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

    • Label the bottle with the name of the compound, concentration (1 mM), and date of preparation.

    • Store the stock solution at -20°C in the dark to prevent degradation.

2. General Protocol for Adventitious Root Induction Assay

  • Phase 1: Explant Preparation

    • Select healthy, young shoots or stems from the source plant material (either in vitro cultured or from a greenhouse).

    • Excise segments of a uniform size (e.g., 1-2 cm stem segments or leaf cuttings). Make clean, sharp cuts to minimize tissue damage.

  • Phase 2: Root Induction

    • Prepare a basal rooting medium (e.g., half-strength Murashige and Skoog (MS) medium) supplemented with 2-3% sucrose (B13894) and solidified with 0.7-0.8% agar.

    • Adjust the pH of the medium to 5.7 ± 0.1 before autoclaving.

    • After the medium has cooled to approximately 50-55°C, add the filter-sterilized 4-Cl-IAA stock solution to achieve the desired final concentrations for your experiment (e.g., 0, 0.05, 0.1, 0.5, 1.0, 5.0 µM).

    • Dispense the medium into sterile culture vessels (e.g., petri dishes or test tubes).

    • Place the prepared explants onto the medium, ensuring the basal end is in contact with the agar.

    • Seal the culture vessels and incubate in a growth chamber.

  • Phase 3: Incubation and Data Collection

    • Incubate the cultures at a constant temperature (e.g., 25 ± 2°C).

    • Provide a photoperiod of 16 hours light / 8 hours dark, unless a dark treatment is required to control phenolic oxidation.

    • Observe the explants regularly (e.g., weekly) for signs of root initiation and development.

    • After a predetermined period (e.g., 4-6 weeks), collect data on rooting percentage (%), number of roots per explant, and average root length (cm).

Visualizations

AuxinSignalingPathway cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus 4_Cl_IAA 4-Cl-IAA TIR1_AFB TIR1/AFB Receptor 4_Cl_IAA->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Root_Initiation Root Initiation & Development Auxin_Response_Genes->Root_Initiation Leads to

Caption: Auxin signaling pathway for root induction.

RootInductionWorkflow cluster_workflow Experimental Workflow Start Select Healthy Explant Material Prepare_Media Prepare Rooting Medium + Test Concentrations of 4-Cl-IAA Start->Prepare_Media Inoculate Place Explants on Medium Prepare_Media->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Data Collect Data: - Rooting % - Root Number - Root Length Incubate->Data Analyze Analyze Results & Determine Optimal Concentration Data->Analyze

Caption: General workflow for a root induction assay.

References

Technical Support Center: Degradation of 4-Chloroindole-3-acetic acid (4-Cl-IAA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways of 4-Chloroindole-3-acetic acid (4-Cl-IAA) in soil and water. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-Cl-IAA in soil?

A1: The primary degradation pathway for 4-Cl-IAA in soil is microbial degradation. While the complete pathway is not fully elucidated for 4-Cl-IAA, studies on analogous compounds like 5-Cl-IAA by soil bacteria such as Bradyrhizobium japonicum suggest a likely pathway. This pathway involves the oxidation of the indole (B1671886) ring. The degradation of 4-Cl-IAA is thought to proceed via the formation of 4-chloro-dioxindole-3-acetic acid, and may stop at 4-chloro-dioxindole[1][2][3]. Another potential initial step, observed in the degradation of 4-chloroindole (B13527) by Exiguobacterium sp. PMA, is dehalogenation to form indole-3-acetic acid (IAA), which is then further mineralized[4].

Q2: What is the expected persistence of 4-Cl-IAA in soil and water?

A2: 4-Cl-IAA is not expected to be highly persistent in the environment. It is transformed by microbes in the soil[5]. While one source suggests a potential half-life of ≥ 182 days in both soil and water under certain conditions, it also indicates a high potential for microbial transformation. The estimated biotransformation half-life is as short as 0.4664 days, suggesting it is non-persistent under favorable microbial conditions. It has low solubility in water and is not expected to break down readily in the absence of microbes[5].

Q3: How does 4-Cl-IAA degrade in water?

A3: In water, the degradation of 4-Cl-IAA is expected to be slow, primarily driven by abiotic processes like photolysis (degradation by light)[5]. While specific photodegradation products of 4-Cl-IAA are not well-documented, studies on the parent compound, indole-3-acetic acid (IAA), show that it is susceptible to photodegradation, a process that can be enhanced by photosensitizers[6][7]. The degradation pathway likely involves the oxidation and cleavage of the indole ring. The pH of the water can also influence the stability of auxins, with alkaline conditions potentially leading to hydrolysis[4].

Q4: What are the major challenges in analyzing 4-Cl-IAA and its degradation products?

A4: A major challenge is the low concentration of these compounds in environmental samples, which requires highly sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS)[8]. Another significant challenge is the "matrix effect" from complex soil or water samples, where other co-extracted substances can interfere with the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification (ion suppression or enhancement)[9][10][11][12][13]. Sample preparation to remove these interfering compounds is a critical and often complex step[14][15][16].

Troubleshooting Guides

Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting) in LC-MS Analysis
  • Possible Cause: Co-eluting matrix components from the sample are interfering with the chromatography.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Enhance your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to better remove interfering substances. Consider using different sorbents or a multi-step cleanup process[14][15].

    • Optimize Chromatography: Adjust the mobile phase gradient to better separate the analyte from matrix components. Experiment with a different analytical column that has a different stationary phase chemistry[11].

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds. However, ensure the analyte concentration remains above the instrument's limit of detection[9].

    • Check for Column Overload: If the peak is fronting, you may be injecting too much sample. Try reducing the injection volume or diluting the sample.

Issue 2: Inconsistent Quantitative Results (Ion Suppression or Enhancement)
  • Possible Cause: Matrix effects are altering the ionization efficiency of your analyte in the mass spectrometer's ion source.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. A stable isotope-labeled version of 4-Cl-IAA will behave almost identically to the analyte during extraction, chromatography, and ionization, allowing for accurate correction[9].

    • Prepare Matrix-Matched Calibrants: Create your calibration standards in a blank matrix extract (e.g., from an untreated soil or water sample) that has been through the entire sample preparation process. This helps to mimic the matrix effects seen in your samples[10].

    • Enhance Sample Cleanup: As with peak shape issues, a more rigorous sample cleanup will reduce the source of the matrix effects[9][13].

    • Modify Chromatographic Conditions: Altering the LC method to separate the analyte from the bulk of the matrix components can mitigate ion suppression[11].

Issue 3: Low Recovery of 4-Cl-IAA from Soil Samples
  • Possible Cause: Strong adsorption of 4-Cl-IAA to soil particles, particularly those with high organic matter or clay content.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Experiment with different solvent mixtures and pH values to improve the extraction efficiency. Acidifying the extraction solvent can help to protonate the carboxylic acid group of 4-Cl-IAA, potentially reducing its adsorption to negatively charged soil colloids.

    • Increase Extraction Time and Energy: Employ techniques like sonication or shaking for longer durations to enhance the desorption of the analyte from the soil matrix.

    • Use a Sequential Extraction: Perform multiple extractions of the same soil sample and combine the extracts to improve recovery.

Quantitative Data

Table 1: Persistence of this compound (4-Cl-IAA) in Environmental Matrices

MatrixParameterValueReference
SoilHalf-life≥ 182 days[5]
WaterHalf-life≥ 182 days[5]
SoilBiotransformation Half-life (estimated)0.4664 days[5]

Note: The longer half-life values may represent conditions not conducive to microbial degradation. The estimated biotransformation half-life suggests rapid degradation is possible under favorable conditions.

Experimental Protocols

Protocol 1: Soil Microcosm Study for 4-Cl-IAA Degradation

This protocol outlines a general procedure for assessing the degradation of 4-Cl-IAA in soil under controlled laboratory conditions.

  • Soil Collection and Preparation:

    • Collect fresh soil from the desired location.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

    • Characterize the soil properties (pH, organic matter content, texture).

    • Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).

  • Microcosm Setup:

    • Weigh a known amount of the prepared soil (e.g., 50 g) into individual glass jars or flasks.

    • Prepare a stock solution of 4-Cl-IAA in a suitable solvent (e.g., methanol (B129727) or acetone).

    • Spike the soil samples with the 4-Cl-IAA solution to achieve the desired initial concentration. Allow the solvent to evaporate in a fume hood.

    • Prepare control microcosms:

      • Sterile Control: Use autoclaved soil to assess abiotic degradation.

      • Unspiked Control: To monitor for background levels of related compounds.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms for each treatment.

    • Extract 4-Cl-IAA and its potential metabolites from the soil using an appropriate solvent extraction method.

    • Analyze the extracts using a validated analytical method, such as LC-MS/MS, to quantify the concentrations of the parent compound and degradation products.

  • Data Analysis:

    • Plot the concentration of 4-Cl-IAA over time.

    • Calculate the degradation rate and half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).

Protocol 2: Aqueous Photolysis Study of 4-Cl-IAA

This protocol describes a method for evaluating the photodegradation of 4-Cl-IAA in water.

  • Solution Preparation:

    • Prepare a stock solution of 4-Cl-IAA in a water-miscible solvent (e.g., acetonitrile).

    • Prepare buffered aqueous solutions at different pH values (e.g., 4, 7, and 9) to assess the effect of pH on degradation.

    • Spike the buffered solutions with the 4-Cl-IAA stock solution to a known initial concentration.

  • Photolysis Experiment:

    • Place the solutions in quartz tubes or photoreactors that are transparent to the light source.

    • Irradiate the samples with a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters).

    • Maintain a constant temperature throughout the experiment.

    • Include dark controls (samples wrapped in aluminum foil) to assess hydrolysis and other non-photolytic degradation.

  • Sampling and Analysis:

    • At various time points, collect samples from the irradiated and dark control solutions.

    • Directly analyze the samples or after appropriate dilution using LC-MS/MS to determine the concentration of 4-Cl-IAA and identify any major photoproducts.

  • Data Analysis:

    • Calculate the photodegradation rate and quantum yield.

    • Determine the half-life of 4-Cl-IAA under the specific irradiation conditions.

Signaling Pathways and Experimental Workflows

Microbial_Degradation_of_4_Cl_IAA_in_Soil cluster_pathway1 Pathway A: Oxidation of Indole Ring cluster_pathway2 Pathway B: Initial Dehalogenation 4-Cl-IAA 4-Cl-IAA 4-chloro-dioxindole-3-acetic_acid 4-Chloro-dioxindole- 3-acetic acid 4-Cl-IAA->4-chloro-dioxindole-3-acetic_acid Oxidation 4-chloro-dioxindole 4-Chloro-dioxindole 4-chloro-dioxindole-3-acetic_acid->4-chloro-dioxindole Decarboxylation Ring_Cleavage_Products_A Further Ring Cleavage Products 4-chloro-dioxindole->Ring_Cleavage_Products_A 4-Cl-IAA_2 4-Cl-IAA IAA Indole-3-acetic acid 4-Cl-IAA_2->IAA Dehalogenation Dioxindole_3_acetic_acid Dioxindole-3-acetic acid IAA->Dioxindole_3_acetic_acid Oxidation Ring_Cleavage_Products_B Further Ring Cleavage Products Dioxindole_3_acetic_acid->Ring_Cleavage_Products_B

Caption: Proposed microbial degradation pathways of 4-Cl-IAA in soil.

Photodegradation_of_4_Cl_IAA_in_Water 4-Cl-IAA 4-Cl-IAA Excited_State Excited State [4-Cl-IAA]* 4-Cl-IAA->Excited_State Light (hν) Oxidized_Intermediates Oxidized Intermediates Excited_State->Oxidized_Intermediates Reaction with O2 or other reactive species Ring_Cleavage_Products Ring Cleavage Products (e.g., chlorinated anthranilic acid derivatives) Oxidized_Intermediates->Ring_Cleavage_Products Mineralization Mineralization (CO2, H2O, Cl-) Ring_Cleavage_Products->Mineralization

Caption: Proposed photodegradation pathway of 4-Cl-IAA in water.

Experimental_Workflow_Soil_Degradation cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Moisture_Adjustment Moisture Adjustment Soil_Collection->Moisture_Adjustment Spiking Spiking with 4-Cl-IAA Moisture_Adjustment->Spiking Microcosm_Incubation Microcosm Incubation (Controlled Temperature) Spiking->Microcosm_Incubation Time_Point_Sampling Time-Point Sampling Microcosm_Incubation->Time_Point_Sampling Solvent_Extraction Solvent Extraction Time_Point_Sampling->Solvent_Extraction LC_MS_Analysis LC-MS/MS Analysis Solvent_Extraction->LC_MS_Analysis Data_Analysis Data Analysis (Kinetics, Half-life) LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for a soil degradation study of 4-Cl-IAA.

References

Technical Support Center: Overcoming Resistance to 4-Chloroindole-3-acetic acid (4-Cl-IAA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloroindole-3-acetic acid (4-Cl-IAA) as a herbicide. The information is designed to help identify and overcome potential resistance mechanisms encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-Cl-IAA) and how does it work as a herbicide?

A1: this compound (4-Cl-IAA) is a naturally occurring chlorinated auxin, a class of plant hormones that regulate growth and development.[1][2] As a herbicide, it belongs to the synthetic auxin group (WSSA Group 4 / HRAC Group O).[3][4] It functions by mimicking the plant's natural auxin, indole-3-acetic acid (IAA), leading to an "auxin overdose."[5] This overload disrupts normal plant processes, causing uncontrolled and disorganized growth that ultimately leads to plant death. The herbicidal effects are thought to be mediated by the induction of abnormal levels of ethylene, a plant hormone involved in senescence.[3][6]

Q2: My target weed population is showing reduced susceptibility to 4-Cl-IAA. What are the potential mechanisms of resistance?

A2: Resistance to synthetic auxins like 4-Cl-IAA can be broadly categorized into two types:

  • Target-site resistance (TSR): This involves genetic mutations in the proteins that are the direct targets of the herbicide. For synthetic auxins, these are primarily components of the auxin signaling pathway, including the TIR1/AFB auxin co-receptors and the Aux/IAA transcriptional repressors.[6][7][8][9]

  • Non-target-site resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration. This can include:

    • Enhanced metabolism: The resistant plant may rapidly metabolize or detoxify the 4-Cl-IAA.[6][7]

    • Altered translocation: The movement of the herbicide within the plant may be reduced.

    • Reduced absorption: The plant may absorb less of the herbicide through its leaves or roots.

    • Sequestration: The herbicide may be transported and stored in cellular compartments, like the vacuole, where it cannot reach its target. This can be mediated by transporters such as ATP-binding cassette (ABC) transporters.[10]

Q3: How can I determine if the resistance I'm observing is due to a target-site or non-target-site mechanism?

A3: A series of diagnostic experiments can help elucidate the resistance mechanism. A logical workflow is presented below. Start with a dose-response assay to confirm and quantify resistance. Then, proceed to investigate non-target-site mechanisms like metabolism and transport. If these are ruled out, focus on identifying mutations in the target genes.

Troubleshooting Guide

Issue 1: Reduced efficacy of 4-Cl-IAA application.

Initial Checks: Before assuming herbicide resistance, rule out other factors that can lead to poor weed control.[11] These include:

  • Incorrect application rate or timing.

  • Environmental conditions (e.g., rainfall shortly after application).

  • Poor spray coverage.

  • Weed growth stage (larger, more mature weeds are often harder to control).

Troubleshooting Workflow:

Start Reduced 4-Cl-IAA Efficacy Observed Confirm Confirm Resistance: Dose-Response Assay Start->Confirm NTSR Investigate Non-Target-Site Resistance (NTSR) Confirm->NTSR Resistance Confirmed Metabolism Metabolism Study (Radiolabeled 4-Cl-IAA) NTSR->Metabolism Hypothesis: Enhanced Metabolism Transport Transport/Translocation Assay (Radiolabeled 4-Cl-IAA) NTSR->Transport Hypothesis: Altered Transport TSR Investigate Target-Site Resistance (TSR) Metabolism->TSR No difference in metabolism End Resistance Mechanism Identified Metabolism->End Increased metabolism detected Transport->TSR No difference in transport Transport->End Altered transport detected Sequencing Sequence Target Genes: TIR1/AFB and Aux/IAA TSR->Sequencing Hypothesis: Target-Site Mutation Binding Receptor-Binding Assay Sequencing->Binding Mutation identified Sequencing->End No mutation found, re-evaluate NTSR Binding->End Altered binding confirmed Auxin_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Growth Uncontrolled Growth Auxin_Genes->Growth Leads to SCFTIR1 SCF-TIR1/AFB SCFTIR1->AuxIAA Ubiquitinates Ub Ubiquitin Herbicide 4-Cl-IAA (Herbicide) Herbicide->SCFTIR1 Binds to Resistance_Mechanisms cluster_cell Plant Cell Herbicide_Outside 4-Cl-IAA (Applied) Herbicide_Inside 4-Cl-IAA Herbicide_Outside->Herbicide_Inside Uptake Metabolism Enhanced Metabolism Herbicide_Inside->Metabolism Resistance Transport Altered Transport/ Sequestration (ABC Transporters) Herbicide_Inside->Transport Resistance Target_Site TIR1/AFB - Aux/IAA Complex Herbicide_Inside->Target_Site Target_Mutation Target-Site Mutation Target_Site->Target_Mutation Resistance Signal Signal Transduction Target_Site->Signal Effect Herbicidal Effect Signal->Effect

References

Technical Support Center: 4-Chloroindole-3-Acetic Acid (4-Cl-IAA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage, handling, and use of 4-Chloroindole-3-Acetic Acid (4-Cl-IAA).

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 4-Cl-IAA?

A1: For long-term stability, solid 4-Cl-IAA should be stored at room temperature. Under these conditions, it is stable for up to three years. It is crucial to protect the compound from direct light, as it is known to be light-sensitive and can undergo oxidation when exposed to high-intensity UV light.[1]

Q2: How should I store stock solutions of 4-Cl-IAA?

A2: Stock solutions of 4-Cl-IAA should be stored frozen. For storage up to one year, a temperature of -20°C is recommended. For longer-term storage of up to two years, -80°C is optimal. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: In which solvents is 4-Cl-IAA soluble?

A3: 4-Cl-IAA is soluble in a variety of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and acetone. It has low solubility in water. For biological experiments, DMSO is a commonly used solvent.

Q4: Is 4-Cl-IAA sensitive to light?

A4: Yes, 4-Cl-IAA is sensitive to light. Exposure to high-intensity UV light can cause oxidation and degradation of the compound.[1] Therefore, it is essential to store both the solid compound and its solutions in light-protecting containers, such as amber vials, or by wrapping the containers in aluminum foil. All handling and preparation of 4-Cl-IAA solutions should be performed under subdued light conditions whenever possible.

Q5: What is the primary mechanism of action for 4-Cl-IAA?

A5: 4-Cl-IAA, like other auxins, functions by binding to specific auxin receptors, primarily the TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB) family of proteins. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes. Interestingly, 4-Cl-IAA can have a higher binding affinity for certain TIR1 receptors compared to the endogenous auxin, indole-3-acetic acid (IAA), which may contribute to its increased potency in some biological assays.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of 4-Cl-IAA in aqueous buffer 4-Cl-IAA has low solubility in water, especially at neutral or acidic pH. The compound may precipitate out of solution when a concentrated stock in an organic solvent is diluted into an aqueous buffer.To improve solubility, you can slightly increase the pH of the aqueous buffer. Alternatively, ensure rapid and thorough mixing when diluting the stock solution. Using a minimal amount of the organic solvent for the stock solution can also help.
Inconsistent or no biological activity in experiments Degradation of 4-Cl-IAA due to improper storage or handling. This can be caused by exposure to light, repeated freeze-thaw cycles, or extended storage at inappropriate temperatures.Always prepare fresh dilutions from a properly stored, frozen stock solution. Protect all solutions from light. Aliquot stock solutions to minimize freeze-thaw cycles. Verify the activity of a new batch of 4-Cl-IAA with a well-established bioassay as a positive control.
Unexpected morphological or physiological effects in plants The biological activity of 4-Cl-IAA can be significantly higher than that of IAA in some plant species and tissues. This can lead to exaggerated or unexpected auxin-related responses.Conduct a dose-response curve to determine the optimal concentration for your specific experimental system. Start with a lower concentration range than you would typically use for IAA.
Variability between experimental replicates Uneven application of 4-Cl-IAA. Inconsistent environmental conditions (e.g., light, temperature) can also affect the stability and activity of the compound.Ensure a homogenous application of the treatment solution. Maintain consistent and controlled environmental conditions for the duration of the experiment.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for 4-Cl-IAA

Form Temperature Duration Light Conditions
SolidRoom TemperatureUp to 3 yearsProtect from light
Stock Solution-20°CUp to 1 yearProtect from light
Stock Solution-80°CUp to 2 yearsProtect from light

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 4-Cl-IAA in DMSO

Materials:

  • 4-Cl-IAA (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

Procedure:

  • Calculate the mass of 4-Cl-IAA required to make the desired volume of a 10 mM stock solution. The molecular weight of 4-Cl-IAA is 209.63 g/mol .

    • For 1 mL of a 10 mM solution, you will need: 0.01 mol/L * 0.001 L * 209.63 g/mol = 0.0020963 g or 2.10 mg.

  • Under subdued light, accurately weigh the calculated amount of 4-Cl-IAA using an analytical balance and place it into the amber vial.

  • Add the desired volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex until the 4-Cl-IAA is completely dissolved.

  • If not for immediate use, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus 4_Cl_IAA_ext 4-Cl-IAA 4_Cl_IAA_int 4-Cl-IAA 4_Cl_IAA_ext->4_Cl_IAA_int Transport TIR1_AFB TIR1/AFB Receptor 4_Cl_IAA_int->TIR1_AFB Binds to SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Forms Complex Aux_IAA Aux/IAA Repressor SCF_TIR1_AFB->Aux_IAA Targets for Degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Gene_Expression Gene Expression (Growth, Development) Auxin_Response_Genes->Gene_Expression

Caption: Simplified signaling pathway of 4-Cl-IAA in a plant cell.

G start Experiment Shows Inconsistent Results check_storage Verify 4-Cl-IAA Storage Conditions start->check_storage check_solution Examine Solution Preparation Protocol check_storage->check_solution Proper remedy_storage Use a fresh, properly stored aliquot of 4-Cl-IAA check_storage->remedy_storage Improper check_assay Review Bioassay Parameters check_solution->check_assay Correct remedy_solution Prepare fresh solution following protocol carefully check_solution->remedy_solution Error remedy_assay Optimize assay conditions (e.g., concentration, timing) check_assay->remedy_assay Issue Identified end_bad Consult Further Literature/Support check_assay->end_bad No Obvious Issue storage_ok Storage OK storage_bad Improper Storage solution_ok Solution Prep OK solution_bad Error in Prep assay_ok Assay OK assay_bad Assay Issue end_good Problem Resolved remedy_storage->end_good remedy_solution->end_good remedy_assay->end_good

Caption: Troubleshooting workflow for inconsistent experimental results with 4-Cl-IAA.

References

identifying and minimizing impurities in synthetic 4-Chloroindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Chloroindole-3-acetic acid. The information is designed to help identify and minimize impurities during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves a multi-step synthesis starting from 2-chloro-6-nitrotoluene (B1664060). This process includes the formation of a nitrostyrene (B7858105) derivative, followed by reductive cyclization to form the 4-chloroindole (B13527) ring, and subsequent functionalization to introduce the acetic acid side chain.

Q2: What are the critical stages in the synthesis where impurities are most likely to form?

A2: Impurities can be introduced at several stages. The most critical steps for impurity formation are the reductive cyclization of the nitrostyrene derivative to form the indole (B1671886) ring and the final hydrolysis of 4-chloroindole-3-acetonitrile to the carboxylic acid.

Q3: What is the most common impurity found in the final product?

A3: A prevalent impurity is 4-chloroindole-3-acetamide, which results from the incomplete hydrolysis of the nitrile precursor, 4-chloroindole-3-acetonitrile.[1][2][3]

Q4: Can positional isomers of this compound be formed during synthesis?

A4: While the primary synthetic route is designed to be regioselective, trace amounts of other chloro-substituted indole isomers could potentially form depending on the precise reaction conditions during the indole ring formation. Careful control of the cyclization step is crucial to minimize these byproducts.

Q5: How can I best purify the final this compound product?

A5: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical and may require some optimization. For removal of persistent impurities, column chromatography can be employed.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reductive Cyclization: The formation of the 4-chloroindole ring from the nitrostyrene precursor is inefficient.Optimize the reaction conditions for the cyclization step. This may include adjusting the temperature, reaction time, or the choice and concentration of the reducing agent. Ensure all reagents are of high purity.
Poor Yield in the Mannich Reaction: The introduction of the aminomethyl group at the 3-position of 4-chloroindole is not proceeding as expected.Verify the quality of the reagents (4-chloroindole, formaldehyde, and diethylamine). The reaction is sensitive to pH, so ensure appropriate acidic conditions are maintained.
Inefficient Cyanation: The conversion of the gramine-equivalent to 4-chloroindole-3-acetonitrile is incomplete.Use a molar excess of the cyanide reagent and ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). The purity of the gramine-equivalent is also important.
Incomplete Hydrolysis: The final step of converting the nitrile to the carboxylic acid is not reaching completion.Increase the reaction time and/or temperature of the hydrolysis. Ensure a sufficient excess of the acid or base catalyst is used. Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting nitrile and the intermediate amide.
Problem 2: Presence of 4-chloroindole-3-acetamide Impurity in the Final Product
Possible Cause Suggested Solution
Insufficiently Vigorous Hydrolysis Conditions: The reaction conditions are not harsh enough to drive the hydrolysis of the intermediate amide to the carboxylic acid.[1][2][3]Increase the concentration of the acid or base used for hydrolysis. Elevate the reaction temperature and prolong the reaction time. Refluxing for an extended period is often necessary for complete conversion.
Premature Work-up: The reaction is stopped before all of the intermediate amide has been hydrolyzed.Before beginning the work-up procedure, confirm the absence of the amide intermediate by an appropriate analytical method such as TLC or HPLC.
Problem 3: Discolored Final Product (Yellow to Brown)
Possible Cause Suggested Solution
Formation of Quinoline (B57606) Byproducts: During the reductive cyclization of the nitrostyrene, colored quinoline or quinoline-N-oxide impurities can form.[4]Optimize the cyclization conditions to favor the formation of the desired indole. Purification by column chromatography may be necessary to remove these colored impurities.
Air Oxidation: Indole compounds can be susceptible to air oxidation, leading to colored degradation products.Conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to the extent possible. Store the final product protected from light and air.

Experimental Protocols

Synthesis of this compound

This protocol is based on the synthesis described by Katayama (2000).[5]

Step 1: Synthesis of (E)-2-Chloro-ß-dimethylamino-6-nitrostyrene

  • Dissolve 2-chloro-6-nitrotoluene in dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal.

  • Heat the mixture at reflux under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, concentrate the mixture in vacuo and purify the product.

Step 2: Synthesis of 4-Chloroindole

  • Subject the (E)-2-Chloro-ß-dimethylamino-6-nitrostyrene to reductive cyclization.

  • A common method involves using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

  • Carefully control the reaction temperature and monitor for completion.

  • Purify the resulting 4-chloroindole by column chromatography or recrystallization.

Step 3: Synthesis of 4-Chloro-3-diethylaminomethylindole

  • To a cooled mixture of diethylamine (B46881) and acetic acid, add aqueous formaldehyde.

  • Add this mixture to a solution of 4-chloroindole.

  • Stir the reaction at a controlled temperature.

  • After the reaction is complete, perform an acidic work-up and extract the product.

Step 4: Synthesis of 4-Chloroindole-3-acetonitrile

  • Dissolve 4-chloro-3-diethylaminomethylindole in DMF.

  • Add a solution of potassium cyanide in water.

  • Reflux the mixture with stirring.

  • After cooling, perform an aqueous work-up and extract the product.

  • Purify the nitrile by column chromatography and recrystallization.

Step 5: Synthesis of this compound

  • Dissolve 4-chloroindole-3-acetonitrile in methanol.

  • Add a concentrated solution of potassium hydroxide.

  • Reflux the mixture for an extended period (e.g., 16 hours) to ensure complete hydrolysis.[5]

  • After reflux, concentrate the mixture and perform an acidic work-up to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective. For example, a mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where both this compound and its potential impurities (like 4-chloroindole-3-acetamide) have significant absorbance (e.g., 280 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and monitor the chromatogram for the main product peak and any impurity peaks. The retention times will differ for the acid, amide, and nitrile.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_step4 Step 4 cluster_step5 Step 5 cluster_product Final Product 2-chloro-6-nitrotoluene 2-chloro-6-nitrotoluene Nitrostyrene Formation Nitrostyrene Formation 2-chloro-6-nitrotoluene->Nitrostyrene Formation DMF, Me2NCH(OMe)2 Reductive Cyclization Reductive Cyclization Nitrostyrene Formation->Reductive Cyclization Fe, AcOH Mannich Reaction Mannich Reaction Reductive Cyclization->Mannich Reaction CH2O, Et2NH Cyanation Cyanation Mannich Reaction->Cyanation KCN Hydrolysis Hydrolysis Cyanation->Hydrolysis KOH, MeOH This compound This compound Hydrolysis->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Impurity Impurity_Detected Impurity Detected in Final Product? Amide_Impurity Is the impurity 4-chloroindole-3-acetamide? Impurity_Detected->Amide_Impurity Yes No_Impurity Product meets purity specifications. Impurity_Detected->No_Impurity No Increase_Hydrolysis Increase hydrolysis time/temperature/catalyst concentration. Amide_Impurity->Increase_Hydrolysis Yes Colored_Impurity Is the product discolored? Amide_Impurity->Colored_Impurity No Optimize_Cyclization Optimize reductive cyclization conditions. Purify by chromatography. Colored_Impurity->Optimize_Cyclization Yes Other_Impurity Characterize impurity (e.g., by MS, NMR) and review upstream steps for side reactions. Colored_Impurity->Other_Impurity No

Caption: Troubleshooting decision tree for impurity identification.

References

Technical Support Center: 4-Chloroindole-3-acetic acid (4-Cl-IAA) Phytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential phytotoxicity of high concentrations of 4-Chloroindole-3-acetic acid (4-Cl-IAA).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound (4-Cl-IAA) and why is it phytotoxic at high concentrations?

A1: this compound (4-Cl-IAA) is a naturally occurring halogenated auxin found in some plant species, particularly in the seeds of legumes.[1] It is known to be a more potent auxin than the more common indole-3-acetic acid (IAA). At physiological concentrations, it plays a role in plant growth and development. However, at high concentrations, it exhibits herbicidal activity.[2] The phytotoxicity of high concentrations of 4-Cl-IAA is believed to be primarily mediated by the induction of abnormal levels of ethylene (B1197577), a plant hormone that can trigger senescence and cell death.[2]

Q2: I'm observing unexpected phytotoxicity in my experiments with 4-Cl-IAA. What are the common symptoms?

A2: Symptoms of 4-Cl-IAA phytotoxicity can vary depending on the plant species, the concentration used, and the duration of exposure. Common symptoms include:

  • Growth Inhibition: A significant reduction in root and shoot elongation is a primary indicator.[3]

  • Epinasty: Downward bending or twisting of leaves and stems.

  • Swelling of Tissues: Stem and root swelling, sometimes accompanied by the formation of numerous lateral roots, has been observed in species like black gram seedlings at high concentrations.[4]

  • Chlorosis and Necrosis: Yellowing (chlorosis) and subsequent browning and death (necrosis) of leaf tissue.

  • Senescence: Accelerated aging and eventual death of the plant.[2]

Q3: My control plants treated with IAA are not showing the same level of phytotoxicity as those treated with 4-Cl-IAA at the same concentration. Why is this?

A3: 4-Cl-IAA is generally more potent and stable than IAA.[3] Several factors contribute to this difference:

  • Increased Activity: 4-Cl-IAA has been shown to be more active in stimulating physiological responses, such as coleoptile elongation in maize, at lower concentrations compared to IAA.

  • Reduced Metabolism: It is suggested that 4-Cl-IAA may be less susceptible to metabolic degradation within the plant compared to IAA, leading to a longer-lasting effect.

  • Differential Signaling: 4-Cl-IAA can induce different physiological responses, such as a distinct pattern of membrane potential changes in maize coleoptiles, suggesting it may utilize a specific signal transduction pathway.[5]

Q4: I suspect my 4-Cl-IAA stock solution is contaminated or has degraded. How can I verify its activity?

A4: A simple bioassay, such as a root elongation assay with a sensitive species like Arabidopsis thaliana or a coleoptile elongation assay with maize, can be used to verify the activity of your 4-Cl-IAA stock. You can compare the effects of your stock solution to a freshly prepared standard or to published dose-response data.

Q5: How can I mitigate the phytotoxic effects of 4-Cl-IAA in my experiments where I am not studying toxicity?

A5: To avoid unintended phytotoxicity, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific plant species and experimental system. Start with very low concentrations (in the nanomolar range) and gradually increase to find the desired physiological effect without inducing toxic symptoms.

Quantitative Data on 4-Cl-IAA Phytotoxicity

The following tables summarize available quantitative data on the effects of 4-Cl-IAA on plant growth.

Table 1: Effect of 4-Cl-IAA on Root Length of Arabidopsis thaliana

Concentration (nM)Relative Root Length (% of Control)Observation
0100Normal growth
0.1~110Slight growth promotion
1~100Similar to control
10~80Slight inhibition
100~40Strong inhibition
1000 (1 µM)~20Severe inhibition

Data adapted from "Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them?"[3]

Table 2: Comparative Activity of IAA and 4-Cl-IAA on Maize Coleoptile Elongation

AuxinConcentrationMaximal Growth Rate (µm s⁻¹ cm⁻¹)
Control-Not reported
IAA10 µM0.185 ± 0.028
4-Cl-IAA1 µM0.310 ± 0.034

Data from "A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments".[6]

Experimental Protocols

Protocol 1: Arabidopsis thaliana Root Elongation Inhibition Assay

Objective: To quantify the dose-dependent phytotoxic effect of 4-Cl-IAA on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Agar (B569324)

  • 4-Cl-IAA stock solution (e.g., 1 mM in ethanol)

  • Sterile petri dishes

  • Growth chamber

Methodology:

  • Prepare Media: Prepare 0.5X MS medium with 1% sucrose and 0.8% agar. Autoclave and cool to ~50°C.

  • Add 4-Cl-IAA: Aliquot the sterile medium into separate flasks and add the 4-Cl-IAA stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Ensure the final ethanol (B145695) concentration is consistent across all treatments, including the control.

  • Pour Plates: Pour the media into sterile square petri dishes and allow them to solidify.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and place them in a line on the surface of the agar plates.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth: Transfer the plates to a growth chamber and place them vertically to allow roots to grow along the agar surface. Maintain a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).

  • Data Collection: After a set period (e.g., 5-7 days), photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the average root length for each concentration and express it as a percentage of the control. Plot the relative root length against the log of the 4-Cl-IAA concentration to generate a dose-response curve.

Protocol 2: Measurement of Ethylene Production

Objective: To determine if high concentrations of 4-Cl-IAA induce ethylene production in plant tissues.

Materials:

  • Plant material (e.g., seedlings, leaf discs)

  • Gas-tight vials or syringes

  • 4-Cl-IAA treatment solution

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a photoacoustic detector.

Methodology:

  • Plant Material Preparation: Grow seedlings or prepare leaf discs under controlled conditions.

  • Treatment: Treat the plant material with a high concentration of 4-Cl-IAA (e.g., 10 µM - 100 µM) or a control solution.

  • Incubation: Place the treated plant material into gas-tight vials and seal them. Incubate for a specific period (e.g., 1-24 hours) under controlled light and temperature.

  • Gas Sampling: After incubation, use a gas-tight syringe to withdraw a sample of the headspace from the vial.

  • GC Analysis: Inject the gas sample into the GC. The GC will separate the gases, and the FID will detect the amount of ethylene.

  • Quantification: Compare the peak area of the ethylene from the sample to a standard curve generated with known concentrations of ethylene gas to quantify the amount of ethylene produced. Express the results as nL of ethylene per gram of fresh weight per hour.

Visualizations

Phytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 4-Cl-IAA Stock Solution Dose Create Dose-Response Concentrations Stock->Dose Media Prepare Growth Media Media->Dose Treat Treat Plants Dose->Treat Incubate Incubate under Controlled Conditions Treat->Incubate Measure Measure Phytotoxicity (e.g., Root Length) Incubate->Measure Data Analyze Data Measure->Data

Fig. 1: Experimental workflow for assessing 4-Cl-IAA phytotoxicity.

Ethylene_Signaling cluster_input High 4-Cl-IAA Concentration cluster_biosynthesis Ethylene Biosynthesis cluster_signaling Ethylene Signaling & Response High_Auxin High [4-Cl-IAA] ACS ACS (ACC Synthase) (e.g., PsACS1 expression ↑) High_Auxin->ACS Induces SAM S-adenosyl methionine SAM->ACS ACC ACC ACS->ACC ACO ACO (ACC Oxidase) (e.g., PsACO expression modulated) ACC->ACO Ethylene Ethylene ACO->Ethylene Receptors Ethylene Receptors (Expression Modulated) Ethylene->Receptors Signal_Transduction Signal Transduction Cascade Receptors->Signal_Transduction Initiates Phytotoxicity Phytotoxic Responses (Senescence, Growth Inhibition) Signal_Transduction->Phytotoxicity Leads to

Fig. 2: 4-Cl-IAA induced ethylene signaling pathway leading to phytotoxicity.

References

effect of pH on the activity and stability of 4-Chloroindole-3-acetic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on the activity and stability of 4-Chloroindole-3-acetic acid (4-Cl-IAA) solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for preparing a 4-Cl-IAA stock solution?

A1: For optimal stability and solubility, it is recommended to prepare 4-Cl-IAA stock solutions in a slightly alkaline to neutral pH range (pH 7.0-8.0). 4-Cl-IAA is an acidic molecule with a pKa of approximately 4.7.[1] Dissolving it in a slightly basic solution ensures that the carboxyl group is deprotonated, increasing its solubility in aqueous solutions.

Q2: How does the pH of the working solution affect the biological activity of 4-Cl-IAA?

A2: The pH of the working solution can significantly impact the biological activity of 4-Cl-IAA. According to the acid growth theory, auxins stimulate cell elongation by promoting the acidification of the plant cell wall.[2] However, the uptake of auxin into cells is pH-dependent. A slightly acidic external pH can facilitate the uptake of the protonated form of 4-Cl-IAA across the plasma membrane. Therefore, the optimal pH for your experiment will depend on the specific biological system and the aspect of auxin biology you are studying.

Q3: Is 4-Cl-IAA stable to autoclaving?

A3: While some auxins are heat-labile, 4-Cl-IAA is generally considered more stable than its non-halogenated counterpart, indole-3-acetic acid (IAA). However, to minimize the risk of degradation, it is best to filter-sterilize 4-Cl-IAA solutions, especially for long-term storage or sensitive applications. If autoclaving is necessary, it should be done for the shortest possible time and the solution should be cooled rapidly.

Q4: How should I store my 4-Cl-IAA solutions to ensure maximum stability?

A4: Stock solutions of 4-Cl-IAA should be stored at -20°C or -80°C for long-term stability.[3] For working solutions, storage at 4°C in the dark is recommended for short periods. Both stock and working solutions should be protected from light to prevent photodegradation.[1]

Q5: Why is my 4-Cl-IAA solution cloudy or why has a precipitate formed?

A5: Cloudiness or precipitation in your 4-Cl-IAA solution is likely due to the pH of the solution being close to or below the pKa of 4-Cl-IAA (approximately 4.7). At this pH, the protonated, less soluble form of the molecule predominates. To resolve this, you can add a small amount of a dilute base (e.g., 1N NaOH or KOH) dropwise to increase the pH and redissolve the precipitate.

Troubleshooting Guide

Problem Possible Cause Solution
Reduced or no biological activity 1. Degradation of 4-Cl-IAA: The solution may have been stored improperly (e.g., at room temperature, exposed to light) or for too long. 2. Incorrect pH of the working solution: The pH may be outside the optimal range for uptake or activity in your specific experimental system. 3. Incorrect concentration: Errors in dilution or calculation.1. Prepare a fresh solution of 4-Cl-IAA. Ensure proper storage conditions (frozen, in the dark). 2. Optimize the pH of your working solution. Test a range of pH values (e.g., 5.0 to 7.0) to find the optimum for your assay. 3. Double-check all calculations and dilutions.
Precipitate forms in the solution 1. pH is too low: The pH of the solution is near or below the pKa of 4-Cl-IAA (~4.7), causing it to precipitate. 2. Solvent incompatibility: The concentration of 4-Cl-IAA may be too high for the solvent system, especially at a lower pH.1. Increase the pH of the solution by adding a small amount of dilute NaOH or KOH until the precipitate dissolves. 2. For stock solutions, ensure the initial dissolution is done in a small amount of a suitable solvent like ethanol (B145695) or DMSO before adding aqueous buffer. For working solutions, ensure the final concentration is within the solubility limit at the desired pH.
Inconsistent experimental results 1. pH fluctuations: The pH of the media or buffer may be changing over the course of the experiment. 2. Inconsistent solution preparation: Variations in pH or concentration between batches of solutions.1. Use a well-buffered system for your experiments to maintain a stable pH. 2. Standardize your solution preparation protocol, including the final pH adjustment step for every new batch.

Data Presentation

Table 1: pH-Dependent Properties of this compound (4-Cl-IAA)

pHPredominant FormRelative Solubility in WaterExpected Stability
< 4.0Protonated (4-Cl-IAAH)LowGenerally stable, but risk of acid-catalyzed degradation over time.
4.7 (pKa)50% Protonated, 50% DeprotonatedModerateStable.
> 6.0Deprotonated (4-Cl-IAA⁻)HighGenerally stable, but risk of base-catalyzed hydrolysis at very high pH.

Note: This table is based on general chemical principles of indole (B1671886) acetic acids. Specific degradation kinetics for 4-Cl-IAA at various pH values are not extensively documented in publicly available literature.

Experimental Protocols

Protocol 1: Preparation of a 10 mM 4-Cl-IAA Stock Solution at pH 7.5

Materials:

  • This compound (MW: 209.63 g/mol )

  • 1 M NaOH

  • Ethanol (95%)

  • Sterile, purified water

  • Sterile 15 mL conical tube

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weigh out 20.96 mg of 4-Cl-IAA powder and transfer it to the 15 mL conical tube.

  • Add 1 mL of 95% ethanol to dissolve the powder. Gently vortex until fully dissolved.

  • Add approximately 8 mL of sterile, purified water to the tube.

  • Adjust the pH of the solution to 7.5 by adding 1 M NaOH dropwise while monitoring with a calibrated pH meter.

  • Bring the final volume to 10 mL with sterile, purified water.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Assay for Testing the Stability of 4-Cl-IAA at Different pH Values

Materials:

  • 10 mM 4-Cl-IAA stock solution

  • Buffers of different pH values (e.g., pH 4.0, 6.0, 8.0)

  • Sterile microcentrifuge tubes

  • Incubator or water bath set to a relevant temperature (e.g., 25°C)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Prepare working solutions of 100 µM 4-Cl-IAA in each of the different pH buffers.

  • For each pH, dispense aliquots of the working solution into separate microcentrifuge tubes for each time point to be tested (e.g., 0, 24, 48, 72 hours).

  • Store the tubes at a constant temperature (e.g., 25°C) and protect them from light.

  • At each time point, take one tube from each pH series and immediately analyze the concentration of 4-Cl-IAA using HPLC.

  • The degradation of 4-Cl-IAA can be quantified by the decrease in the peak area of the compound over time.

  • Plot the concentration of 4-Cl-IAA as a function of time for each pH to determine the degradation rate.

Visualizations

AuxinSignalingPathway cluster_extracellular Extracellular Space (Apoplast) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Cl_IAA_H 4-Cl-IAA (protonated) AUX1 AUX1/LAX (Influx Carrier) 4_Cl_IAA_H->AUX1 Uptake 4_Cl_IAA_neg 4-Cl-IAA⁻ (deprotonated) AUX1->4_Cl_IAA_neg SCF_TIR1 SCF-TIR1/AFB Complex 4_Cl_IAA_neg->SCF_TIR1 Binds to TIR1_AFB TIR1/AFB Receptors TIR1_AFB->SCF_TIR1 Forms Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses SCF_TIR1->Aux_IAA Targets for degradation Transcription Transcription ARF->Transcription Activates Auxin_Response_Genes Auxin Response Genes Transcription->Auxin_Response_Genes

Figure 1. Simplified auxin signaling pathway for 4-Cl-IAA.

ExperimentalWorkflow A Prepare 4-Cl-IAA stock solution (e.g., 10 mM in ethanol) C Prepare working solutions (e.g., 100 µM) in each pH buffer A->C B Prepare buffers at different pH values (e.g., 4.0, 6.0, 8.0) B->C D Aliquot for each time point and incubate at constant temperature C->D E Analyze 4-Cl-IAA concentration by HPLC at T=0 D->E F Analyze at subsequent time points (e.g., 24h, 48h, 72h) D->F G Plot concentration vs. time for each pH E->G F->G H Determine degradation rate and half-life at each pH G->H

Figure 2. Experimental workflow for testing 4-Cl-IAA stability.

TroubleshootingTree Start Problem with 4-Cl-IAA Experiment Q1 Is there a precipitate in the solution? Start->Q1 A1_Yes pH is likely too low. Add dilute base to dissolve. Q1->A1_Yes Yes Q2 Is there a lack of biological activity? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Check for degradation (prepare fresh), optimize working pH, and verify concentration. Q2->A2_Yes Yes Q3 Are the results inconsistent? Q2->Q3 No A2_Yes->End A3_Yes Use a buffered system and standardize solution preparation. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Figure 3. Troubleshooting decision tree for 4-Cl-IAA solutions.

References

Validation & Comparative

A Comparative Analysis of 4-Chloroindole-3-acetic acid and Indole-3-acetic acid (IAA)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivity, mechanisms, and experimental evaluation of 4-Chloroindole-3-acetic acid (4-Cl-IAA) and the canonical auxin, Indole-3-acetic acid (IAA).

Introduction

Indole-3-acetic acid (IAA) is the most abundant and well-characterized naturally occurring auxin, a class of plant hormones that plays a pivotal role in regulating nearly all aspects of plant growth and development. Its chlorinated analog, this compound (4-Cl-IAA), is a naturally occurring auxin found predominantly in certain species of legumes, such as peas (Pisum sativum)[1]. Experimental evidence has consistently demonstrated that 4-Cl-IAA exhibits significantly higher biological activity in various auxin bioassays compared to IAA. This guide provides a detailed comparative study of these two auxins, presenting quantitative data, experimental protocols, and insights into their differential signaling pathways.

Chemical Structures and Properties

Both IAA and 4-Cl-IAA share the same indole-3-acetic acid backbone. The key structural difference is the substitution of a chlorine atom at the 4th position of the indole (B1671886) ring in 4-Cl-IAA. This seemingly minor modification has profound effects on the molecule's biological activity.

PropertyIndole-3-acetic acid (IAA)This compound (4-Cl-IAA)
Chemical Formula C₁₀H₉NO₂C₁₀H₈ClNO₂
Molar Mass 175.18 g/mol 209.63 g/mol
Appearance White to yellowish solidOff-white to pale yellow solid
Solubility Soluble in ethanol, sparingly soluble in waterSoluble in organic solvents

Comparative Biological Activity

Numerous studies have established the superior bioactivity of 4-Cl-IAA over IAA in various plant physiological processes. This enhanced activity is observed in cell elongation, proton extrusion, and membrane potential modulation.

Elongation Growth in Maize Coleoptiles

One of the classic bioassays for auxin activity is the stimulation of elongation in maize (Zea mays) coleoptiles. In this system, 4-Cl-IAA is demonstrably more potent than IAA.

ParameterControl10 µM IAA1 µM 4-Cl-IAA
Elongation Growth (µm/cm) 1444.7 ± 128.62889.4 (2.0-fold increase)3756.2 (2.6-fold increase)

Data adapted from Karcz and Burdach, 2002.[2]

Proton Secretion and Membrane Potential in Maize Coleoptiles

The "acid growth" hypothesis posits that auxins stimulate cell elongation by promoting the pumping of protons (H⁺) into the cell wall, thereby lowering the pH and activating enzymes that loosen the cell wall. 4-Cl-IAA induces a more rapid and sustained acidification of the external medium compared to IAA. Furthermore, the two auxins have distinct effects on the electrical potential across the cell membrane.

Parameter10 µM IAA1 µM 4-Cl-IAA
Kinetics of Medium Acidification Slower onsetFaster onset
Membrane Potential Change Transient depolarization followed by slow hyperpolarizationImmediate and sustained hyperpolarization (2-fold greater than IAA)

Data adapted from Karcz and Burdach, 2002.[2]

Signaling Pathways: A Tale of Two Auxins

The canonical auxin signaling pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, thereby de-repressing Auxin Response Factors (ARFs) and allowing for the transcription of auxin-responsive genes.

The enhanced activity of 4-Cl-IAA is, at least in part, attributed to its differential interaction with this core signaling cascade.

dot

AuxinSignaling cluster_IAA IAA Signaling cluster_4Cl_IAA 4-Cl-IAA Signaling IAA IAA TIR1_AFB_IAA TIR1/AFB IAA->TIR1_AFB_IAA Binds Aux_IAA_IAA Aux/IAA TIR1_AFB_IAA->Aux_IAA_IAA Promotes degradation of ARF_IAA ARF Aux_IAA_IAA->ARF_IAA Represses Gene_Expression_IAA Auxin-Responsive Gene Expression ARF_IAA->Gene_Expression_IAA Activates Growth_IAA Standard Growth Response Gene_Expression_IAA->Growth_IAA FourCl_IAA 4-Cl-IAA TIR1_AFB_4Cl TIR1/AFB (Higher Affinity/Differential Receptor Modulation) FourCl_IAA->TIR1_AFB_4Cl Binds with higher affinity Aux_IAA_4Cl Aux/IAA (Enhanced Degradation) TIR1_AFB_4Cl->Aux_IAA_4Cl Promotes enhanced degradation of ARF_4Cl ARF Aux_IAA_4Cl->ARF_4Cl Stronger de-repression Gene_Expression_4Cl Enhanced Auxin-Responsive Gene Expression ARF_4Cl->Gene_Expression_4Cl Strongly activates Growth_4Cl Potent Growth Response Gene_Expression_4Cl->Growth_4Cl AvenaWorkflow start Germinate Avena seeds in darkness red_light Expose to red light start->red_light excise_tip Excise apical tip of coleoptile red_light->excise_tip excise_segment Excise 10mm sub-apical segment excise_tip->excise_segment incubate Incubate segments in basal medium excise_segment->incubate treat Add IAA or 4-Cl-IAA incubate->treat measure Measure final length after 24h treat->measure analyze Analyze elongation data measure->analyze

References

confirmation of 4-Chloroindole-3-acetic acid presence in plant extracts by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the confirmation and quantification of 4-Chloroindole-3-acetic acid (4-Cl-IAA) in plant extracts. The primary focus is on the robust and highly specific mass spectrometric techniques, with a comparative analysis against alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparison of Analytical Methods

The selection of an appropriate analytical method for the confirmation of 4-Cl-IAA is critical and depends on the specific requirements of the research, such as sensitivity, specificity, and sample throughput. Mass spectrometry-based methods are considered the gold standard for their high specificity and sensitivity.

FeatureMass Spectrometry (GC-MS, LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by chromatography followed by detection based on mass-to-charge ratio of fragmented ions.Separation by chromatography followed by detection based on UV absorbance.Detection based on antigen-antibody recognition.
Specificity Very High (unambiguous identification based on mass fragmentation).Moderate (co-eluting compounds can interfere).Moderate to Low (potential for cross-reactivity with structurally similar compounds).
Sensitivity (LOD) Very High (pmol to fmol range).[1]Moderate (µg L⁻¹ range for IAA).[2]High (ng/mL to pg/mL range for IAA).[3][4]
Sample Prep Extensive (extraction, purification, sometimes derivatization).Moderate (extraction and purification).Moderate (extraction and purification often necessary to reduce matrix effects).
Throughput Moderate to High (depends on automation).High.High.
Cost High (instrumentation and maintenance).Moderate.Low (per sample, but antibody development can be costly).
Pros Unambiguous identification and quantification; high sensitivity and specificity.Relatively low cost; high throughput.High sensitivity; high throughput; relatively low-cost equipment.
Cons High initial investment; requires skilled operators.Lower specificity and sensitivity than MS; potential for interference.Prone to matrix effects; potential for cross-reactivity; may require extensive sample cleanup.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of 4-Cl-IAA using mass spectrometry, HPLC-UV, and ELISA.

Mass Spectrometry (UPLC-MS/MS)

This protocol is adapted from methodologies used for the analysis of auxins in plant tissues.

1. Sample Preparation and Extraction:

  • Weigh approximately 100 mg of frozen plant tissue and grind to a fine powder in liquid nitrogen.

  • Extract the powder with 1 mL of cold extraction solvent (e.g., 80% methanol (B129727) with an antioxidant like butylated hydroxytoluene).

  • Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-4-Cl-IAA) for accurate quantification.

  • Shake overnight at 4°C.

  • Centrifuge to pellet debris and collect the supernatant.

2. Purification:

  • The supernatant can be purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

  • Elute the auxins from the SPE cartridge with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

3. UPLC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) negative mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For 4-Cl-IAA, typical MRM transitions would be m/z 208.0 > 129.0 and 208.0 > 164.0.[5]

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a general method for auxin analysis and can be adapted for 4-Cl-IAA.

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as for mass spectrometry. The use of an internal standard is also recommended.

2. Purification:

  • Perform a liquid-liquid extraction. Acidify the aqueous extract and partition against an organic solvent like diethyl ether.

  • Evaporate the organic phase and redissolve the residue in the mobile phase.

3. HPLC-UV Analysis:

  • Chromatography: Use a reverse-phase C18 column with an isocratic or gradient mobile phase, typically a mixture of methanol or acetonitrile and an acidic aqueous buffer.

  • Detection: Monitor the UV absorbance at a wavelength where 4-Cl-IAA has maximum absorbance (around 220 nm and 280 nm). Quantification is based on the peak area relative to a calibration curve of 4-Cl-IAA standards. A study on IAA reported a limit of detection in the range of 0.22 to 1.1 µg L⁻¹.[2]

Enzyme-Linked Immunosorbent Assay (ELISA)

This is a general protocol for competitive ELISA for auxin analysis.

1. Sample Preparation and Extraction:

  • Extraction is similar to the other methods, but extensive purification is often necessary to minimize matrix interference. This may involve both liquid-liquid extraction and SPE.

2. ELISA Procedure:

  • Coat a microtiter plate with antibodies specific to IAA (some of which may cross-react with 4-Cl-IAA).

  • Add the purified plant extract and a known amount of enzyme-labeled IAA (tracer) to the wells.

  • The 4-Cl-IAA in the sample will compete with the tracer for binding to the antibodies.

  • After incubation, wash the plate to remove unbound components.

  • Add a substrate that reacts with the enzyme on the tracer to produce a colorimetric signal.

  • Measure the absorbance using a plate reader. The signal intensity is inversely proportional to the amount of 4-Cl-IAA in the sample. Quantification is done by comparing the absorbance to a standard curve. Some commercial ELISA kits for IAA report a detection range of 2.47-200 ng/mL.[3][6][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis cluster_data Data Processing Sample Plant Tissue Sample Grinding Grinding in Liquid N2 Sample->Grinding Extraction Extraction with Solvent Grinding->Extraction InternalStandard Add Internal Standard Extraction->InternalStandard SPE Solid-Phase Extraction (SPE) InternalStandard->SPE LLE Liquid-Liquid Extraction (LLE) InternalStandard->LLE MS Mass Spectrometry (LC-MS/MS or GC-MS) SPE->MS ELISA ELISA SPE->ELISA HPLC HPLC-UV LLE->HPLC Quantification Quantification MS->Quantification HPLC->Quantification ELISA->Quantification Confirmation Confirmation Quantification->Confirmation

Caption: Experimental workflow for 4-Cl-IAA analysis.

Biosynthesis of this compound

biosynthesis_pathway Tryptophan Tryptophan Chlorination Chlorination (Halogenase) Tryptophan->Chlorination Cl_Tryptophan 4-Chloro-Tryptophan Chlorination->Cl_Tryptophan Aminotransferase Tryptophan Aminotransferase Cl_Tryptophan->Aminotransferase Cl_IPyA 4-Chloro-Indole-3-Pyruvic Acid Aminotransferase->Cl_IPyA Decarboxylation Decarboxylation Cl_IPyA->Decarboxylation Cl_IAA This compound (4-Cl-IAA) Decarboxylation->Cl_IAA

Caption: Biosynthesis pathway of 4-Cl-IAA.

References

Unveiling the Potency of 4-Cl-IAA Esters: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced activity of auxin analogs is critical for advancing agricultural and pharmaceutical applications. This guide provides a comprehensive comparison of the biological activity of 4-chloroindole-3-acetic acid (4-Cl-IAA) esters relative to their free acid form, supported by experimental data and detailed methodologies.

This compound (4-Cl-IAA), a naturally occurring chlorinated auxin, has demonstrated significantly higher potency in various bioassays compared to the more common indole-3-acetic acid (IAA).[1][2][3][4][5] The esterification of 4-Cl-IAA further modulates its activity, offering a spectrum of compounds with unique physiological effects. This guide synthesizes findings from key studies to elucidate these differences.

Comparative Biological Activity: A Tabular Summary

The biological activities of 4-Cl-IAA and its esters have been evaluated using several classical auxin bioassays. The following table summarizes the comparative performance of various esters against the free acid. In general, the methyl, ethyl, and allyl esters of 4-Cl-IAA exhibit biological activities as potent as the free acid, and in some assays, even stronger.[6][7][8] The notable exception is the tert-butyl ester, which shows diminished activity.[6][7][8]

CompoundAvena Coleoptile ElongationChinese Cabbage Hypocotyl Growth InhibitionBlack Gram Lateral Root FormationAdventitious Root Formation (Serissa japonica)
4-Cl-IAA (Free Acid) Stronger than IAAStrongInduces severe swelling and numerous lateral rootsStrong promotion
Methyl 4-Cl-IAA As strong as free acidStronger than free acidInduces severe swelling and numerous lateral rootsStrong promotion
Ethyl 4-Cl-IAA As strong as free acidStronger than free acidInduces severe swelling and numerous lateral rootsVery strong promotion (~3x IBA)[6][7][8]
Allyl 4-Cl-IAA As strong as free acidStronger than free acidInduces severe swelling and numerous lateral rootsVery strong promotion (~3x IBA)[6][7][8]
tert-Butyl 4-Cl-IAA Weaker than free acidWeaker than free acidWeaker inductionWeaker promotion
Indole-3-acetic acid (IAA) Standard Auxin ActivityStandardStandardStandard
Indole-3-butyric acid (IBA) N/AN/AN/AStandard for rooting

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of 4-Cl-IAA and its esters.

Avena Coleoptile Elongation Assay

This classic bioassay measures the ability of a substance to induce cell elongation in the coleoptiles of oat seedlings.

  • Plant Material: Oat (Avena sativa) seeds are germinated and grown in complete darkness to produce etiolated seedlings.

  • Coleoptile Sectioning: Uniform coleoptiles are selected, and the apical tip is removed. A sub-apical section of a defined length (e.g., 5-10 mm) is excised.

  • Incubation: The coleoptile sections are floated in a buffered solution containing various concentrations of the test compounds (4-Cl-IAA and its esters). A control group with no added auxin is also included.

  • Measurement: After a set incubation period (e.g., 24 hours) in the dark, the final length of the coleoptile sections is measured.

  • Data Analysis: The elongation is calculated as the final length minus the initial length. The activity of the test compounds is compared to that of the control and a standard auxin like IAA.

Chinese Cabbage Hypocotyl Growth Inhibition Assay

This assay assesses the inhibitory effect of high concentrations of auxins on hypocotyl elongation.

  • Plant Material: Chinese cabbage (Brassica rapa subsp. pekinensis) seeds are surface-sterilized and germinated on a nutrient-rich agar (B569324) medium.

  • Treatment Application: The test compounds are incorporated into the agar medium at various concentrations.

  • Incubation: The seeds are allowed to germinate and grow under controlled light and temperature conditions.

  • Measurement: After a specific growth period (e.g., 3-5 days), the length of the hypocotyls is measured.

  • Data Analysis: The degree of growth inhibition is determined by comparing the hypocotyl length in the treated groups to the control group.

Black Gram Lateral Root Formation Assay

This bioassay evaluates the ability of auxins to promote the formation of lateral and adventitious roots.

  • Plant Material: Black gram (Vigna mungo) seeds are germinated, and the seedlings are grown hydroponically or in a suitable sterile medium.

  • Treatment: The seedlings are transferred to a solution containing the test compounds at different concentrations.

  • Observation: The seedlings are observed over several days for morphological changes, including swelling of the hypocotyl and the emergence of lateral roots.

  • Quantification: The number of lateral roots formed per seedling is counted.

  • Data Analysis: The root-inducing activity of the different compounds is compared based on the number and density of lateral roots.

Adventitious Root Formation Assay in Serissa japonica Cuttings

This assay is particularly relevant for horticultural applications and measures the efficacy of compounds in promoting rooting of cuttings.

  • Plant Material: Stem cuttings of a uniform size and developmental stage are taken from Serissa japonica plants.

  • Treatment: The basal end of the cuttings is dipped in a solution of the test compound for a defined period or planted in a substrate containing the test compound.

  • Rooting: The cuttings are then planted in a suitable rooting medium under high humidity and controlled environmental conditions.

  • Evaluation: After a period of several weeks, the cuttings are carefully removed from the medium, and the number of adventitious roots formed on each cutting is counted.

  • Data Analysis: The rooting-promoting activity is assessed by comparing the number of roots on treated cuttings to control cuttings.

Signaling Pathway and Experimental Workflow

The biological effects of 4-Cl-IAA and its esters are mediated through the canonical auxin signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for comparing these compounds.

AuxinSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin 4-Cl-IAA or Ester Receptor TIR1/AFB Auxin->Receptor Binds SCF_Complex SCF Complex Receptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Tags for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Aux_IAA->ARF Represses ARE Auxin Response Element (ARE) ARF->ARE Binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Initiates

Caption: Canonical Auxin Signaling Pathway.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (4-Cl-IAA & Esters) Avena Avena Coleoptile Elongation Compound_Prep->Avena Hypocotyl Hypocotyl Growth Inhibition Compound_Prep->Hypocotyl Rooting Lateral/Adventitious Root Formation Compound_Prep->Rooting Plant_Prep Prepare Plant Material (Seeds, Seedlings, or Cuttings) Plant_Prep->Avena Plant_Prep->Hypocotyl Plant_Prep->Rooting Measurement Measure Growth Parameters (Length, Number of Roots) Avena->Measurement Hypocotyl->Measurement Rooting->Measurement Comparison Compare Activities vs. Free Acid and Controls Measurement->Comparison Conclusion Draw Conclusions on Relative Potency Comparison->Conclusion

Caption: Experimental Workflow for Comparison.

References

Synergistic and Antagonistic Interactions of 4-Chloroindole-3-acetic Acid with Other Plant Hormones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, highly potent auxin found in certain plant species, notably in the seeds of legumes. Its unique chemical structure, featuring a chlorine atom on the indole (B1671886) ring, confers distinct physiological activities compared to the more ubiquitous auxin, indole-3-acetic acid (IAA). Understanding the synergistic and antagonistic interactions of 4-Cl-IAA with other key plant hormones—auxins, cytokinins, gibberellins (B7789140) (GAs), abscisic acid (ABA), and ethylene (B1197577)—is crucial for elucidating its role in plant development and for its potential applications in agriculture and biotechnology. This guide provides a comparative analysis of these interactions, supported by available experimental data and detailed methodologies for further research.

Comparative Analysis of Hormonal Interactions

The physiological effects of 4-Cl-IAA are often modulated through complex crosstalk with other hormonal pathways. The following sections and tables summarize the current understanding of these interactions, drawing comparisons with IAA where data is available.

Interaction with Other Auxins (IAA)

While both are auxins, 4-Cl-IAA and IAA can elicit differential responses in plants, suggesting distinct signaling or metabolic pathways.

Table 1: Comparative Effects of 4-Cl-IAA and IAA

Parameter4-Cl-IAAIAAKey Findings
Potency Generally higherStandard4-Cl-IAA often exhibits greater activity at lower concentrations in various bioassays[1].
Metabolism Potentially reducedMore readily metabolizedThe higher activity of 4-Cl-IAA may be partly due to its greater stability and reduced metabolic breakdown in plant tissues[1].
Membrane Potential Immediate hyperpolarizationTransient depolarization followed by hyperpolarizationIn maize coleoptile cells, 4-Cl-IAA causes a more rapid and pronounced hyperpolarization of the cell membrane compared to IAA, suggesting a distinct initial signaling event[1].
Proton Secretion Faster kineticsSlower kinetics4-Cl-IAA induces a more rapid acidification of the apoplast, a key step in auxin-mediated cell elongation[1].
Synergistic and Antagonistic Effects with Cytokinins

The balance between auxins and cytokinins is fundamental to regulating numerous developmental processes, including cell division, differentiation, and apical dominance. While direct studies on 4-Cl-IAA and cytokinin interactions are limited, the well-established auxin-cytokinin crosstalk with IAA provides a framework for investigation.

Table 2: 4-Cl-IAA and Cytokinin Interaction (Hypothesized based on IAA data)

ProcessInteraction TypeExpected Outcome with 4-Cl-IAA + CytokininReference for IAA Interaction
Callus Induction & Shoot Regeneration SynergisticHigh cytokinin to 4-Cl-IAA ratio likely promotes shoot formation, while a balanced ratio may favor callus proliferation. Specific ratios would require empirical determination.High cytokinin to auxin ratio promotes shoot formation from callus[2][3][4].
Apical Dominance AntagonisticApplication of cytokinins may overcome apical dominance maintained by 4-Cl-IAA, promoting lateral bud outgrowth.Cytokinins can release lateral buds from auxin-mediated apical dominance[2][5][6].
Root Development AntagonisticCytokinins are expected to inhibit root elongation and lateral root formation, counteracting the root-promoting effects of 4-Cl-IAA.Cytokinins generally inhibit root growth, while auxins promote it[6][7].
Synergistic and Antagonistic Effects with Gibberellins (GAs)

Interactions between auxins and gibberellins are crucial for stem elongation, fruit development, and seed germination.

Table 3: 4-Cl-IAA and Gibberellin Interaction

ProcessInteraction TypeQuantitative Data/Key Findings
Fruit Development (Pea) Synergistic4-Cl-IAA, but not IAA, stimulates gibberellin biosynthesis in pea pericarps, leading to fruit growth[8]. This suggests a unique synergistic mechanism for 4-Cl-IAA in this process.
Hypocotyl Elongation SynergisticWhile direct quantitative data for 4-Cl-IAA is scarce, GAs and auxins (like IAA) generally act synergistically to promote hypocotyl elongation[9][10]. It is expected that 4-Cl-IAA would show a potent synergistic effect with GAs.
Seed Germination Synergistic/Antagonistic (context-dependent)The interaction is complex. GAs generally promote germination, while high concentrations of auxins can be inhibitory. The specific interaction with 4-Cl-IAA would likely depend on concentration and species. GA can reverse the inhibitory effect of high auxin concentrations on germination[10][11][12].
Synergistic and Antagonistic Effects with Abscisic Acid (ABA)

Auxin-ABA interactions are critical in regulating stress responses, seed dormancy, and stomatal movement.

Table 4: 4-Cl-IAA and Abscisic Acid (ABA) Interaction

ProcessInteraction TypeQuantitative Data/Key Findings (based on IAA and general auxin responses)
Stomatal Closure AntagonisticAuxins, including IAA, can inhibit ABA-induced stomatal closure in a dose-dependent manner[13][14][15]. It is plausible that 4-Cl-IAA would exhibit a similar, if not more potent, antagonistic effect.
Root Growth under Stress Antagonistic/Synergistic (context-dependent)Under osmotic stress, ABA inhibits root growth, while auxin can partially rescue it. However, the overall interaction is complex and involves multiple hormonal networks[16]. In rice roots under salt stress, ABA and jasmonates showed antagonistic effects on gene expression[17]. The specific role of 4-Cl-IAA in this context requires further investigation.
Seed Germination & Dormancy AntagonisticABA is a key hormone in maintaining seed dormancy, while auxins generally promote germination at optimal concentrations. Therefore, an antagonistic relationship is expected.
Synergistic and Antagonistic Effects with Ethylene

The interplay between auxin and ethylene is pivotal in fruit ripening, root development, and senescence.

Table 5: 4-Cl-IAA and Ethylene Interaction

ProcessInteraction TypeQuantitative Data/Key Findings
Fruit Development (Pea) Antagonistic (in terms of growth response)Both 4-Cl-IAA and IAA can stimulate ethylene biosynthesis. However, only 4-Cl-IAA is able to inhibit the ethylene response in the pericarp, thereby promoting growth. IAA does not share this inhibitory effect on the ethylene response[8].
Root Hair Elongation SynergisticHigh levels of auxin can induce ethylene biosynthesis, and both hormones can synergistically promote root hair elongation.
Apical Hook Formation SynergisticAuxin and ethylene work together to maintain the apical hook in etiolated seedlings.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are protocols for key experiments that can be adapted to study the synergistic effects of 4-Cl-IAA.

Protocol for Quantifying Endogenous Hormones using LC-MS/MS

This protocol is for the simultaneous quantification of 4-Cl-IAA, IAA, ABA, GAs, and cytokinins.

Materials:

  • Plant tissue (e.g., roots, shoots, fruits)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol (B129727) with internal standards)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Hormone standards and deuterated internal standards for 4-Cl-IAA, IAA, ABA, various GAs, and cytokinins.

Procedure:

  • Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization and Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • To approximately 100 mg of powdered tissue, add 1 mL of pre-chilled extraction solvent containing a known amount of each deuterated internal standard.

    • Incubate at 4°C in the dark with gentle shaking for at least 1 hour.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Re-extract the pellet with another 0.5 mL of extraction solvent and combine the supernatants.

  • Purification:

    • Evaporate the solvent from the combined supernatants under a stream of nitrogen gas or using a vacuum concentrator.

    • Resuspend the residue in 1 mL of 1% acetic acid.

    • Condition an SPE cartridge with methanol followed by 1% acetic acid.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 1% acetic acid to remove polar impurities.

    • Elute the hormones with 80% methanol.

    • Evaporate the eluate to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

    • Use a reverse-phase C18 column for separation.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each hormone and its internal standard.

  • Quantification:

    • Generate standard curves for each hormone using known concentrations of authentic standards.

    • Calculate the endogenous hormone concentrations based on the peak area ratios of the endogenous hormone to its corresponding internal standard and the standard curve.

Protocol for Callus Induction and Shoot Regeneration Bioassay

This assay can be used to evaluate the synergistic effects of 4-Cl-IAA and cytokinins.

Materials:

  • Sterile explants (e.g., leaf discs, hypocotyl segments)

  • Murashige and Skoog (MS) basal medium

  • Sucrose (B13894)

  • Phytoagar

  • 4-Cl-IAA stock solution

  • Cytokinin stock solution (e.g., kinetin, 6-benzylaminopurine)

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature.

Procedure:

  • Medium Preparation:

    • Prepare MS medium with 3% (w/v) sucrose and solidify with 0.8% (w/v) phytoagar.

    • Autoclave the medium and cool to approximately 50°C.

    • Add filter-sterilized 4-Cl-IAA and cytokinin to achieve the desired final concentrations in a grid-based experimental design (e.g., 0, 0.1, 1, 10 µM 4-Cl-IAA vs. 0, 0.1, 1, 10 µM cytokinin).

    • Pour the medium into sterile petri dishes.

  • Explant Culture:

    • Under sterile conditions, place the explants onto the surface of the prepared media.

    • Seal the petri dishes with parafilm.

  • Incubation:

    • Incubate the plates in a growth chamber, typically at 25°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection:

    • After 4-6 weeks, record the percentage of explants forming callus, the fresh weight of the callus, the percentage of explants regenerating shoots, and the number of shoots per explant.

  • Analysis:

    • Analyze the data to determine the optimal ratio of 4-Cl-IAA to cytokinin for callus induction and shoot regeneration.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed interactions of 4-Cl-IAA within plant hormone signaling networks.

hormonal_crosstalk cluster_auxin Auxin Signaling cluster_other_hormones Other Hormones 4-Cl-IAA 4-Cl-IAA Auxin Receptors (TIR1/AFB) Auxin Receptors (TIR1/AFB) 4-Cl-IAA->Auxin Receptors (TIR1/AFB) Gibberellins Gibberellins 4-Cl-IAA->Gibberellins Stimulates Biosynthesis (Pea Fruit) Ethylene Ethylene 4-Cl-IAA->Ethylene Stimulates Biosynthesis Fruit Growth Fruit Growth 4-Cl-IAA->Fruit Growth Inhibits Ethylene Response Stomatal Closure Stomatal Closure 4-Cl-IAA->Stomatal Closure Inhibits ABA effect IAA IAA IAA->Auxin Receptors (TIR1/AFB) Aux/IAA Repressors Aux/IAA Repressors Auxin Receptors (TIR1/AFB)->Aux/IAA Repressors Degradation ARF TFs ARF TFs Aux/IAA Repressors->ARF TFs Inhibition Auxin Response Auxin Response ARF TFs->Auxin Response Cell Elongation Cell Elongation Auxin Response->Cell Elongation Fruit Development Fruit Development Auxin Response->Fruit Development Root Initiation Root Initiation Auxin Response->Root Initiation Cytokinins Cytokinins Shoot Growth Shoot Growth Cytokinins->Shoot Growth Promotes Root Growth Root Growth Cytokinins->Root Growth Inhibits Stem Elongation Stem Elongation Gibberellins->Stem Elongation Seed Germination Seed Germination Gibberellins->Seed Germination Abscisic Acid Abscisic Acid Abscisic Acid->Stomatal Closure Promotes Seed Dormancy Seed Dormancy Abscisic Acid->Seed Dormancy Maintains Ethylene->Fruit Growth Inhibits

Caption: Overview of 4-Cl-IAA interactions with other hormone signaling pathways.

Experimental Workflow Diagram

experimental_workflow Plant Material Plant Material Hormone Treatment Hormone Treatment Plant Material->Hormone Treatment Phenotypic Analysis Phenotypic Analysis Hormone Treatment->Phenotypic Analysis Hormone Quantification Hormone Quantification Hormone Treatment->Hormone Quantification LC-MS/MS Transcriptomic Analysis Transcriptomic Analysis Hormone Treatment->Transcriptomic Analysis RNA-Seq Data Integration & Modeling Data Integration & Modeling Phenotypic Analysis->Data Integration & Modeling Hormone Quantification->Data Integration & Modeling Transcriptomic Analysis->Data Integration & Modeling Conclusion Conclusion Data Integration & Modeling->Conclusion

Caption: A generalized workflow for studying plant hormone interactions.

Conclusion

This compound displays a unique and potent range of physiological activities, largely shaped by its intricate network of interactions with other plant hormones. While its synergistic relationship with gibberellins in pea fruit development is relatively well-characterized, its crosstalk with cytokinins and abscisic acid remains an area ripe for further investigation. The comparative data and experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted roles of 4-Cl-IAA. A deeper understanding of these synergistic and antagonistic effects will not only advance our fundamental knowledge of plant biology but also pave the way for novel applications in crop improvement and the development of new plant growth regulators. Future research employing the detailed methodologies outlined here will be instrumental in completing the picture of how this potent natural auxin orchestrates plant growth and development.

References

Differential Gene Expression in Response to 4-Chloroindole-3-acetic Acid Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential gene expression induced by 4-Chloroindole-3-acetic acid (4-Cl-IAA), a potent natural auxin, in comparison to the canonical auxin, Indole-3-acetic acid (IAA). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support research and development in plant science and agriculture.

Comparative Analysis of Gene Expression

Below is a summary of key genes known to be differentially regulated by 4-Cl-IAA.

GeneFunctionOrganismTreatmentFold ChangeReference
PsACS1Ethylene (B1197577) Biosynthesis (ACC Synthase)Pea (Pisum sativum)4-Cl-IAA1800-fold increase[1][2]
PsACS4Ethylene Biosynthesis (ACC Synthase)Pea (Pisum sativum)4-Cl-IAASuppression[2]
PsACO1Ethylene Biosynthesis (ACC Oxidase)Pea (Pisum sativum)4-Cl-IAAIncreased expression[2]
PsACO2Ethylene Biosynthesis (ACC Oxidase)Pea (Pisum sativum)4-Cl-IAADecreased expression[2]
PsACO3Ethylene Biosynthesis (ACC Oxidase)Pea (Pisum sativum)4-Cl-IAADecreased expression[2]
PsGA3ox1Gibberellin BiosynthesisPea (Pisum sativum)4-Cl-IAA270-fold increase[1]
PsTIR1aAuxin ReceptorPea (Pisum sativum)4-Cl-IAAIncreased transcript abundance[3]
PsAFB2Auxin ReceptorPea (Pisum sativum)4-Cl-IAAIncreased transcript abundance[3]
PsTIR1bAuxin ReceptorPea (Pisum sativum)4-Cl-IAADecreased transcript abundance[3]

Key Experimental Protocols

The following sections detail standardized protocols for conducting differential gene expression analysis in response to auxin treatment.

Plant Material and Auxin Treatment

A typical experiment to assess auxin-responsive gene expression involves the following steps:

  • Plant Growth: Pea (Pisum sativum) seedlings are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C). For studies on fruit development, flowers are tagged at anthesis, and pericarp tissue is used at a specific developmental stage (e.g., 2 days post-anthesis).

  • Treatment Application: For in vivo treatments, solutions of 4-Cl-IAA and IAA (typically at concentrations ranging from 1 to 100 µM) are applied to the plant tissue of interest. A mock treatment (e.g., the solvent used to dissolve the auxins) serves as a negative control.

  • Time-Course Analysis: Samples are harvested at various time points post-treatment (e.g., 0, 2, 4, 8, 24 hours) to capture both early and late transcriptional responses.

  • Sample Collection and Storage: Harvested tissues are immediately frozen in liquid nitrogen and stored at -80°C to preserve RNA integrity.

RNA Extraction and Quantification

High-quality RNA is essential for downstream applications.

  • RNA Isolation: Total RNA is extracted from the frozen plant tissue using a TRIzol-based method or a commercial plant RNA extraction kit, which often includes a DNase treatment step to remove contaminating genomic DNA.

  • RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using a spectrophotometer (to determine A260/A280 and A260/A230 ratios) and an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). High-quality RNA should have a RIN value of 8 or higher.

Gene Expression Analysis: RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive view of the transcriptome.

  • Library Preparation: An RNA-Seq library is constructed from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation of the mRNA, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Read Mapping: The high-quality reads are then mapped to a reference genome.

    • Quantification: The number of reads mapping to each gene is counted to determine its expression level.

    • Differential Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify genes that are significantly up- or down-regulated between the different treatment groups (e.g., 4-Cl-IAA vs. mock, 4-Cl-IAA vs. IAA).

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to validate the results from RNA-Seq and to quantify the expression of specific target genes.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Primer Design: Gene-specific primers are designed to amplify a short region of the target gene.

  • qRT-PCR Reaction: The qRT-PCR reaction is set up with the cDNA, primers, and a fluorescent dye (e.g., SYBR Green). The reaction is run on a real-time PCR machine.

  • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a stably expressed reference gene (e.g., actin or ubiquitin) used for normalization.

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

To better understand the mechanisms of 4-Cl-IAA action and the experimental processes used to study it, the following diagrams are provided.

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin 4-Cl-IAA / IAA TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SC_Complex SCF Complex TIR1_AFB->SC_Complex recruits Aux_IAA Aux/IAA Repressor SC_Complex->Aux_IAA ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF Aux_IAA->ARF represses AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates RNA_Seq_Workflow cluster_treatment Plant Treatment cluster_processing Sample Processing & Sequencing cluster_analysis Bioinformatic Analysis cluster_results Results Control Mock Treatment RNA_Extraction RNA Extraction Control->RNA_Extraction IAA_Treatment IAA Treatment IAA_Treatment->RNA_Extraction Cl_IAA_Treatment 4-Cl-IAA Treatment Cl_IAA_Treatment->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Lib_Prep Library Preparation QC1->Lib_Prep Sequencing High-Throughput Sequencing Lib_Prep->Sequencing QC2 Read Quality Control Sequencing->QC2 Mapping Read Mapping QC2->Mapping Quant Gene Expression Quantification Mapping->Quant DEA Differential Expression Analysis Quant->DEA DEG_List Differentially Expressed Genes DEA->DEG_List

References

A Comparative Analysis of 4-Chloroindole-3-Acetic Acid (4-Cl-IAA) and Indole-3-Butyric Acid (IBA) in Root Promotion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the root-promoting activities of 4-chloroindole-3-acetic acid (4-Cl-IAA) and the widely used synthetic auxin, indole-3-butyric acid (IBA). The information presented is based on available experimental data to assist researchers in selecting the appropriate auxin for their specific applications in plant propagation and development studies.

Introduction to 4-Cl-IAA and IBA

Indole-3-butyric acid (IBA) is a well-established synthetic auxin extensively used in horticulture and research to stimulate adventitious root formation in cuttings.[1] Its efficacy is well-documented across a wide range of plant species.[1][2] this compound (4-Cl-IAA) is a naturally occurring chlorinated auxin found in certain plant species, notably in the seeds of legumes like peas and broad beans.[3][4] Research has indicated that 4-Cl-IAA exhibits significantly higher auxin activity in some bioassays compared to the principal native auxin, indole-3-acetic acid (IAA).[5] This heightened activity suggests its potential as a potent root-promoting agent.

Quantitative Comparison of Root-Promoting Activity

While direct comparative studies quantifying the root-promoting efficacy of 4-Cl-IAA (as a free acid) versus IBA are limited in publicly available literature, a key study on Serissa japonica cuttings provides a significant benchmark. This study found that the ethyl and allyl esters of 4-Cl-IAA demonstrated root formation-promoting activities approximately three times that of IBA.[6] Esters of auxins are often used in commercial formulations and can be readily hydrolyzed by the plant to release the active free acid.

The following table summarizes the reported superior performance of 4-Cl-IAA esters and provides a typical concentration-response for IBA in a common rooting experiment on woody cuttings.

AuxinConcentration (ppm)Plant SpeciesObserved Effect
4-Cl-IAA Esters Not specifiedSerissa japonicaApproximately 3 times the root-promoting activity of IBA.[6]
IBA 1000Actinidia deliciosaSignificant increase in rooting percentage compared to control.[7]
IBA 2000Piper betleIncreased number of roots per cutting in semi-hardwood cuttings.[8]
IBA 3000Duranta erectaOptimal concentration for maximizing the number of roots.
IBA 5000Serissa japonicaEffective in promoting adventitious root formation.[6]

Experimental Protocols

To objectively compare the root-promoting activity of 4-Cl-IAA and IBA, the following experimental protocol is recommended.

Objective:

To determine and compare the optimal concentrations of 4-Cl-IAA and IBA for promoting adventitious root formation in a selected plant species.

Materials:
  • Healthy, uniform cuttings of the chosen plant species (e.g., Serissa japonica, Actinidia deliciosa, or a model organism like Arabidopsis thaliana).

  • This compound (4-Cl-IAA)

  • Indole-3-butyric acid (IBA)

  • Solvent for auxins (e.g., ethanol (B145695) or DMSO)

  • Distilled water

  • Rooting medium (e.g., perlite, vermiculite, or a peat-based mix)

  • Propagation trays with cells

  • Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

  • Ruler and calipers for measurements.

Methodology:
  • Preparation of Auxin Solutions:

    • Prepare stock solutions of 4-Cl-IAA and IBA by dissolving them in a minimal amount of the chosen solvent.

    • From the stock solutions, prepare a series of working concentrations (e.g., 0, 500, 1000, 2000, 4000, 8000 ppm) by diluting with distilled water. The control (0 ppm) should contain the same concentration of the solvent as the treatment solutions.

  • Preparation of Cuttings:

    • Take cuttings of a uniform length and developmental stage from healthy mother plants.

    • Remove the lower leaves, and make a fresh, angled cut at the basal end of each cutting.

  • Treatment Application:

    • Randomly assign cuttings to each treatment group (different concentrations of 4-Cl-IAA and IBA, and the control).

    • Use a quick dip method: dip the basal 1-2 cm of each cutting into the respective auxin solution for 5-10 seconds.

    • Alternatively, a basal soak method can be used, where cuttings are left in the solution for a longer period (e.g., 4-12 hours) at lower concentrations.

  • Planting and Incubation:

    • Immediately after treatment, insert the cuttings into the rooting medium in the propagation trays.

    • Place the trays in a growth chamber or greenhouse with high humidity (maintained by a misting system or a plastic cover) and a suitable temperature and photoperiod for the chosen species.

  • Data Collection and Analysis:

    • After a predetermined period (e.g., 4-8 weeks), carefully remove the cuttings from the medium.

    • Wash the roots gently to remove the rooting medium.

    • Record the following quantitative data for each cutting:

      • Rooting percentage (the percentage of cuttings that formed roots).

      • Number of primary roots per cutting.

      • Length of the longest root per cutting.

      • Total root fresh and dry weight.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Prepare Auxin Solutions (4-Cl-IAA & IBA) C Apply Auxin Treatments (Quick Dip) A->C B Prepare Plant Cuttings B->C D Plant Cuttings in Rooting Medium C->D E Incubate under Controlled Conditions D->E F Collect Data (Rooting %, Number, Length) E->F G Statistical Analysis F->G

Caption: Experimental workflow for comparing the root-promoting activity of 4-Cl-IAA and IBA.

Auxin_Signaling_Pathway cluster_perception Auxin Perception cluster_degradation Protein Degradation cluster_transcription Gene Transcription cluster_response Cellular Response Auxin Auxin (4-Cl-IAA or IBA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_Complex SCF-TIR1/AFB Complex TIR1_AFB->SCF_Complex forms Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets Proteasome 26S Proteasome Aux_IAA->Proteasome for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses AuxRE Auxin Response Element (in DNA) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates Root_Development Root Initiation and Development Gene_Expression->Root_Development

Caption: Generalized auxin signaling pathway leading to root development.

Conclusion

The available evidence strongly suggests that 4-Cl-IAA possesses a significantly higher root-promoting activity compared to IBA, with its esters being approximately three times more potent in Serissa japonica. This indicates that 4-Cl-IAA could be a highly effective alternative to IBA for adventitious root formation, potentially at lower concentrations. For researchers and professionals in drug development and plant science, further comparative studies as outlined in the provided protocol are warranted to fully elucidate the concentration-dependent effects of 4-Cl-IAA across a broader range of plant species. Such research will be pivotal in optimizing propagation techniques and deepening our understanding of auxin-mediated developmental processes.

References

Comparative Analysis of Antagonist Activity: 4-Chloroindole-3-acetic acid vs. Synthetic Auxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antagonist activity against the potent natural auxin, 4-Chloroindole-3-acetic acid (4-Cl-IAA), and commonly used synthetic auxins. Understanding these differences is crucial for the precise modulation of auxin signaling in research and the development of novel herbicides and plant growth regulators. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways.

Introduction to 4-Cl-IAA and Synthetic Auxins

This compound (4-Cl-IAA) is a naturally occurring, highly active chlorinated auxin found in several plant species, particularly in the seeds of legumes[1][2]. It is known to be more potent than the principal auxin, indole-3-acetic acid (IAA), in various bioassays[3][4][5]. Synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 1-naphthaleneacetic acid (NAA), are structurally diverse compounds that mimic the physiological effects of IAA and are widely used in agriculture and plant tissue culture[6][7]. Both natural and synthetic auxins largely function through a common signaling pathway, yet their interactions with antagonists can be markedly different.

The Canonical Auxin Signaling Pathway

The primary mechanism of auxin perception and signaling involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SCFTIR1/AFB E3 ubiquitin ligase complex. In the presence of auxin, the hormone acts as a "molecular glue" to promote the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to various physiological responses.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., 4-Cl-IAA, Synthetic Auxins) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor ARF ARF Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates SCF->Aux_IAA Ubiquitinates Response Physiological Response Auxin_Response_Genes->Response

Caption: Canonical Auxin Signaling Pathway.

Comparative Antagonist Activity

Natural Antagonists: The Case of Hypaphorine (B1674125)

Hypaphorine, an indole (B1671886) alkaloid produced by the ectomycorrhizal fungus Pisolithus tinctorius, has been identified as a specific antagonist of IAA[8]. Experimental evidence demonstrates that hypaphorine acts as a competitive inhibitor of IAA activity[9][10]. A key distinguishing feature of hypaphorine is its selectivity; it effectively counteracts the effects of IAA but does not inhibit the activity of synthetic auxins like 2,4-D and NAA[11]. This suggests that hypaphorine's antagonistic action is specific to the natural indole-based auxin structure. While direct studies on its effect on 4-Cl-IAA are limited, the structural similarity between IAA and 4-Cl-IAA suggests that hypaphorine might also antagonize 4-Cl-IAA.

Synthetic Antagonists: Broad-Spectrum Inhibition

In contrast to the specificity of some natural antagonists, synthetic auxin antagonists have been developed to broadly inhibit the auxin signaling pathway. A prominent example is auxinole (B1665333) , which was designed to competitively bind to the auxin-binding pocket of TIR1, thereby preventing the interaction with Aux/IAA proteins[12]. Another example is PEO-IAA (α-(phenylethyl-2-oxo)-IAA), which also directly antagonizes the SCFTIR1/AFB-Aux/IAA auxin response pathway[13][14]. Because both 4-Cl-IAA and synthetic auxins utilize the TIR1/AFB signaling pathway, it is expected that these synthetic antagonists would inhibit the activity of both classes of auxins.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the relative activity of 4-Cl-IAA and the specificity of auxin antagonists.

Table 1: Relative Activity of Auxins

CompoundTypeRelative Activity Compared to IAASource(s)
This compound (4-Cl-IAA) NaturalHigher (up to 10-19 times more active in some assays)[3][4]
Indole-3-acetic acid (IAA) NaturalBaseline-
2,4-Dichlorophenoxyacetic acid (2,4-D) SyntheticVariable, often comparable to or higher than IAA[7][15]
1-Naphthaleneacetic acid (NAA) SyntheticVariable, often comparable to or higher than IAA[11]

Table 2: Specificity of Hypaphorine as an IAA Antagonist

Target AuxinAntagonistic Effect of HypaphorineMechanismSource(s)
Indole-3-acetic acid (IAA) YesCompetitive Inhibition[9][10][11]
2,4-Dichlorophenoxyacetic acid (2,4-D) NoNot applicable[11]
1-Naphthaleneacetic acid (NAA) NoNot applicable[11]

Table 3: Activity of Synthetic Auxin Antagonists

AntagonistTargetGeneral Effect on Auxin SignalingSource(s)
Auxinole TIR1/AFB ReceptorsCompetitive inhibition of auxin binding, blocking of Aux/IAA degradation.[12]
PEO-IAA TIR1/AFB ReceptorsDirect antagonism of the SCFTIR1/AFB-Aux/IAA pathway.[13][14]

Key Experimental Protocols and Workflows

The following are detailed methodologies for key experiments used to assess auxin and antagonist activity.

Root Growth Inhibition Assay

This bioassay is a fundamental method to quantify auxin activity and the efficacy of antagonists. High concentrations of auxins typically inhibit primary root elongation.

Methodology:

  • Plant Material: Arabidopsis thaliana seedlings are commonly used due to their small size and rapid growth[2].

  • Growth Medium: Seedlings are grown on a sterile nutrient medium (e.g., Murashige and Skoog) solidified with agar (B569324) or gellan gum in petri plates.

  • Treatment: The medium is supplemented with a range of concentrations of the test auxin (e.g., 4-Cl-IAA, 2,4-D) alone or in combination with the antagonist.

  • Incubation: Plates are incubated vertically in a growth chamber under controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 5-7 days), the plates are scanned, and the length of the primary root is measured using image analysis software (e.g., ImageJ)[16].

  • Analysis: The root length in treated seedlings is compared to that of untreated controls to determine the percentage of inhibition. For antagonist assays, the ability of the antagonist to rescue the auxin-induced root growth inhibition is quantified.

Root_Growth_Inhibition_Assay Start Start Step1 Prepare sterile growth medium with auxin +/- antagonist Start->Step1 Step2 Sow sterile Arabidopsis seeds Step1->Step2 Step3 Incubate plates vertically (e.g., 5-7 days) Step2->Step3 Step4 Scan plates and measure primary root length Step3->Step4 Step5 Calculate % inhibition or rescue of inhibition Step4->Step5 End End Step5->End

Caption: Root Growth Inhibition Assay Workflow.

DR5::GUS Reporter Assay

This is a widely used molecular tool to visualize and quantify auxin response in plant tissues. The DR5 promoter contains auxin response elements that drive the expression of the β-glucuronidase (GUS) reporter gene in the presence of auxin.

Methodology:

  • Plant Material: Transgenic Arabidopsis thaliana plants carrying the DR5::GUS construct[17].

  • Treatment: Seedlings are grown on a medium or in a liquid culture containing the test auxin and/or antagonist for a specific duration (e.g., 6-24 hours)[13].

  • Histochemical Staining: Seedlings are incubated in a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl glucuronide). The GUS enzyme converts X-Gluc into a blue precipitate, indicating auxin response[17].

  • Visualization: After clearing the chlorophyll (B73375) with ethanol, the blue staining pattern is observed and photographed under a microscope.

  • Quantitative Analysis (Fluorometric): For quantitative data, a fluorometric assay using the substrate 4-methylumbelliferyl-β-D-glucuronide (MUG) is performed. The fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), is measured with a fluorometer, and GUS activity is normalized to the total protein content[13].

DR5_GUS_Assay cluster_analysis Analysis cluster_qualitative Qualitative cluster_quantitative Quantitative Start Start Step1 Treat DR5::GUS seedlings with auxin +/- antagonist Start->Step1 Step2a Incubate in X-Gluc solution Step1->Step2a Step2b Homogenize tissue and perform MUG assay Step1->Step2b Step3a Clear chlorophyll and visualize blue stain Step2a->Step3a End End Step3a->End Step3b Measure fluorescence and normalize to protein Step2b->Step3b Step3b->End

Caption: DR5::GUS Reporter Assay Workflow.

Competitive Binding Assay

This in vitro assay determines if an antagonist directly competes with an auxin for binding to its receptor.

Methodology:

  • Materials: Purified TIR1/AFB receptor protein, a labeled form of the auxin (e.g., radiolabeled or fluorescently tagged), and the unlabeled antagonist.

  • Incubation: The receptor protein is incubated with a fixed concentration of the labeled auxin in the presence of increasing concentrations of the unlabeled antagonist.

  • Separation: The protein-bound labeled auxin is separated from the free labeled auxin. This can be achieved through methods like equilibrium dialysis, size-exclusion chromatography, or surface plasmon resonance (SPR)[18].

  • Quantification: The amount of bound labeled auxin is quantified.

  • Analysis: A decrease in the amount of bound labeled auxin with increasing concentrations of the antagonist indicates competitive binding. The data can be used to calculate the binding affinity (Kd) and the inhibition constant (Ki) of the antagonist.

Competitive_Binding_Assay Start Start Step1 Incubate purified receptor with labeled auxin +/- antagonist Start->Step1 Step2 Separate bound from free labeled auxin Step1->Step2 Step3 Quantify bound labeled auxin Step2->Step3 Step4 Analyze data to determine competitive inhibition Step3->Step4 End End Step4->End

Caption: Competitive Binding Assay Workflow.

Conclusion

The antagonist activity against 4-Cl-IAA and synthetic auxins reveals important distinctions that can be exploited for specific applications. Natural antagonists like hypaphorine exhibit remarkable specificity, targeting natural indolic auxins while leaving synthetic auxins unaffected[11]. This suggests a potential for developing highly selective agents for modulating endogenous auxin signaling without interfering with the action of synthetic auxin-based herbicides or growth regulators.

Conversely, synthetic antagonists like auxinole and PEO-IAA are designed for broad-spectrum inhibition of the TIR1/AFB-mediated auxin perception pathway[12][13]. This makes them valuable research tools for globally shutting down auxin signaling to study its downstream effects. While direct comparative studies on the efficacy of these synthetic antagonists against 4-Cl-IAA versus a range of synthetic auxins are needed, their mechanism of action implies they would be effective against any auxin that signals through the TIR1/AFB pathway.

Future research should focus on identifying or designing novel antagonists with differential activity against 4-Cl-IAA and various classes of synthetic auxins. Such molecules would provide finer tools for dissecting the complexities of auxin biology and could lead to the development of more sophisticated agrochemicals.

References

Safety Operating Guide

Proper Disposal of 4-Chloroindole-3-acetic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloroindole-3-acetic acid, a halogenated auxin analog. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively and safely.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. Understanding its hazard profile is the first step in safe handling and disposal. Key safety information is summarized in the table below.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures (Handling and Disposal)
Acute toxicity, oral (Category 4)H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth.[1]
Skin corrosion/irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. As a halogenated organic compound, it requires special handling as a regulated chemical waste.[3]

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves (chemically resistant), and a lab coat.[1][2] If there is a risk of generating dust, a suitable respirator should be worn.[2]

2. Waste Segregation:

  • Crucially, keep halogenated organic waste separate from non-halogenated waste streams. [3][4] Mixing these waste types can complicate and significantly increase the cost of disposal.[3]

  • Do not mix this compound waste with other incompatible waste streams such as strong acids, bases, or oxidizers.[3][4]

3. Waste Collection and Containerization:

  • Collect waste this compound, whether in solid form or in solution, in a designated and compatible hazardous waste container.[4] The container must be in good condition and have a secure, tightly sealing lid to be vapor-tight and spill-proof.[4]

  • For liquid waste, use a container provided by your institution's Environmental Health and Safety (EH&S) department, often a 4-liter poly bottle or a 5-gallon carboy specifically for halogenated solvents.[3]

  • For solid waste, collect residues in a sealed plastic bag or another sealable, labeled container.[2]

4. Labeling:

  • Label the waste container clearly as soon as the first drop of waste is added.[4]

  • The label must include the words "Hazardous Waste" and the full chemical name: "Waste this compound."[4] Do not use abbreviations or chemical formulas.[4]

  • List all constituents and their approximate percentages on the tag.[3]

  • Ensure the applicable hazards (e.g., Toxic, Irritant) are clearly identified on the label.[3]

5. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The storage area should be cool, dry, and well-ventilated.[3][4]

  • Ensure the container is stored in secondary containment to prevent spills from reaching the environment.[3]

  • Do not allow the chemical to enter drains, sewers, or water courses.[1] It is classified as slightly hazardous for water.

6. Disposal Request:

  • Once the container is nearly full (e.g., ¾ full), arrange for its disposal through your institution's EH&S department by submitting a chemical waste collection request.[3]

  • Follow your institution's specific procedures for waste pickup.

7. Spill and Emergency Procedures:

  • In the event of a spill, immediately alert personnel in the area.[2]

  • For small dry spills, avoid generating dust.[2] Carefully sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[2]

  • For small liquid spills, absorb the material with an inert absorbent material (e.g., diatomite, universal binders).[1] Place the contaminated absorbent material into a sealed container and tag it as hazardous waste.[3]

  • After cleanup, decontaminate the area by scrubbing with alcohol or washing with soap and water.[1][2]

  • For large spills, evacuate the area and contact your institution's emergency services.[4]

The overarching principle for the disposal of this compound is to manage it as a regulated hazardous waste, ensuring it is properly segregated, contained, labeled, and disposed of through an authorized waste management authority.[1][2] Never dispose of it with household garbage or down the drain.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_characterize Waste Characterization & Segregation cluster_collection Collection & Labeling cluster_storage Storage & Disposal cluster_no start Start: Generate This compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_halogenated Is the waste a halogenated organic compound? ppe->is_halogenated collect_halogenated Collect in designated 'Halogenated Waste' container is_halogenated->collect_halogenated  Yes   collect_non_halogenated Collect in appropriate non-halogenated waste stream is_halogenated->collect_non_halogenated  No   label_container Label Container: 'Hazardous Waste' 'this compound' List all constituents collect_halogenated->label_container store_saa Store sealed container in Satellite Accumulation Area with secondary containment label_container->store_saa request_pickup Request waste pickup from EH&S when container is full store_saa->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloroindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4-Chloroindole-3-acetic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4] It is crucial to use appropriate personal protective equipment to prevent exposure.

Summary of Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety glasses with side-shields or safety goggles.[2]Ensure a complete seal around the eyes to protect from dust and splashes.[5]
Hand Protection Protective, chemical-impermeable gloves.[2][6]Nitrile gloves are a suitable option.[5] Discard after a single use.[7]
Skin and Body Impervious clothing, such as a lab coat.[2]A Tyvek chemical safety suit can provide full skin protection.[5]
Respiratory Use in a well-ventilated area or outdoors.[1][2][3] If ventilation is inadequate, a suitable dust respirator should be worn.[1][2]A full facepiece reusable respirator is recommended for handling strong chemicals.[5]

Operational and Handling Plan

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]

  • Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][2][3]

  • Donning PPE: Put on all required PPE as outlined in the table above before opening the container.

  • Handling the Chemical: Avoid all personal contact with the substance, including inhalation of dust.[1] Do not eat, drink, or smoke when using this product.[2]

  • Storage: Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[3]

  • Hygiene: After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][3] Contaminated work clothes should be laundered separately before reuse.[1]

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, seek medical advice/attention.[1][3]
Skin Contact Wash off immediately with plenty of soap and water.[2][3] If skin irritation occurs, seek medical advice/attention.[3] Remove and wash contaminated clothing before reuse.[2][3]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Ingestion Rinse mouth with water.[2][6] Do NOT induce vomiting.[2] Call a physician or Poison Control Center immediately.[6]

Chemical Spill and Disposal Plan

In the event of a spill, it is critical to follow a clear and immediate action plan to contain and clean up the material safely.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal evacuate Evacuate Personnel to Safe Area ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Full Personal Protective Equipment ventilate->ppe contain Prevent Further Leakage or Spillage ppe->contain absorb Absorb with Inert Material (e.g., diatomite) contain->absorb collect Collect Residues into Sealed, Labeled Containers absorb->collect decontaminate Decontaminate Surfaces with Alcohol collect->decontaminate disposal Dispose of Contaminated Material According to Local Regulations decontaminate->disposal consult Consult State Land Waste Management Authority disposal->consult

Caption: Workflow for handling a chemical spill of this compound.

Disposal Plan:

  • Containment: Collect spilled material and residues into clean, dry, sealable, and labeled containers.[1]

  • Regulations: Dispose of the contents and container in accordance with all local, state, and federal regulations.[2]

  • Consultation: It is recommended to consult with the state land waste management authority for authorized disposal methods, which may include burial in an authorized landfill.[1] Do not allow the product to enter drains or water courses.[1]

References

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